Nicoxamat
Description
Structure
3D Structure
Properties
IUPAC Name |
N-hydroxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(8-10)5-2-1-3-7-4-5/h1-4,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCHDNQCHLMLJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205126 | |
| Record name | Nicoxamat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5657-61-4 | |
| Record name | Nicotinohydroxamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5657-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nicoxamat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005657614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nicotinohydroxamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13997 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nicoxamat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-hydroxypyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NICOXAMAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3H2D4MF7A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nicoxamat mechanism of action
An in-depth guide to the mechanism of action of related compounds, as "Nicoxamat" did not yield specific results. It is presumed that the intended topic may have been , Nicotinic Acid (Niacin), or Nicorandil, all of which have distinct and well-documented mechanisms of action. This guide provides a detailed overview of each, adhering to the requested format for a technical audience.
is an antihelmintic drug that has been repurposed for its potential in treating a range of other diseases, including cancer and viral infections.[1] Its multifaceted mechanism of action involves the modulation of several key cellular signaling pathways.[1]
Core Mechanisms of Action
's primary modes of action include the uncoupling of oxidative phosphorylation and the inhibition of major signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1]
-
Uncoupling of Oxidative Phosphorylation: As a protonophore, niclosamide can transport protons across mitochondrial membranes, disrupting the proton gradient necessary for ATP synthesis.[1] This leads to a decrease in cellular ATP levels and an increase in oxygen consumption.
-
Modulation of Signaling Pathways:
-
Wnt/β-catenin Pathway: promotes the degradation of β-catenin, a key transcriptional co-activator in this pathway, by inducing the internalization of the Frizzled1 receptor.
-
mTORC1 Signaling: It has been shown to inhibit mTORC1 signaling, potentially through lowering cytoplasmic pH.[1]
-
STAT3 Signaling: is a potent inhibitor of STAT3, suppressing its transcriptional activity.[1] It can also inhibit the JAK2-STAT3 pathway.[1]
-
NF-κB Signaling: It can inhibit the activation of the NF-κB pathway, which is crucial for inflammation and cell survival.
-
Notch Signaling: has been shown to inhibit Notch signaling, which plays a role in cell differentiation and proliferation.
-
Quantitative Data
| Target/Process | Cell Line | Measurement | Value |
| STAT3 Transcriptional Activity | - | IC50 | ~0.5 µM |
| mTORC1 Signaling | MCF-7 | Inhibition | Low micromolar range |
| Human Rhinovirus (HRV) | - | Inhibition | Low micromolar range |
Experimental Protocols
Cell-based STAT3-dependent Dual Luciferase Reporter Assay:
-
Cell Culture: Human cancer cells (e.g., HeLa) are cultured in appropriate media.
-
Transfection: Cells are co-transfected with a STAT3-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Treatment: After 24 hours, cells are treated with varying concentrations of .
-
Stimulation: Cells are stimulated with a known STAT3 activator, such as Interleukin-6 (IL-6).
-
Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of on STAT3 transcriptional activity. The IC50 value is determined from the dose-response curve.
Signaling Pathway Diagram
References
What is Nicoxamat's chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicoxamat, also known as Nicotinohydroxamic acid, is a chemical compound belonging to the class of pyridinecarboxamides. It is structurally derived from nicotinamide, a form of vitamin B3. The presence of a hydroxamic acid functional group (-CONHOH) suggests potential biological activities, as this moiety is known to be a key feature in a variety of bioactive molecules, including histone deacetylase (HDAC) inhibitors. This technical guide provides an in-depth overview of the chemical structure, properties, and potential biological significance of this compound, tailored for a scientific audience.
Chemical Structure and Properties
This compound is a small molecule with the chemical formula C6H6N2O2. Its structure features a pyridine ring substituted with a hydroxamic acid group at the 3-position.
Diagram: Chemical Structure of this compound
Caption: 2D chemical structure of this compound (Nicotinohydroxamic acid).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| Molecular Formula | C6H6N2O2 | [1][2][3][4][5][6] |
| Molecular Weight | 138.12 g/mol | [1][3][4] |
| CAS Number | 5657-61-4 | [1][3][4][5][6] |
| Appearance | Solid | [3] |
| Melting Point | 167 °C | [3] |
| Density (Predicted) | 1.328 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 8.12 ± 0.10 | [3] |
| XLogP3 | -0.5 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 62.2 Ų | [1] |
| SMILES | C1=CC(=CN=C1)C(=O)NO | [2] |
| InChIKey | IYCHDNQCHLMLJZ-UHFFFAOYSA-N | [2] |
Experimental Protocols
Proposed Synthesis of this compound
A common method for the synthesis of hydroxamic acids involves the reaction of an ester with hydroxylamine. A plausible synthetic route for this compound would start from a nicotinic acid ester, such as methyl nicotinate.
Reaction: Methyl nicotinate + Hydroxylamine hydrochloride + Base → this compound + Methanol + Salt
Detailed Protocol:
-
Preparation of Reactants: Dissolve methyl nicotinate in a suitable solvent, such as methanol. In a separate flask, prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or potassium hydroxide) in methanol. The base is used to generate free hydroxylamine.
-
Reaction: Slowly add the hydroxylamine solution to the methyl nicotinate solution at room temperature with stirring.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the disappearance of the starting material.
-
Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is then treated with water to dissolve the inorganic salts.
-
Isolation: The crude this compound product can be isolated by filtration.
Proposed Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method for purifying solid organic compounds.
Detailed Protocol:
-
Solvent Selection: A suitable solvent system for recrystallization needs to be determined experimentally. A mixture of ethanol and water is often a good starting point for polar compounds like this compound.[3]
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent system.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collection: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Determination of Physicochemical Properties
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values.
Detailed Protocol:
-
Sample Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, such as water or a water-cosolvent mixture.
-
Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the this compound solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.
Diagram: Experimental Workflow for pKa Determination
Caption: Workflow for determining the pKa of this compound using potentiometric titration.
Potential Biological Activity and Mechanism of Action
While specific biological studies on this compound are limited in the public domain, its chemical structure provides clues to its potential pharmacological activities.
Hydroxamic Acid Moiety: A Key to HDAC Inhibition
The hydroxamic acid group is a well-known zinc-binding group and is a key pharmacophore in many histone deacetylase (HDAC) inhibitors.[1] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more condensed chromatin structure, repressing transcription.
Inhibitors of HDACs, such as those containing a hydroxamic acid moiety, can chelate the zinc ion in the active site of the enzyme, leading to its inactivation. This results in hyperacetylation of histones, a more relaxed chromatin structure, and the re-expression of tumor suppressor genes. This mechanism is the basis for the use of several hydroxamic acid-containing drugs in cancer therapy.
Diagram: General Mechanism of HDAC Inhibition by Hydroxamic Acids
Caption: General mechanism of HDAC inhibition by a hydroxamic acid-containing molecule.
Nicotinic Acid Scaffold
The pyridine ring of this compound is derived from nicotinic acid (niacin). Nicotinic acid and its derivatives are known to have various biological effects, including lipid-lowering properties and interactions with specific G protein-coupled receptors. While it is not known if this compound retains these activities, the pyridine scaffold provides a framework that can be recognized by biological systems.
Conclusion
This compound is a molecule of interest due to its structural features, particularly the presence of a hydroxamic acid group within a nicotinic acid framework. While detailed experimental and biological data specific to this compound are not extensively available, this guide provides a comprehensive overview of its known chemical properties and proposes methodologies for its synthesis, purification, and characterization based on established chemical principles. The potential for this compound to act as an HDAC inhibitor, based on its chemical structure, warrants further investigation by researchers in the fields of medicinal chemistry and drug discovery. The information presented here serves as a valuable resource for scientists and professionals engaged in the development of novel therapeutics.
References
- 1. Hydroxamic acids (therapeutics and mechanism): chemistry, acyl nitroso, nitroxyl, reactive oxygen species, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. Nicotinic acid synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Synthesis and Characterization of Nicotinic Acid Hydroxamate (Nicoxamat)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the synthesis and characterization of nicotinic acid hydroxamate, a compound of interest for its potential pharmacological activities. The document details both chemical and enzymatic synthesis routes, analytical characterization techniques, and relevant biological signaling pathways.
Synthesis of Nicotinic Acid Hydroxamate
Nicotinic acid hydroxamate can be synthesized through various methods, including enzymatic and chemical approaches.
1.1. Enzymatic Synthesis
A common and efficient method for the synthesis of nicotinic acid hydroxamate is through the acyltransferase activity of amidases. This biocatalytic approach offers high specificity and mild reaction conditions.
Experimental Protocol: Enzymatic Synthesis [1]
-
Biocatalyst Preparation: Utilize whole cells of a bacterial strain with high acyltransferase activity, such as Pseudomonas putida or Bacillus smithii.
-
Reaction Mixture: Prepare a reaction mixture containing nicotinamide (substrate) and hydroxylamine in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Reaction Conditions: Incubate the reaction mixture at an optimal temperature (e.g., 30-55°C) with agitation.
-
Monitoring: Monitor the progress of the reaction by measuring the formation of nicotinic acid hydroxamate using techniques like HPLC.
-
Product Isolation: Upon completion, separate the biocatalyst by centrifugation. The supernatant containing the product can be further purified using chromatographic techniques.
A study reported the synthesis of 16 g of nicotinyl hydroxamic acid from nicotinamide and hydroxylamine at a 1 L scale using free cells of Pseudomonas putida BR1, achieving a volumetric productivity of 32 g L⁻¹ h⁻¹.[1]
1.2. Chemical Synthesis
Chemical synthesis of hydroxamic acids, including nicotinic acid hydroxamate, typically involves the reaction of a carboxylic acid derivative with hydroxylamine.
Experimental Protocol: General Chemical Synthesis from an Ester [2]
-
Esterification: Convert nicotinic acid to its corresponding ester (e.g., methyl nicotinate) using standard esterification methods.
-
Hydroxylamine Reaction: React the nicotinic acid ester with a solution of hydroxylamine hydrochloride in the presence of a base (e.g., sodium hydroxide or potassium hydroxide) in a suitable solvent like methanol or ethanol.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After the reaction, neutralize the mixture and extract the product with an organic solvent. The crude product can be purified by recrystallization or column chromatography.
The following diagram illustrates a general workflow for the synthesis and purification of nicotinic acid hydroxamate.
Characterization of Nicotinic Acid Hydroxamate
The synthesized nicotinic acid hydroxamate should be thoroughly characterized to confirm its identity, purity, and structure. A combination of spectroscopic and chromatographic techniques is typically employed.
2.1. Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of nicotinic acid hydroxamate and for monitoring reaction progress.
Experimental Protocol: RP-HPLC Analysis [3]
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Quantification: Purity is determined by the peak area percentage. A calibration curve can be constructed for quantitative analysis.
Table 1: Example HPLC Parameters for Analysis of a Related Compound (Niclosamide) [3]
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Retention Time | Varies based on exact conditions |
2.2. Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for structural elucidation.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
-
¹H NMR: The spectrum would be expected to show characteristic signals for the protons on the pyridine ring and the N-OH group.
-
¹³C NMR: The spectrum would show signals for the carbonyl carbon and the carbons of the pyridine ring.
Table 2: Expected ¹H NMR Chemical Shifts (in DMSO-d₆)
| Proton | Expected Chemical Shift (ppm) |
| Pyridine Ring Protons | 7.5 - 9.0 |
| N-H | ~9.0 |
| O-H | ~11.0 |
2.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| O-H stretch | 3200-3000 (broad) |
| N-H stretch | 3300-3100 |
| C=O stretch (amide) | 1680-1630 |
| C=N, C=C stretch (aromatic) | 1600-1450 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its molecular formula. For nicotinic acid hydroxamate (C₆H₆N₂O₂), the expected molecular weight is approximately 138.12 g/mol .
Signaling Pathways and Mechanism of Action
The biological activity of nicotinic acid hydroxamate is likely influenced by its structural similarity to nicotinic acid. Nicotinic acid is known to interact with specific cellular signaling pathways.
3.1. GPR109A Receptor Pathway
Nicotinic acid is an agonist for the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G).[4] Activation of this receptor in adipocytes leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn inhibits lipolysis.[5]
3.2. MAP Kinase and PKC Signaling Pathways
While direct evidence for nicotinic acid hydroxamate is limited, related compounds like nicotine have been shown to activate the mitogen-activated protein (MAP) kinase and protein kinase C (PKC) signaling pathways.[6] These pathways are involved in cell survival and proliferation. Activation of the ERK2 pathway, a component of the MAP kinase pathway, can lead to increased expression of the anti-apoptotic protein Bcl-2.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijfans.org [ijfans.org]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Signalling pathways involved in nicotine regulation of apoptosis of human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of Nicotinamide and Nicotinic Acid Derivatives as Anti-Inflammatory Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global search for novel anti-inflammatory therapeutics with improved efficacy and safety profiles is a paramount endeavor in drug development. This technical guide explores the therapeutic promise of a unique class of compounds: derivatives of nicotinamide and nicotinic acid engineered to incorporate nitric oxide (NO) donating and/or cyclooxygenase (COX) inhibiting functionalities. While the specific compound "Nicoxamat" remains unidentified in current scientific literature, this guide will delve into the pharmacology of existing and synthesized molecules that embody this concept. We will examine the dual-action mechanisms of these compounds, focusing on their potential to synergistically target key inflammatory pathways. This document will provide a comprehensive overview of their mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows. The primary example discussed is Nicorandil, a clinically approved nicotinamide-nitrate ester, alongside various synthesized nicotinic acid derivatives that have demonstrated significant anti-inflammatory and COX-inhibitory activities.
Introduction: The Rationale for Hybrid Anti-Inflammatory Drugs
Inflammation is a complex biological response integral to numerous pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and arthritis. Traditional anti-inflammatory strategies, such as non-steroidal anti-inflammatory drugs (NSAIDs), primarily function by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory prostaglandins. However, their long-term use is often associated with gastrointestinal and cardiovascular side effects.
This has spurred the development of multi-target or hybrid drugs that can modulate multiple inflammatory pathways simultaneously, potentially offering enhanced therapeutic benefits and a more favorable safety profile. The conceptual framework of a "this compound"-like compound—one that combines the pleiotropic effects of the vitamin B3 family (nicotinamide and nicotinic acid) with the potent signaling of nitric oxide and/or the targeted action of COX inhibition—represents a promising frontier in anti-inflammatory drug design.
Nicotinamide and Nicotinic Acid (Niacin): Beyond their roles in cellular metabolism as precursors to NAD+ and NADP+, both nicotinamide and nicotinic acid possess significant anti-inflammatory properties. They have been shown to modulate the production of pro-inflammatory cytokines and influence immune cell function.
Nitric Oxide (NO) Donation: NO is a critical signaling molecule with diverse physiological roles, including vasodilation and the modulation of inflammatory responses. The incorporation of an NO-donating moiety can confer vasodilatory and cytoprotective effects, potentially mitigating some of the adverse effects of traditional anti-inflammatory agents.
Cyclooxygenase (COX) Inhibition: The targeted inhibition of COX enzymes, particularly the inducible COX-2 isoform, remains a cornerstone of anti-inflammatory therapy. Designing derivatives with selective COX-2 inhibition can reduce the risk of gastrointestinal complications associated with non-selective COX inhibitors.
This guide will synthesize the available preclinical and clinical data on compounds that integrate these functionalities, providing a robust resource for researchers in the field.
Key Compounds and Their Mechanisms of Action
Nicorandil: A Clinically Relevant Nicotinamide-Nitrate Ester
Nicorandil is a nicotinamide derivative that functions as both a potassium channel activator and a nitric oxide donor.[1] It is primarily used for the treatment of angina.[2] Its dual mechanism of action contributes to its vasodilatory effects.[3]
-
Potassium Channel Activation: Nicorandil opens ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells. This leads to potassium efflux, hyperpolarization of the cell membrane, and subsequent closure of voltage-gated calcium channels. The resulting decrease in intracellular calcium concentration causes vasodilation.[2]
-
Nitric Oxide Donation: The nitrate moiety of nicorandil releases nitric oxide, which activates soluble guanylate cyclase (sGC) in smooth muscle cells.[3][4] This leads to an increase in cyclic guanosine monophosphate (cGMP), which in turn activates protein kinase G (PKG) and promotes vasodilation.[2]
The vasodilatory action of nicorandil reduces both preload and afterload on the heart, thereby alleviating myocardial ischemia.[1]
Nicotinic Acid Derivatives as COX Inhibitors and Anti-Inflammatory Agents
Recent research has focused on synthesizing novel nicotinic acid derivatives with potent anti-inflammatory properties, often linked to their ability to inhibit COX enzymes. These compounds are designed to retain the anti-inflammatory benefits of traditional NSAIDs while potentially offering an improved safety profile.
Studies on 2-substituted phenyl derivatives of nicotinic acid have shown significant analgesic and anti-inflammatory activities, comparable to the reference drug mefenamic acid.[5][6] Certain derivatives have demonstrated potent and selective inhibition of COX-2.[7] The anti-inflammatory effects of these derivatives are also attributed to the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5][6]
Anti-Inflammatory and NO-Modulating Effects of Nicotinamide and Niacin
Both nicotinamide and niacin have been shown to exert anti-inflammatory effects through various mechanisms:
-
Cytokine Modulation: Nicotinamide is a potent inhibitor of pro-inflammatory cytokines, including IL-1β, IL-6, IL-8, and TNF-α.[8][9] This effect is thought to be mediated, at least in part, through the inhibition of the nuclear enzyme poly(ADP-ribose) polymerase (PARP).[10]
-
COX-2 Inhibition: Nicotinamide mononucleotide (NMN), a precursor to NAD+, has been shown to alleviate inflammation by decreasing the expression of COX-2.[11][12]
-
Nitric Oxide Production: Niacin has been found to increase the activity of endothelial nitric oxide synthase (eNOS) through a Sirtuin-1 (Sirt1) dependent mechanism, leading to increased production of nitric oxide.[13][14] This can contribute to improved endothelial function and vasodilation.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical studies on the anti-inflammatory and related activities of nicotinic acid derivatives and nicotinamide.
Table 1: In Vivo Anti-inflammatory Activity of 2-Substituted Phenyl Derivatives of Nicotinic Acid in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time (h) | Edema Inhibition (%) | Reference Drug (Mefenamic Acid) Edema Inhibition (%) |
| 4a | 25 | 1 | 25.3 | 30.1 |
| 2 | 33.8 | 39.2 | ||
| 3 | 42.1 | 48.5 | ||
| 4c | 25 | 1 | 28.9 | 30.1 |
| 2 | 37.5 | 39.2 | ||
| 3 | 46.8 | 48.5 | ||
| 4d | 25 | 1 | 26.1 | 30.1 |
| 2 | 34.9 | 39.2 | ||
| 3 | 43.7 | 48.5 |
Data adapted from Khalil et al., Chemical and Pharmaceutical Bulletin, 2013.[15]
Table 2: Effect of 2-Substituted Phenyl Derivatives of Nicotinic Acid on Serum TNF-α and IL-6 Levels
| Compound | Dose (mg/kg) | TNF-α (pg/ml) | IL-6 (pg/ml) |
| Control | - | 185.4 ± 5.2 | 152.7 ± 4.8 |
| Mefenamic Acid | 25 | 112.8 ± 3.9 | 98.6 ± 3.1 |
| 4a | 25 | 120.1 ± 4.1 | 105.3 ± 3.5 |
| 4c | 25 | 115.6 ± 3.7 | 101.9 ± 3.3 |
| 4d | 25 | 118.9 ± 4.0 | 103.8 ± 3.4 |
Data are represented as mean ± S.E.M. Adapted from Khalil et al., Chemical and Pharmaceutical Bulletin, 2013.[15]
Table 3: In Vitro COX-1 and COX-2 Inhibitory Activity of Novel Nicotinate Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 3b | 12.5 | 0.048 | 260.4 |
| 3e | 10.8 | 0.049 | 220.4 |
| 4c | 9.2 | 0.046 | 200.0 |
| 4f | 11.8 | 0.045 | 262.2 |
| Celecoxib | >100 | 0.047 | >2127 |
| Diclofenac | 1.8 | 0.09 | 20.0 |
| Indomethacin | 0.9 | 2.5 | 0.36 |
Data adapted from El-Dash et al., Bioorganic Chemistry, 2021.[7]
Table 4: Effect of Nicotinamide on Pro-inflammatory Cytokine Production in Endotoxin-Stimulated Human Whole Blood
| Cytokine | Nicotinamide Concentration (mmol/l) | Inhibition (%) |
| IL-1β | 40 | >95 |
| IL-6 | 40 | >95 |
| TNF-α | 40 | >95 |
| IL-8 | 40 | 85 |
Data adapted from Ungerstedt et al., Clinical and Experimental Immunology, 2003.[8][9]
Table 5: Effect of Niacin on Nitric Oxide Production in Human Aortic Endothelial Cells (HAEC)
| Niacin Concentration (mM) | Incubation Time (h) | Increase in NO Production (%) |
| 0.2 | 24 | 40 |
| 0.3 | 24 | 76 |
Data adapted from Ganji et al., American Journal of Translational Research, 2023.[13][14][16]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of nicotinamide and nicotinic acid derivatives.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used model assesses the acute anti-inflammatory activity of a test compound.[2][17]
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (e.g., nicotinic acid derivative)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House the rats in standard laboratory conditions for at least one week before the experiment to allow for acclimatization.
-
Grouping and Dosing: Divide the animals into groups (n=6 per group): a control group, a reference drug group, and test compound groups at various doses. Administer the test compounds and the reference drug intraperitoneally (i.p.) or orally (p.o.) 30 minutes before the carrageenan injection. The control group receives only the vehicle.[18]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.[5]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.[2]
-
Data Analysis: Calculate the degree of edema as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.[18][19]
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme cofactor
-
Test compound
-
Reference inhibitors (e.g., Celecoxib, Indomethacin)
-
Assay buffer
-
Fluorometric or colorimetric detection reagents
-
96-well microplate and plate reader
Procedure (Fluorometric Method):
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and the COX-1 or COX-2 enzyme.[19]
-
Compound Addition: Add the test compound at various concentrations to the wells. Include wells with a reference inhibitor and a vehicle control.
-
Initiation of Reaction: Add arachidonic acid to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the fluorescence kinetics for a set period (e.g., 10 minutes) at the appropriate excitation and emission wavelengths (e.g., 535 nm and 587 nm, respectively).[19]
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the compound concentration. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).
Nitric Oxide Production: Griess Assay
The Griess assay is a colorimetric method for the quantification of nitrite (NO₂⁻), a stable and measurable breakdown product of nitric oxide.[1][20]
Materials:
-
Griess Reagent: A solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in phosphoric acid.[20]
-
Sodium nitrite (for standard curve)
-
Cell culture supernatants or other biological samples
-
96-well microplate and plate reader
Procedure:
-
Sample Preparation: Collect cell culture supernatants and centrifuge to remove any cells.[20]
-
Standard Curve: Prepare a series of sodium nitrite standards of known concentrations (e.g., 1 to 100 µM) in the same medium as the samples.[20]
-
Griess Reaction: Add an equal volume of the Griess reagent to each sample and standard in a 96-well plate.[21]
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[21]
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.[21]
-
Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus nitrite concentration. Determine the nitrite concentration in the samples from the linear regression of the standard curve.
Cell Viability: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22]
Materials:
-
Adherent cells
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound. Include vehicle-only and untreated controls.[3]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the purple formazan crystals.[22]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at 570 nm.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Cytokine Measurement: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a highly sensitive method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in biological samples.
Materials:
-
ELISA kit for the specific cytokine of interest (containing capture antibody, detection antibody, enzyme conjugate, substrate, and standards)
-
Cell culture supernatants or serum samples
-
Wash buffer
-
96-well ELISA plate
-
Microplate reader
Procedure (Sandwich ELISA):
-
Coating: Coat a 96-well plate with the capture antibody and incubate overnight.
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding.
-
Sample and Standard Addition: Add the samples and a series of cytokine standards of known concentrations to the wells and incubate.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody, followed by incubation.
-
Enzyme Conjugate: Wash the plate and add the streptavidin-enzyme conjugate (e.g., horseradish peroxidase) and incubate.
-
Substrate Addition: Wash the plate and add the enzyme substrate. A color change will occur in proportion to the amount of cytokine present.
-
Stopping the Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the cytokine concentration in the samples from the standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Signaling Pathways
Caption: Dual mechanism of action of Nicorandil leading to vasodilation.
Caption: Anti-inflammatory mechanisms of nicotinic acid derivatives and nicotinamide.
Experimental Workflows
Caption: Workflow for the carrageenan-induced paw edema assay.
Caption: Workflow for the Griess assay for nitric oxide measurement.
Conclusion and Future Directions
The exploration of nicotinamide and nicotinic acid derivatives as multi-target anti-inflammatory agents holds considerable promise. The clinically established profile of Nicorandil demonstrates the viability of combining a nicotinamide scaffold with nitric oxide donation for cardiovascular benefits. Furthermore, the growing body of preclinical evidence on novel nicotinic acid derivatives with potent and selective COX-2 inhibition highlights a clear path toward developing safer NSAIDs.
Future research should focus on:
-
Synergistic Effects: Investigating the potential for synergistic anti-inflammatory effects in compounds that combine both NO-donating and COX-inhibiting functionalities within a single nicotinic acid or nicotinamide molecule.
-
Pharmacokinetics and Safety: Conducting comprehensive pharmacokinetic and toxicology studies on the most promising synthesized derivatives to evaluate their absorption, distribution, metabolism, excretion, and overall safety profiles.
-
Clinical Translation: Advancing lead compounds into clinical trials to assess their efficacy and safety in relevant patient populations with inflammatory conditions.
This technical guide provides a foundational resource for researchers and drug development professionals interested in this innovative class of compounds. By leveraging the unique pharmacological properties of nicotinamide, nicotinic acid, nitric oxide, and COX inhibition, the development of the next generation of anti-inflammatory therapies is a tangible and exciting prospect.
References
- 1. Protocol Griess Test [protocols.io]
- 2. inotiv.com [inotiv.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinamide is a potent inhibitor of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Hemodynamic effects of nicorandil, isosorbide dinitrate, and dihydralazine in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents [jstage.jst.go.jp]
- 15. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. mdpi.com [mdpi.com]
- 18. Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Enigmatic World of Nicotinic Acid Derivatives: A Technical Guide
A Note on "Nicoxamat": The term "this compound" is an alternative name for Nicotinohydroxamic acid (CAS 5657-61-4), a derivative of nicotinamide. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed research specifically dedicated to this compound. Therefore, this technical guide will provide a broader overview of the discovery and research history of nicotinic acid and its derivatives as a class, leveraging available information on closely related and well-studied analogues to fulfill the technical requirements of this document.
Introduction to Nicotinic Acid and Its Derivatives
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule for all living organisms. It serves as a precursor for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential for a vast array of metabolic and cellular processes. Beyond its nutritional role, nicotinic acid and its derivatives have garnered significant attention in the scientific community for their diverse pharmacological activities. These compounds have been explored for their therapeutic potential in a wide range of diseases, including cancer, inflammatory conditions, and infectious diseases. The versatility of the nicotinic acid scaffold has made it a privileged structure in medicinal chemistry, leading to the synthesis and investigation of a multitude of derivatives with varied biological properties.
Discovery and History of Research
The history of nicotinic acid is intrinsically linked to the study of the vitamin B complex and the nutritional deficiency disease pellagra. While the compound itself was synthesized in the mid-19th century, its biological significance was not understood until the early 20th century. The discovery that nicotinic acid could cure pellagra marked a pivotal moment in nutritional science.
Subsequent research focused on elucidating the biochemical roles of NAD and NADP, revealing their critical function in redox reactions central to metabolism. In the mid-20th century, the pharmacological effects of high-dose nicotinic acid on lipid metabolism were discovered, leading to its use as a lipid-lowering agent.
The latter half of the 20th century and the beginning of the 21st century have witnessed an explosion of research into nicotinic acid derivatives. Scientists have systematically modified the core structure to enhance potency, reduce side effects, and explore new therapeutic applications. This has led to the investigation of derivatives with anticancer, anti-inflammatory, antibacterial, and neuroprotective properties. While a detailed timeline for every derivative is beyond the scope of this guide, the overarching trend has been a move from a nutritional supplement to a versatile pharmacophore for drug discovery.
Synthesis of Nicotinic Acid Derivatives
The synthesis of nicotinic acid derivatives typically involves the modification of the carboxylic acid group or the pyridine ring. A common strategy for creating amide derivatives is the activation of the carboxylic acid followed by reaction with a desired amine.
General Synthesis of Nicotinamide Derivatives
A general workflow for the synthesis of nicotinamide derivatives from nicotinic acid is depicted below. This process often involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or an activated ester, to facilitate amide bond formation.
Caption: General synthesis workflow for nicotinamide derivatives.
Experimental Protocol: Synthesis of N-(Hydroxymethyl)nicotinamide
Due to the limited availability of a detailed protocol for Nicotinohydroxamic acid, the following is a representative protocol for the synthesis of a closely related nicotinamide derivative, N-(Hydroxymethyl)nicotinamide.[1]
Materials:
-
Nicotinamide
-
Formaldehyde (37% aqueous solution)
-
Potassium carbonate
-
Distilled water
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 3.0 g of nicotinamide in a minimal amount of distilled water.
-
To this solution, add 5.0 mL of a 37% aqueous formaldehyde solution.
-
Add 0.03 g of potassium carbonate to the reaction mixture to act as a catalyst.
-
Heat the mixture in a boiling water bath for 1 hour with constant stirring.
-
After cooling the reaction mixture to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization from an ethanol-water mixture.
-
The purified crystals of N-(Hydroxymethyl)nicotinamide are collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.
Biological Activity and Mechanism of Action
Nicotinic acid derivatives exhibit a wide spectrum of biological activities. The mechanism of action is often related to their ability to influence NAD+ dependent pathways, act as enzyme inhibitors, or possess antioxidant properties.
Overview of Reported Biological Activities
| Biological Activity | Examples of Derivatives | Reported Quantitative Data (Example) |
| Anticancer | Various substituted nicotinamides | IC50 values in the micromolar range against various cancer cell lines |
| Anti-inflammatory | Pyrazole-fused nicotinic acid derivatives | Inhibition of pro-inflammatory cytokine production |
| Antibacterial | Acylhydrazone derivatives of nicotinic acid | Minimum Inhibitory Concentration (MIC) values as low as 1.95 µg/mL against Staphylococcus epidermidis |
| Hypoglycemic | Thiourea functionalized nicotinic acid derivatives | Inhibition of α-amylase and α-glucosidase activity |
Note: The quantitative data presented are for specific derivatives and may not be representative of all compounds in that class.
Proposed Mechanism of Action for N-(Hydroxymethyl)nicotinamide
The mechanism of action for N-(Hydroxymethyl)nicotinamide is thought to be multifaceted, leveraging the biological roles of its parent compound, nicotinamide.
References
An In-depth Technical Guide on the Biological Activity and Targets of Nicoxamat
Disclaimer: Information regarding the specific biological activity, quantitative data, and detailed experimental protocols for Nicoxamat (Nicotinohydroxamic acid) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known information about this compound and supplements it with in-depth data on its parent compound, nicotinic acid, and the broader class of hydroxamic acids to infer its potential biological activities and targets.
Introduction to this compound
This compound, also known as nicotinohydroxamic acid or N-hydroxy-3-pyridinecarboxamide, is a chemical compound with the molecular formula C₆H₆N₂O₂.[1][2][3][4] It is a derivative of nicotinic acid (niacin or vitamin B3) and belongs to the class of hydroxamic acids. While its specific biological functions are not extensively documented, its structural components—a pyridine ring characteristic of nicotinic acid and a hydroxamic acid functional group—suggest potential activities based on the known pharmacology of these moieties.
Inferred Biological Activity and Potential Targets of this compound
Based on the activities of nicotinic acid and other hydroxamic acids, this compound is hypothesized to exhibit anti-inflammatory properties through the modulation of key signaling pathways and enzymes.
Potential Targets:
-
Cyclooxygenases (COX-1 and COX-2): Enzymes involved in the synthesis of prostaglandins, which are key mediators of inflammation.[5][6]
-
Lipoxygenases (LOX): Enzymes that catalyze the production of leukotrienes, another class of inflammatory mediators.
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[7][8]
Biological Activity and Targets of Nicotinic Acid (Parent Compound)
Nicotinic acid, the precursor to this compound, has well-documented anti-inflammatory and immunomodulatory effects.[4][8][9]
Nicotinic acid has been shown to reduce the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and MCP-1 in response to Toll-like receptor (TLR) agonists.[7] It can also reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) and tissue factor, leading to a decrease in macrophage accumulation in atherosclerotic plaques.[9]
A primary mechanism for the anti-inflammatory effects of nicotinic acid is through the inhibition of the NF-κB signaling pathway.[7] It has been shown to reduce the phosphorylation of IKKβ and IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[7]
Signaling Pathway Diagram: NF-κB Inhibition by Nicotinic Acid
Biological Activity and Targets of Hydroxamic Acids
Hydroxamic acids are a class of compounds known to be potent inhibitors of various enzymes, particularly metalloenzymes.
Certain hydroxamic acid derivatives have been shown to inhibit COX-1 and COX-2. This inhibition reduces the production of prostaglandins, thereby exerting an anti-inflammatory effect.
Hydroxamic acids are recognized as potent inhibitors of 5-lipoxygenase (5-LOX).[10] This inhibition blocks the synthesis of leukotrienes, which are involved in various inflammatory diseases, including asthma.
Signaling Pathway Diagram: Inhibition of Arachidonic Acid Metabolism
Quantitative Data
Due to the lack of specific studies on this compound, this section presents data for related compounds to provide a reference for potential activity.
Table 1: Inhibition of Human P450 Enzymes by Nicotinic Acid and Nicotinamide [11]
| Compound | Enzyme | Kᵢ (mM) |
| Nicotinic Acid | CYP2D6 | 3.8 +/- 0.3 |
| Nicotinamide | CYP2D6 | 19 +/- 4 |
| Nicotinamide | CYP3A4 | 13 +/- 3 |
| Nicotinamide | CYP2E1 | 13 +/- 8 |
Table 2: Anti-inflammatory Activity of a Nicotinic Acid Derivative (Compound 4h) [12]
| Compound | In vitro Nitrite Inhibition (IC₅₀ µM) | In vivo Carrageenan-induced Edema (% Inhibition at 3h) |
| Compound 4h | 1.8 ± 0.1 | 65.2 ± 2.1 |
| Ibuprofen | 2.5 ± 0.2 | 70.5 ± 2.5 |
Note: Compound 4h is a novel synthesized derivative of nicotinic acid, not this compound.
Experimental Protocols
The following are generalized protocols for assays relevant to the potential targets of this compound, based on standard methodologies.
This protocol is based on a colorimetric inhibitor screening assay.[13]
-
Reagent Preparation: Prepare assay buffer, heme, and enzyme (COX-1 or COX-2) solutions. Dissolve test compounds (e.g., this compound) and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Assay Plate Setup: To a 96-well plate, add assay buffer, heme, and either the test compound solution or solvent for control wells.
-
Enzyme Addition: Add the COX-1 or COX-2 enzyme solution to all wells except the background control.
-
Incubation: Incubate the plate for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Reaction Initiation: Add a colorimetric substrate solution followed by arachidonic acid to initiate the reaction.
-
Measurement: Monitor the appearance of the oxidized product by measuring the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Experimental Workflow: COX Inhibition Assay
This protocol is based on a colorimetric method for determining lipoxygenase activity.[14]
-
Reagent Preparation: Prepare a suitable buffer (e.g., borate buffer), enzyme solution (15-lipoxygenase), and substrate solution (linoleic acid). Dissolve the test compound in DMSO.
-
Reaction Mixture: In a cuvette, mix the enzyme solution with the test compound or DMSO (for control). Incubate for a short period (e.g., 5 minutes).
-
Reaction Initiation: Add the linoleic acid substrate to the cuvette to start the reaction.
-
Measurement: Measure the increase in absorbance at 234 nm over time, which corresponds to the formation of the hydroperoxide product.
-
Data Analysis: Determine the initial reaction rates for the control and inhibited reactions. Calculate the percentage of inhibition and the IC₅₀ value.
This protocol is based on an ELISA-like assay to measure the DNA-binding activity of the NF-κB p65 subunit.
-
Nuclear Extract Preparation: Culture appropriate cells (e.g., macrophages) and treat them with a pro-inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound. Prepare nuclear extracts from the cells.
-
Assay Plate: Use a 96-well plate pre-coated with a double-stranded DNA sequence containing the NF-κB response element.
-
Binding Reaction: Add the nuclear extracts to the wells and incubate to allow NF-κB to bind to the immobilized DNA.
-
Detection: Add a primary antibody specific for the p65 subunit of NF-κB, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Colorimetric Measurement: Add a TMB substrate solution and measure the absorbance at 450 nm after stopping the reaction.
-
Data Analysis: The absorbance is proportional to the amount of active NF-κB p65. Calculate the percentage of inhibition of NF-κB activity by the test compound.
Conclusion
While direct experimental evidence for the biological activity and targets of this compound is scarce, its chemical structure as a nicotinic acid hydroxamate strongly suggests potential as an anti-inflammatory agent. Based on the known pharmacology of nicotinic acid and hydroxamic acids, it is plausible that this compound may act as an inhibitor of cyclooxygenases and lipoxygenases, and as a modulator of the NF-κB signaling pathway. Further research is required to elucidate the specific molecular targets, determine the potency and efficacy of this compound, and validate these hypothesized mechanisms of action. The experimental protocols and data on related compounds provided in this guide offer a foundational framework for future investigations into the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Effects of Nicotinic Acid in Human Monocytes Are Mediated by GPR109A Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nicotinic acid has anti-atherogenic and anti-inflammatory properties on advanced atherosclerotic lesions independent of its lipid-modifying capabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lipoxygenase activity determination [protocols.io]
- 11. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academicjournals.org [academicjournals.org]
- 14. Colorimetric method for the determination of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Homologs and Analogs of Nicoxamat in Chemical Space
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicoxamat, scientifically known as Nicotinohydroxamic acid, is a derivative of nicotinic acid that has garnered attention for its potent biological activities. This technical guide provides a comprehensive overview of this compound, its homologs, and its analogs, with a primary focus on their role as urease inhibitors. We delve into the structure-activity relationships, quantitative inhibitory data, and detailed experimental protocols for the synthesis and evaluation of these compounds. Signaling pathway and experimental workflow visualizations are provided to facilitate a deeper understanding of the underlying mechanisms and methodologies. This document serves as a critical resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting urease and related pathways.
Introduction
This compound, or Nicotinohydroxamic acid, belongs to the class of hydroxamic acids, which are characterized by the functional group R-CO-NH-OH. This moiety is a key structural feature responsible for the biological activity of many compounds in this class, primarily through its ability to chelate metal ions. The primary and most well-documented biological activity of this compound is the inhibition of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[1] Urease is a critical virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it an attractive target for the development of new antibacterial agents.
This guide will explore the chemical space around this compound, examining how structural modifications to the nicotinoyl backbone and the hydroxamic acid group influence its inhibitory potency and other biological activities. We will present a detailed analysis of its homologs and analogs, supported by quantitative data and experimental methodologies, to provide a solid foundation for future drug design and development efforts.
Homologs and Analogs of this compound: A Quantitative Perspective
The exploration of this compound's chemical space involves the synthesis and evaluation of its homologs and analogs. Homologs are compounds belonging to a series that differ from each other by a repeating unit, such as a methylene group. Analogs are compounds that are structurally similar to the parent compound but differ in the composition of certain atoms or functional groups. The primary focus of analog design for this compound has been on modulating its urease inhibitory activity.
Urease Inhibitory Activity
The inhibitory potential of this compound and its analogs against urease is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the urease inhibitory activities of this compound and a selection of its analogs, highlighting the structure-activity relationships (SAR).
| Compound | Structure | Urease Source | IC50 (µM) | Reference |
| This compound | 3-Pyridinecarboxamide, N-hydroxy- | Jack Bean | Potent inhibitor | [1] |
| Acetohydroxamic acid | N-Hydroxyacetamide | Jack Bean | 2.5 mM | [2] |
| Methionine-hydroxamic acid | (S)-2-Amino-4-(methylthio)butanehydroxamic acid | Jack Bean | 3.9 | [3] |
| Phenylalanine-hydroxamic acid | (S)-2-Amino-3-phenylpropanehydroxamic acid | Jack Bean | Potent inhibitor | [3] |
| Cefadroxil | (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | Jack Bean | 21.35 ± 0.64 | [4] |
| Levofloxacin | (S)-9-Fluoro-2,3-dihydro-3-methyl-10-(4-methyl-1-piperazinyl)-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid | Jack Bean | 7.24 ± 0.29 | [4] |
| Imidazothiazole derivative 1d | 2-(4-chlorophenyl)-6-phenylimidazo[2,1-b]thiazole | H. pylori | 3.09 ± 0.07 | [5] |
| Imidazothiazole derivative 2c | N-(4-chlorophenyl)-6-phenylimidazo[2,1-b]thiazole-2-sulfonamide | H. pylori | 2.94 ± 0.05 | [5] |
Specific IC50 values for this compound and Phenylalanine-hydroxamic acid were not explicitly provided in the cited sources, but they were described as potent inhibitors.
Structure-Activity Relationship (SAR) Insights:
-
Hydroxamic Acid Moiety: The hydroxamic acid functional group is crucial for urease inhibition as it chelates the two nickel ions in the enzyme's active site.[1]
-
Aromatic vs. Aliphatic Side Chains: The nature of the R group in R-CONHOH significantly influences potency. Aromatic and larger aliphatic groups can enhance inhibitory activity.[6]
-
Substituents on the Aromatic Ring: For analogs with an aromatic ring, the position and nature of substituents play a key role. Electron-withdrawing groups can sometimes increase activity.[7]
-
Homologation: Increasing the chain length between the core scaffold and the hydroxamic acid group can affect activity, with an optimal length often observed.[6]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the assessment of its urease inhibitory activity.
Synthesis of Nicotinohydroxamic acid (this compound)
This protocol is adapted from the synthesis of radiolabeled Nicotinohydroxamic acid.
Materials:
-
Nicotinic acid
-
Thionyl chloride
-
Benzene
-
Methanol
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
Formation of Nicotinoyl Chloride: To 210 mg of nicotinic acid, add 2 ml of thionyl chloride and reflux the mixture for 2.5 hours at 80°C. After the reaction, remove the excess thionyl chloride by evaporation in vacuo. Add 2 ml of benzene to the residue and evaporate again to ensure complete removal of thionyl chloride.
-
Esterification (optional intermediate step): Add 2 ml of methanol to the nicotinoyl chloride and let it stand for 15 minutes at room temperature. Remove the solvent by evaporation in vacuo.
-
Formation of Nicotinohydroxamic acid: Prepare a solution of 3 g of hydroxylamine hydrochloride in 13 ml of 23% aqueous NaOH. Add this solution to the oily residue from the previous step and stir for 2.5 hours at room temperature.
-
Purification: Adjust the pH of the reaction mixture to 7.5 with concentrated HCl. Evaporate the mixture to dryness. Recrystallize the crude product from 1.5 ml of water to obtain pure Nicotinohydroxamic acid.
Urease Inhibition Assay (Indophenol Method)
This protocol is a common method for determining urease activity by measuring ammonia production.[8]
Materials:
-
Jack Bean Urease (or other urease source)
-
Phosphate buffer (50 mM, pH 7.4)
-
Urea solution (50 mM)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Phenol reagent (1% w/v phenol, 0.005% w/v sodium nitroprusside)
-
Alkali reagent (0.5% w/v NaOH, 0.1% active chloride from sodium hypochlorite)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add 10 µL of the test compound solution at various concentrations.
-
Enzyme Addition: Add 10 µL of Jack Bean urease solution (1 unit/well) to each well containing the test compound.
-
Pre-incubation: Mix the contents and pre-incubate the plate for 10 minutes at 37°C.
-
Initiation of Reaction: Add 20 µL of 50 mM urea solution to each well to start the enzymatic reaction. Incubate for another 15 minutes at 37°C.
-
Color Development: To stop the reaction and develop the color, add 45 µL of the phenol reagent followed by 45 µL of the alkali reagent to each well.
-
Absorbance Measurement: After a 10-minute incubation at room temperature for color development, measure the absorbance at 630 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language in Graphviz.
Mechanism of Urease Inhibition by this compound
Caption: Mechanism of Urease Inhibition by this compound.
Experimental Workflow for Synthesis and Evaluation of this compound Analogs
Caption: Experimental Workflow for this compound Analogs.
Conclusion
This compound and its analogs represent a promising class of compounds, particularly as inhibitors of urease. The structure-activity relationships discussed in this guide highlight the critical role of the hydroxamic acid moiety and the potential for optimization through modifications of the nicotinoyl scaffold. The provided experimental protocols offer a practical foundation for researchers to synthesize and evaluate new derivatives. The visualizations of the mechanism of action and experimental workflow aim to enhance the understanding of the core concepts. Further research into the homologs and analogs of this compound is warranted to develop more potent and selective inhibitors with improved pharmacokinetic profiles, which could lead to novel therapeutic interventions for urease-dependent bacterial infections.
References
- 1. Inhibition of urease-mediated ammonia production by 2-octynohydroxamic acid in hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of urease activity by hydroxamic acid derivatives of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of novel anti-urease imidazothiazole derivatives with promising antibacterial activity against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative structure-activity relationships between hydroxamic acids and their urease inhibitory potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergizing structure and function: Cinnamoyl hydroxamic acids as potent urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Nicoboxil: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nicoboxil, the 2-butoxyethyl ester of nicotinic acid, is a topical rubefacient agent primarily used to relieve musculoskeletal pain. It is almost exclusively available in combination with nonivamide, a synthetic capsaicin analog. This guide provides a detailed overview of the pharmacokinetic and pharmacodynamic properties of nicoboxil, drawing from available preclinical and clinical data. While comprehensive quantitative data for nicoboxil as a single agent is limited, this document synthesizes the existing knowledge, including data from studies on its active metabolite, nicotinic acid, and its combination with nonivamide, to present a thorough scientific profile.
Pharmacokinetics
Nicoboxil is designed as a prodrug to facilitate the delivery of its active moiety, nicotinic acid, into the skin. Its pharmacokinetic profile is characterized by rapid metabolism following topical application.
Absorption and Distribution
Upon topical application, nicoboxil penetrates the stratum corneum. Due to its lipophilic nature, it is expected to partition into the epidermis. The extent and rate of absorption are influenced by the formulation; for instance, oil-in-water emulsions may lead to a faster onset of action compared to water-free ointments.
Metabolism
Nicoboxil undergoes rapid hydrolysis in the skin to form its active metabolite, nicotinic acid, and an inactive metabolite, 2-butoxyethanol. This biotransformation is catalyzed by esterases present in the skin. The metabolism is considered to be a critical step for its pharmacological activity, as nicotinic acid is the primary mediator of the observed vasodilation. Studies on other nicotinic acid esters have shown that while the epidermis has some metabolic capacity, the dermis is the primary site of hydrolysis.
Excretion
Systemically absorbed nicotinic acid is further metabolized in the liver and excreted by the kidneys. The 2-butoxyethanol metabolite is also eliminated via urine.
Table 1: Summary of Nicoboxil Pharmacokinetic Parameters
| Parameter | Value | Remarks |
| Route of Administration | Topical | |
| Absorption | Penetrates the stratum corneum | Data on absolute bioavailability is not available. |
| Metabolism | Rapidly hydrolyzed in the skin to nicotinic acid and 2-butoxyethanol. | Primarily mediated by cutaneous esterases. |
| Active Metabolite | Nicotinic Acid | Responsible for the vasodilatory effect. |
| Elimination | Metabolites are renally excreted. |
Note: Quantitative pharmacokinetic data for topical nicoboxil is scarce in publicly available literature.
Pharmacodynamics
The pharmacodynamic effects of nicoboxil are primarily attributed to its active metabolite, nicotinic acid, which induces cutaneous vasodilation, leading to a sensation of warmth and redness (erythema).
Mechanism of Action
The vasodilatory effect of nicotinic acid is mediated through the activation of prostaglandin synthesis in the skin. Nicotinic acid stimulates the release of arachidonic acid, which is then converted into prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), by cyclooxygenase (COX) enzymes. These prostaglandins act on vascular smooth muscle cells, leading to vasodilation and increased blood flow in the dermal capillaries. This action is believed to contribute to its analgesic effect by a "counter-irritant" mechanism, where the sensation of warmth overrides the underlying pain signals.
In its common combination formulation, nicoboxil's rubefacient effect is synergistic with the action of nonivamide. Nonivamide is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, which is a non-selective cation channel expressed on sensory neurons. Activation of TRPV1 by nonivamide leads to a sensation of heat and, with repeated application, desensitization of the sensory neurons and depletion of substance P, a neurotransmitter involved in pain signaling. The rapid vasodilation induced by nicoboxil complements the neurosensory effects of nonivamide, resulting in a faster onset and more pronounced therapeutic effect.
Dose-Response Relationship
Clinical studies on the combination ointment of nicoboxil and nonivamide have demonstrated a clear dose-dependent analgesic effect. In a randomized, controlled trial, an ointment containing 2.5% nicoboxil and 0.4% nonivamide was significantly more effective in reducing acute low back pain compared to placebo and nicoboxil alone.[1][2]
Table 2: Summary of a Phase III Clinical Trial on Nicoboxil/Nonivamide Ointment for Acute Low Back Pain [1][2]
| Treatment Group | Mean Baseline Pain Intensity (0-10 NRS) | Mean Pain Intensity Reduction at 8 hours |
| Nicoboxil 2.5% / Nonivamide 0.4% | 6.6 | 2.410 |
| Nicoboxil 2.5% | 6.6 | 1.428 |
| Nonivamide 0.4% | 6.6 | 2.252 |
| Placebo | 6.6 | 1.049 |
NRS: Numerical Rating Scale
Experimental Protocols
In Vitro Skin Permeation and Metabolism Studies (General Methodology)
-
Objective: To assess the permeation of nicoboxil through the skin and its metabolism to nicotinic acid.
-
Method: Franz diffusion cells are typically used with excised human or animal skin. The skin sample is mounted between the donor and receptor chambers. A known concentration of nicoboxil formulation is applied to the epidermal side. The receptor fluid is periodically sampled and analyzed for the presence of nicoboxil and nicotinic acid using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Permeation parameters, such as flux and permeability coefficient, are calculated. The metabolic rate can be determined by quantifying the appearance of nicotinic acid over time.
Clinical Trial Protocol for Nicoboxil/Nonivamide Ointment in Acute Low Back Pain[1]
-
Study Design: A phase III, multi-center, randomized, active- and placebo-controlled, double-blind, parallel-group, four-arm study.
-
Patient Population: Adults (18-74 years) with acute non-specific low back pain.
-
Interventions:
-
Nicoboxil 2.5% / Nonivamide 0.4% ointment
-
Nicoboxil 2.5% ointment
-
Nonivamide 0.4% ointment
-
Placebo ointment
-
-
Dosing: A 2 cm line of ointment applied to the painful area up to three times a day for up to four days.
-
Primary Endpoint: The primary efficacy endpoint was the difference in pain intensity from pre-dose baseline to 8 hours after the first application, as measured on an 11-point numerical rating scale (NRS).
-
Statistical Analysis: The primary endpoint was analyzed using an analysis of covariance (ANCOVA) model with treatment and center as fixed effects and the baseline pain intensity as a covariate.
Visualizations
Caption: Workflow of Nicoboxil topical application and metabolism.
Caption: Signaling pathway of Nicotinic Acid-induced vasodilation.
Caption: Synergistic action of Nicoboxil and Nonivamide.
Conclusion
Nicoboxil is an effective topical prodrug that delivers nicotinic acid to the skin, inducing a rapid vasodilatory response. While detailed pharmacokinetic studies on nicoboxil alone are limited, its rapid metabolism to the active nicotinic acid is a key feature of its profile. Its pharmacodynamic effects are well-characterized, particularly its synergistic action with nonivamide in providing relief from musculoskeletal pain. The available clinical data strongly supports the efficacy of the combination therapy. Further research into the quantitative aspects of nicoboxil's skin absorption, distribution, and metabolism could provide a more complete understanding and potentially optimize future topical formulations.
References
- 1. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back – A randomized, controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of nicoboxil/nonivamide ointment for the treatment of acute pain in the low back - A randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Part 1: The Renaissance of Niclosamide: From Anthelmintic to Systemic Therapeutics
An In-Depth Technical Guide to Early-Stage Research on Niclosamide and Nicotinic Acid Derivatives
A Note on the Topic "Nicoxamat": A comprehensive review of current scientific literature and clinical trial databases did not yield specific results for a compound named "this compound." It is plausible that this term is a novel internal designation, a misspelling, or a very recent discovery not yet widely published. However, the query's phonetic and structural elements strongly suggest a potential relation to two robust areas of early-stage pharmaceutical research: the repurposing of Niclosamide and the development of novel Nicotinic Acid derivatives (Nicotinamides).
This guide, therefore, offers a deep dive into the preclinical and early clinical research landscape of these two compound classes, providing drug development professionals with a synthesized overview of their mechanisms, the experimental logic guiding their development, and detailed protocols for their evaluation.
Originally approved by the FDA in 1982 as a treatment for tapeworm infections, niclosamide has emerged as a multifunctional drug candidate with significant potential in oncology, virology, and metabolic diseases.[1] Its rediscovery is a prime example of drug repurposing, driven by the elucidation of its complex mechanisms of action far beyond its effects on parasites. The primary challenge in its systemic application lies in its poor aqueous solubility and low bioavailability, which has become the central focus of early-stage research.[2]
Core Mechanisms of Action
Niclosamide's therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways.[1] Unlike highly specific targeted therapies, it acts as a multi-kinase inhibitor and signaling modulator, which can be advantageous in complex diseases like cancer.
Key modulated pathways include:
-
Wnt/β-catenin Signaling: Inhibition of this pathway is crucial for its anticancer effects.
-
mTORC1 Signaling: Niclosamide can inhibit mTORC1, a central regulator of cell growth and proliferation, potentially by altering cytoplasmic pH.[1]
-
STAT3 Signaling: It is a potent inhibitor of STAT3 transcriptional activity, impacting cell survival and proliferation.[1]
-
NF-κB Signaling: Inhibition of this pathway contributes to its anti-inflammatory and anticancer properties.
-
Notch Signaling: Modulation of the Notch pathway has been implicated in its effects on leukemia stem cells.[1]
-
Uncoupling of Oxidative Phosphorylation: This is one of its foundational mechanisms of action.[1]
Overcoming Pharmacokinetic Hurdles: Formulation & Analog Development
The central directive of early-stage niclosamide research is to enhance its systemic exposure. Two primary strategies are being pursued: advanced formulation and analog synthesis.
1. Advanced Oral Formulation Development
To address poor bioavailability, researchers have developed novel liquid oral formulations. A notable approach involves using polyethylene glycol 400 (PEG 400) as a solvent.[2] The evaluation of such a formulation requires a rigorous, multi-part clinical trial structure.
Experimental Protocol: Phase 1 Clinical Trial for a Novel Niclosamide Formulation [2]
-
Objective: To assess the safety, tolerability, and pharmacokinetics of a novel oral niclosamide solution compared to the marketed tablet form.
-
Part A: Single Ascending Dose (SAD) Trial
-
Recruit healthy volunteers (n=3-6 per cohort).
-
Administer single doses of the investigational solution in escalating concentrations (e.g., 200 mg, 600 mg, 1600 mg) versus placebo in a 3:1 ratio under fasted and fed conditions.
-
Collect serial blood samples at predefined intervals (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dose.
-
Analyze plasma samples for niclosamide concentration using a validated LC-MS/MS method.
-
Monitor subjects for adverse events (AEs), vital signs, ECGs, and clinical chemistry.
-
-
Part B: Crossover Comparative Study
-
Administer the investigational solution (e.g., 1600 mg) and the marketed tablet (e.g., 2000 mg) to the same subjects in a randomized sequence with a washout period.
-
Perform intensive pharmacokinetic sampling as in Part A.
-
Calculate and compare dose-normalized Cmax and AUC to assess relative bioavailability.
-
-
Part C: Multiple Ascending Dose (MAD) Trial
-
Recruit new cohorts of healthy volunteers.
-
Administer daily doses for a set period (e.g., 7 days) at different levels (e.g., 1200 mg and 1600 mg) versus placebo.
-
Collect blood samples to determine steady-state pharmacokinetics and assess drug accumulation.
-
Continue safety monitoring throughout the dosing period.
-
Data Summary: Pharmacokinetics of a Novel Oral Niclosamide Formulation [2]
| Parameter | Condition | Value/Observation |
| Safety | Single & Multiple Doses | No serious or severe adverse events reported.[2] |
| Common AEs | All Doses | Mild to moderate gastrointestinal reactions (diarrhea, nausea).[2] |
| Food Effect | Single Dose | Mean AUClast ~2-fold higher in fed vs. fasted condition.[2] |
| Bioavailability | Crossover Study | Dose-normalized Cmax and AUClast were similar for the novel solution and the marketed tablet.[2] |
| Variability | All Doses | High inter-individual variability in absorption.[2] |
| Dose Linearity | 200 mg - 1600 mg | Dose linearity was not observed.[2] |
| Accumulation | Multiple Doses | No signs of relevant systemic drug accumulation.[2] |
2. Synthesis of Niclosamide Analogs
To improve the therapeutic index (efficacy vs. toxicity), researchers are designing and synthesizing niclosamide analogs. This work focuses on structural modifications to enhance target engagement, reduce off-target cytotoxicity, and improve pharmacokinetic properties.[3]
Experimental Protocol: Development of Niclosamide Analogs for Anti-SARS-CoV-2 Activity [3]
-
Design & Synthesis: Modify the salicylanilide scaffold of niclosamide by replacing functional groups at different positions to explore structure-activity relationships (SAR). Synthesize a library of analogs (e.g., 23 compounds).[3]
-
Initial Antiviral Screening: In a biosafety level 3 (BSL-3) laboratory, screen all synthesized analogs for efficacy against live SARS-CoV-2 in a suitable cell line (e.g., Vero-E6). Determine the half-maximal effective concentration (EC50).
-
Cytotoxicity Assessment: Evaluate the cytotoxicity of the analogs in the same cell line to determine the half-maximal cytotoxic concentration (CC50). Calculate the Selectivity Index (SI = CC50/EC50) to identify candidates with a favorable therapeutic window.
-
Pharmacokinetic Profiling: For promising leads (e.g., Compound 21), perform pharmacokinetic studies in mice. Administer the compound orally and intravenously to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).
-
Prodrug Synthesis: For leads with good activity but suboptimal pharmacokinetics, synthesize prodrugs (e.g., by adding promoieties to improve solubility or absorption) and re-evaluate their pharmacokinetic profile.[3]
-
Mechanism of Action Studies: Use techniques like Western blotting to investigate if the lead analog retains the intended mechanism of action (e.g., modulation of autophagy via SKP2 and BECN1).[3]
Part 2: Designing Novel Nicotinic Acid Derivatives (Nicotinamides) for Targeted Therapy
Nicotinic acid (niacin) and its amide form, nicotinamide, are fundamental B vitamins. In pharmacological doses, nicotinic acid is a well-known lipid-modifying agent.[4][5] Modern medicinal chemistry has leveraged the nicotinic acid scaffold to create novel derivatives targeting specific receptors and enzymes for applications in oncology and inflammation.[6][7]
Core Mechanisms of Action
While nicotinic acid's lipid-lowering effects are partly mediated by the GPR109A receptor, new derivatives are being engineered to engage entirely different targets with high specificity.[4][8] A major focus has been the development of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis.[6][9]
Synthesis and Evaluation of Nicotinamides as VEGFR-2 Inhibitors
The development of targeted nicotinamides follows a structured, multi-stage evaluation process, from chemical synthesis to detailed biological characterization.
Experimental Protocol: Synthesis of Novel Nicotinamides [10]
-
Objective: To synthesize nicotinamide derivatives for biological screening.
-
Method 1 (via Acyl Chloride):
-
Convert nicotinic acid to nicotinoyl chloride by reacting it with thionyl chloride (SOCl2).
-
Condense the resulting nicotinoyl chloride with a desired amine-containing scaffold (e.g., mono-thiocarbohydrazone) to form the final nicotinamide product.
-
-
Method 2 (via Coupling Agents):
-
Dissolve nicotinic acid in a suitable solvent (e.g., DMF).
-
Add a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a carboxylic group activator like HOBt (Hydroxybenzotriazole).
-
Add the desired amine component to the activated nicotinic acid to facilitate amide bond formation.
-
Purify the final product using column chromatography or recrystallization.
-
Confirm the structure using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
-
Experimental Protocol: In Vitro Biological Evaluation [9]
-
Objective: To characterize the anticancer and immunomodulatory effects of synthesized nicotinamides.
-
1. In Vitro Cytotoxicity:
-
Culture human cancer cell lines where the target is overexpressed (e.g., MCF-7, HepG2, HCT-116 for VEGFR-2).
-
Treat cells with serial dilutions of the synthesized compounds for a specified duration (e.g., 72 hours).
-
Assess cell viability using an MTT assay or similar method to determine the IC50 (concentration inhibiting 50% of cell growth).
-
-
2. VEGFR-2 Inhibition Assay:
-
Use a commercially available kinase assay kit to measure the direct inhibitory effect of the compounds on purified VEGFR-2 enzyme activity. Calculate the IC50 for target engagement.
-
-
3. Cell Cycle Analysis:
-
Treat a selected cell line (e.g., MCF-7) with the IC50 concentration of a lead compound.
-
After incubation (e.g., 72 hours), fix the cells, stain their DNA with propidium iodide (PI), and analyze the cell cycle distribution (Pre-G1, G1, S, G2/M phases) using flow cytometry.
-
-
4. Apoptosis Marker Quantification:
-
Treat cells with the lead compound.
-
Prepare cell lysates and measure the concentration of key apoptotic markers, such as cleaved Caspase-3, using an ELISA kit.
-
-
5. Immunomodulatory Effects:
-
In a relevant cell line (e.g., LPS-stimulated macrophages or the cancer cell line itself), treat with the lead compound.
-
Measure the levels of secreted pro-inflammatory cytokines like TNF-α and IL-6 in the culture supernatant using ELISA to assess anti-inflammatory potential.
-
Data Summary: Biological Profile of a Lead Nicotinamide Compound (16c) [9]
| Assay | Cell Line | Result | Interpretation |
| VEGFR-2 Inhibition | N/A (Enzymatic) | Strong inhibitory potential | Direct target engagement |
| Cytotoxicity (IC50) | MCF-7 | 2.1 µM | Potent anti-proliferative effect |
| Cell Cycle Arrest | MCF-7 | Arrest at Pre-G1 (18.62%) and S (30.49%) phases | Induction of apoptosis and inhibition of DNA synthesis |
| Apoptosis Marker | MCF-7 | Increased Caspase-3 levels | Apoptosis induced via a caspase-dependent mechanism |
| Cytokine Levels | MCF-7 | Inhibition of TNF-α and IL-6 | Potent immunomodulatory/anti-inflammatory effects |
Conclusion
While the specific entity "this compound" remains elusive in published literature, the underlying chemical moieties point toward two vibrant and highly relevant fields in early-stage drug discovery. The strategic repurposing of Niclosamide offers a multi-targeted approach to complex diseases, with current research focused on solving critical pharmacokinetic challenges through advanced formulations and analog design. In parallel, the Nicotinic Acid scaffold serves as a versatile template for rational drug design, enabling the synthesis of novel, highly specific inhibitors for validated therapeutic targets like VEGFR-2. For researchers and drug development professionals, both pathways represent promising avenues for innovation, each with a distinct set of scientific challenges and therapeutic opportunities.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets in healthy volunteers: A three-part randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. old.rrjournals.com [old.rrjournals.com]
- 6. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides [mdpi.com]
The Multifaceted Role of Niclosamide in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties. Its efficacy stems from its ability to modulate a multitude of critical cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth analysis of Niclosamide's mechanism of action, focusing on its role in the Wnt/β-catenin, STAT3, NF-κB, Notch, mTORC1, PI3K/AKT, and MAPK/ERK signaling cascades. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in oncology and drug development.
Introduction
Originally developed for the treatment of tapeworm infections, Niclosamide has been repurposed as a promising antineoplastic agent.[1][2] Extensive research has revealed its capacity to simultaneously target several key signaling pathways that are frequently dysregulated in various cancers. This multi-targeted approach offers a potential strategy to overcome the challenges of drug resistance often encountered with single-target therapies. This document serves as a technical overview of the molecular mechanisms underlying Niclosamide's effects on crucial cellular signaling networks.
Quantitative Data: In Vitro Efficacy of Niclosamide
Niclosamide exhibits potent cytotoxic and anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and the specific cell line.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Type | Reference |
| HepG2 | Hepatocellular Carcinoma | 31.91 (48h) | MTT Assay | [1] |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 (48h) | MTT Assay | [1] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 (48h) | MTT Assay | [1] |
| 2LMP | Basal-like Breast Cancer | 0.44 | Not Specified | [2] |
| SUM159 | Basal-like Breast Cancer | 0.33 | Not Specified | [2] |
| HCC1187 | Basal-like Breast Cancer | 1.9 | Not Specified | [2] |
| HCC1143 | Basal-like Breast Cancer | 0.88 | Not Specified | [2] |
| Du145 | Prostate Cancer | 0.7 | Proliferation Assay | [3] |
| Acute Myeloid Leukemia (AML) cells | Acute Myeloid Leukemia | 0.18 - 1.0 | MTS Assay | [3] |
| Human Glioblastoma (pGBMs) | Glioblastoma | 0.3 - 1.2 | Metabolic Activity | [3] |
| Human Osteosarcoma Cells | Osteosarcoma | 0.2 - 2.0 | Cell Viability | [3] |
| HGC-27 | Gastric Cancer | ~1.5 | MTT Assay | [4] |
| MKN-74 | Gastric Cancer | ~7.5 | MTT Assay | [4] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | ~2.0 (24h) | MTT Assay | [5][6] |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~1.0 (24h) | MTT Assay | [5][6] |
| SCLC CTC Lines | Small Cell Lung Cancer | Varies | MTT Assay | [7] |
| CE48T | Esophageal Cancer | ~5.0 (72h) | MTS Assay | [8] |
| BE3 | Esophageal Cancer | ~5.0 (72h) | MTS Assay | [8] |
| SKOV3 | Ovarian Carcinoma | ~4.0 (48h) | CCK-8 Assay | [9] |
| HO8910 | Ovarian Carcinoma | ~4.0 (48h) | CCK-8 Assay | [9] |
Core Signaling Pathways Modulated by Niclosamide
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. Niclosamide has been shown to be a potent inhibitor of this pathway.[4]
Mechanism of Action: Niclosamide downregulates the expression of the Wnt co-receptor LRP6 and Dishevelled-2 (Dvl2).[10] This leads to increased phosphorylation and subsequent degradation of β-catenin, preventing its accumulation in the cytoplasm and translocation to the nucleus.[11] As a result, the transcription of Wnt target genes, such as Cyclin D1 and c-myc, is suppressed, leading to reduced cell proliferation.[4][11]
STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Constitutive activation of STAT3 is common in many cancers.
Mechanism of Action: Niclosamide inhibits the phosphorylation of STAT3 at tyrosine 705 (Tyr705), a critical step for its activation.[1][12] This prevents STAT3 dimerization, nuclear translocation, and its subsequent transcriptional activity.[13] The inhibition of STAT3 signaling leads to the downregulation of anti-apoptotic proteins like Mcl-1 and Survivin.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immunity, and cell survival. Its aberrant activation is linked to cancer development and chemoresistance.
Mechanism of Action: Niclosamide inhibits the NF-κB pathway by preventing the TNFα-induced phosphorylation and subsequent degradation of IκBα, the inhibitor of NF-κB.[14][15] This sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of its target genes.[15]
Other Key Signaling Pathways
-
Notch Signaling: Niclosamide has been shown to downregulate the expression of Notch receptors and their downstream target genes, leading to the suppression of colon cancer progression.
-
mTORC1 Signaling: Niclosamide inhibits mTORC1 signaling, which is a central regulator of cell growth and proliferation.[16] This inhibition is thought to be mediated, at least in part, by Niclosamide's activity as a protonophore, which disrupts cellular pH homeostasis.[15]
-
PI3K/AKT and MAPK/ERK Signaling: In some cancer cell lines, such as glioblastoma, Niclosamide has been observed to decrease the phosphorylation and activation of AKT and ERK, key components of pro-survival pathways.[17]
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a widely used method to assess the cytotoxic effects of a compound on cultured cells.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Niclosamide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1x10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of Niclosamide in complete medium. The final DMSO concentration should be below 0.1%.
-
Treat the cells with different concentrations of Niclosamide for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1]
Western Blot Analysis
This protocol is used to detect and quantify specific proteins in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Procedure:
-
Treat cells with Niclosamide at the desired concentrations and time points.
-
Lyse the cells and determine the protein concentration.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate to visualize the protein bands using an imaging system.[3]
Luciferase Reporter Assay (Wnt/β-catenin Signaling)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
24-well plates
-
Cancer cell line
-
TOPFlash luciferase reporter construct
-
β-galactosidase expression vector (for normalization)
-
Transfection reagent
-
Niclosamide
-
Luciferase assay system
Procedure:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the TOPFlash and β-galactosidase plasmids.
-
After 24 hours, treat the cells with Niclosamide.
-
After another 24 hours, lyse the cells and measure both luciferase and β-galactosidase activities.
-
Normalize the luciferase activity to the β-galactosidase activity to determine the relative Wnt/β-catenin signaling activity.[18]
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical experimental workflow for investigating the effects of Niclosamide on a specific signaling pathway.
Conclusion
Niclosamide is a multi-faceted compound that exerts its anticancer effects by concurrently inhibiting several key cellular signaling pathways. Its ability to target the Wnt/β-catenin, STAT3, NF-κB, Notch, mTORC1, PI3K/AKT, and MAPK/ERK pathways underscores its potential as a broad-spectrum antineoplastic agent. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community to further explore and harness the therapeutic potential of Niclosamide in the fight against cancer. Further research is warranted to translate these promising preclinical findings into effective clinical applications.
References
- 1. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. benchchem.com [benchchem.com]
- 4. ajo.asmepress.com [ajo.asmepress.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide inhibits ovarian carcinoma growth by interrupting cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The anthelmintic drug niclosamide induces GSK-β-mediated β-catenin degradation to potentiate gemcitabine activity, reduce immune evasion ability and suppress pancreatic cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prostate-apoptosis-response-protein-par-4.com [prostate-apoptosis-response-protein-par-4.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 16. Screen for Chemical Modulators of Autophagy Reveals Novel Therapeutic Inhibitors of mTORC1 Signaling | PLOS One [journals.plos.org]
- 17. Niclosamide induces protein ubiquitination and inhibits multiple pro-survival signaling pathways in the human glioblastoma U-87 MG cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Nicoxamat
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of Nicoxamat, a compound with potential therapeutic applications. The following protocols detail established methodologies to assess its effects on key cellular processes, including cyclooxygenase activity, NF-κB signaling, and apoptosis.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of this compound on COX-1 and COX-2 enzymes, which are key mediators of inflammation.[1][2][3]
Experimental Protocol: COX Inhibitor Screening Assay
This protocol is adapted from established methods for assessing COX inhibition.[2][3][4]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Reference inhibitors (e.g., celecoxib for COX-2, indomethacin for non-selective inhibition)[2]
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, with co-factors)
-
Prostaglandin E2 (PGE2) ELISA kit
-
96-well microplates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create serial dilutions to achieve a range of final concentrations.
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.
-
Assay Reaction:
-
Add 10 µL of the diluted this compound or reference inhibitor to the wells of a 96-well plate.
-
Add 170 µL of the enzyme solution to each well.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of arachidonic acid solution.
-
Incubate for 10 minutes at 37°C.
-
-
Reaction Termination: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | Experimental | Experimental | Calculated |
| Celecoxib | >10 | 0.05 | >200 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
Experimental Workflow: COX Inhibition Assay
NF-κB (Nuclear Factor kappa B) Signaling Pathway Assay
This assay investigates the effect of this compound on the NF-κB signaling pathway, a critical regulator of inflammatory responses.[5][6][7]
Experimental Protocol: NF-κB Translocation Assay
This protocol uses immunofluorescence to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.[5][6]
Materials:
-
Human cell line (e.g., HeLa or A549)
-
This compound
-
Stimulating agent (e.g., TNF-α or IL-1β)[5]
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
96-well imaging plates
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes to induce NF-κB translocation.[8]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining:
-
Block non-specific binding with a blocking buffer.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the NF-κB p65 signal. A decrease in this ratio in this compound-treated cells compared to stimulated controls indicates inhibition of NF-κB translocation.
Data Presentation: NF-κB Translocation Inhibition
| Treatment | Nuclear/Cytoplasmic NF-κB p65 Ratio | % Inhibition |
| Unstimulated Control | 1.0 | - |
| TNF-α Stimulated Control | 3.5 | 0 |
| TNF-α + this compound (1 µM) | Experimental | Calculated |
| TNF-α + this compound (10 µM) | Experimental | Calculated |
| TNF-α + this compound (100 µM) | Experimental | Calculated |
Signaling Pathway: NF-κB Activation and Inhibition
Apoptosis Induction Assay
This assay determines whether this compound can induce programmed cell death (apoptosis) in cancer cells.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
Materials:
-
Cancer cell line (e.g., HCT-116, MCF-7)[9]
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
FITC-negative and PI-negative cells are viable.
-
FITC-positive and PI-negative cells are in early apoptosis.
-
FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
FITC-negative and PI-positive cells are necrotic.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Data Presentation: Apoptosis Induction
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Untreated Control | 95 | 2 | 1 | 2 |
| This compound (10 µM) | Experimental | Experimental | Experimental | Experimental |
| This compound (50 µM) | Experimental | Experimental | Experimental | Experimental |
| Positive Control (e.g., Staurosporine) | 10 | 40 | 45 | 5 |
Logical Flow: Apoptosis Assay
References
- 1. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assaying NF-κB activation and signaling from TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pharmacological investigation of new niclosamide-based isatin hybrids as antiproliferative, antioxidant, and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Niclosamide in Cell Culture Experiments
Note to the user: The term "Nicoxamat" was not found in the provided scientific literature. The information compiled below pertains to Niclosamide , an FDA-approved anthelmintic drug extensively researched for its potent anti-cancer activities in cell culture and preclinical models. It is presumed that "Niclosamide" was the intended subject of the query.
I. Application Notes
Introduction
Niclosamide is a salicylanilide derivative originally used as an antihelminthic agent to treat tapeworm infections.[1][2] In recent years, it has been repurposed as a promising anti-cancer agent due to its ability to modulate multiple oncogenic signaling pathways.[1][2][3] Its multifaceted mechanism of action makes it a valuable tool for cancer research, targeting processes like cell proliferation, apoptosis, metastasis, and drug resistance.[1][4][5] Niclosamide has demonstrated efficacy against a wide range of cancers, including breast, lung, colon, prostate, and hepatocellular carcinoma.[1][5]
Mechanism of Action
Niclosamide is a multi-targeted agent that does not rely on a single mechanism. Its anti-neoplastic effects are attributed to its ability to interfere with several critical cellular signaling pathways simultaneously.[2][3]
-
STAT3 Signaling Pathway: Niclosamide is a potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6] It effectively suppresses the phosphorylation of STAT3 at Tyr705, which prevents its dimerization, nuclear translocation, and transcriptional activity.[1][6] This leads to the downregulation of STAT3 target genes involved in cell survival and proliferation, such as Mcl-1 and Survivin.[1]
-
Wnt/β-catenin Pathway: Niclosamide has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. It can decrease the expression of β-catenin and its downstream targets like Cyclin D1 and c-myc.[3][7]
-
Other Key Pathways: Niclosamide also modulates other important cancer-related pathways, including NF-κB, Notch, and mTORC1 signaling.[1][2]
-
Mitochondrial Uncoupling: Niclosamide acts as a mitochondrial uncoupler, disrupting the proton gradient across the inner mitochondrial membrane. This leads to a decrease in ATP production, an increase in reactive oxygen species (ROS) generation, and disruption of the mitochondrial membrane potential, ultimately triggering the intrinsic apoptotic pathway.[3][7]
Cellular Effects in Vitro
Treatment of cancer cell lines with Niclosamide typically results in the following cellular responses:
-
Inhibition of Cell Proliferation: Niclosamide potently inhibits the growth of various cancer cells in a dose- and time-dependent manner.[4][7][8]
-
Induction of Apoptosis: It is a strong inducer of apoptosis, or programmed cell death.[4][9] This is often mediated through the intrinsic mitochondrial pathway, characterized by the activation of Bax and caspases (like Caspase-3) and the downregulation of anti-apoptotic proteins such as Bcl-2.[3][4][9]
-
Cell Cycle Arrest: Niclosamide can cause cell cycle arrest, most commonly at the G0/G1 phase, preventing cancer cells from proceeding to the DNA synthesis (S) phase.[3][7][10]
-
Inhibition of Migration and Invasion: It effectively impairs the migratory and invasive capabilities of cancer cells, which is crucial for preventing metastasis.[4][9] This effect is partly due to the downregulation of matrix metalloproteinases (MMP-2 and MMP-9).[9]
-
Induction of Autophagy: In some cell types, Niclosamide can induce autophagy. The interplay between Niclosamide-induced autophagy and apoptosis can be complex, with autophagy sometimes acting as a pro-survival mechanism and at other times contributing to cell death.[10][11]
II. Quantitative Data
The effective concentration of Niclosamide varies significantly depending on the cell line. The 50% inhibitory concentration (IC50) is a common measure of its cytotoxic potency.
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Non-Small Cell Lung Cancer | 3.368 | 24 | [8] |
| A549 | Non-Small Cell Lung Cancer | 0.99 | 48 | [8] |
| H1299 | Non-Small Cell Lung Cancer | 1.383 | 24 | [8] |
| H1299 | Non-Small Cell Lung Cancer | 0.836 | 48 | [8] |
| CE48T | Esophageal Squamous Cell Carcinoma | 2.8 | Not Specified | [12] |
| CE81T | Esophageal Squamous Cell Carcinoma | 11.3 | Not Specified | [12] |
| BE3 | Esophageal Adenocarcinoma | 5.1 | Not Specified | [12] |
| HGC-27 | Gastric Carcinoma | ~1.0 - 2.0 | 24 | [3] |
| MKN-74 | Gastric Carcinoma | ~5.0 - 10.0 | 24 | [3] |
III. Experimental Protocols
Preparation of Niclosamide Stock Solution
-
Solvent: Niclosamide is poorly soluble in water. A common solvent for cell culture experiments is Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-20 mM) of Niclosamide in sterile DMSO.
-
Gently warm and vortex if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Note: When preparing working concentrations for cell treatment, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol: Cell Viability Assay (MTT Method)
This protocol measures the metabolic activity of cells as an indicator of viability.[13][14]
-
Materials:
-
96-well cell culture plates
-
Adherent cells of interest
-
Complete culture medium
-
Niclosamide stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Niclosamide in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of Niclosamide. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Protocol: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Niclosamide stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of Niclosamide (and a vehicle control) for the chosen duration (e.g., 24 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Combine all cells from each well and centrifuge at ~300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V(-) / PI(-): Live cells
-
Annexin V(+) / PI(-): Early apoptotic cells
-
Annexin V(+) / PI(+): Late apoptotic/necrotic cells
-
Annexin V(-) / PI(+): Necrotic cells
-
-
IV. Visualizations
Caption: Key signaling pathways inhibited by Niclosamide in cancer cells.
Caption: General workflow for a cell viability (MTT) assay with Niclosamide.
References
- 1. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajo.asmepress.com [ajo.asmepress.com]
- 4. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 5. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Niclosamide enhances the antitumor effects of radiation by inhibiting the hypoxia-inducible factor-1α/vascular endothelial growth factor signaling pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide induces apoptosis through mitochondrial intrinsic pathway and inhibits migration and invasion in human thyroid cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antihelminthic Niclosamide Induces Autophagy and Delayed Apoptosis in Human Non-small Lung Cancer Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Niclosamide inhibits the cell proliferation and enhances the responsiveness of esophageal cancer cells to chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Niclosamide and Nicotinamide Dosage in Animal Models
Note on "Nicoxamat": The term "this compound" did not yield specific results in scientific literature searches. It is plausible that this is a typographical error. Based on the chemical name similarity and the context of anti-inflammatory research, this document provides information on two distinct compounds: Niclosamide and Nicotinamide . Researchers should verify the intended compound of interest for their studies.
Section 1: Niclosamide
Niclosamide, an FDA-approved anthelmintic drug, has been repurposed for its anti-inflammatory, anti-cancer, and antiviral properties. It modulates several inflammatory signaling pathways.
Data Presentation: Niclosamide Dosage in Animal Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Frequency | Key Findings |
| Mouse (asthmatic) | Inflammatory airway disease | Not specified | Not specified | Not specified | Reduced mucus production and bronchoconstriction.[1][2][3] |
| Mouse (psoriasis-like) | Imiquimod-induced skin inflammation | Not specified | Topical | Not specified | Ameliorated skin inflammation and reduced pro-inflammatory cytokine production.[4] |
| Mouse (rosacea) | LL-37-induced rosacea | Not specified | Topical | Not specified | Reduced inflammatory cell infiltration.[4] |
| Mouse (endometriosis) | Endometriosis | 100 mg/kg/day, 200 mg/kg/day | Oral gavage | Daily | Significant reduction in endometriotic implant weight and growth.[5] |
| Mouse (Balb/c) | General Inflammation/Immune Response | 10 mg/kg/day, 20 mg/kg/day, 40 mg/kg/day | Intraperitoneal | Daily | Suppressed cell-mediated and humoral immune responses.[6][7][8] |
Experimental Protocols: Niclosamide
1. Induction of Psoriasis-like Skin Inflammation in Mice
-
Animal Model: BALB/c mice.
-
Reagents: Imiquimod 5% cream, Niclosamide.
-
Procedure:
-
Apply a daily topical dose of 62.5 mg of imiquimod 5% cream to the shaved back of the mice for 5 consecutive days to induce psoriasis-like skin inflammation.
-
Prepare a topical formulation of Niclosamide at the desired concentration.
-
Concurrently with imiquimod application, apply the topical Niclosamide or a vehicle control to the inflamed skin area.
-
Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.
-
At the end of the experiment, collect skin tissue for histological analysis and cytokine measurement.[4]
-
2. Endometriosis Mouse Model
-
Animal Model: Female BALB/c mice.
-
Reagents: Niclosamide, Vehicle (e.g., 1% DMSO in PBS).
-
Procedure:
-
Surgically induce endometriosis by auto-transplanting uterine tissue to the peritoneal cavity.
-
Allow the mice to recover for a specified period for the endometriotic lesions to establish.
-
Prepare Niclosamide solution for oral gavage at concentrations of 100 mg/kg and 200 mg/kg.
-
Administer Niclosamide or vehicle control daily via oral gavage for the duration of the study (e.g., 2-4 weeks).
-
At the end of the treatment period, euthanize the mice and surgically resect the endometriotic implants.
-
Measure the weight and volume of the implants to assess the effect of Niclosamide.[5]
-
Signaling Pathways and Experimental Workflows
Caption: Niclosamide's anti-inflammatory mechanism.
Caption: General experimental workflow for Niclosamide studies.
Section 2: Nicotinamide
Nicotinamide, the amide form of vitamin B3, is a precursor to NAD+ and exhibits anti-inflammatory properties through various mechanisms, including the inhibition of pro-inflammatory cytokines.
Data Presentation: Nicotinamide Dosage in Animal Models
| Animal Model | Disease/Condition | Dosage | Administration Route | Frequency | Key Findings |
| Rat | Osteoarthritis (MIA-induced) | 400 mg/kg | Not specified | Not specified | Reduction in joint circumference.[9] |
| Mouse | Colitis | 250 mg/kg | Not specified | Daily | Ameliorated the course of experimental colitis.[10] |
| Rat | Traumatic Brain Injury (FPI) | 50 mg/kg, 500 mg/kg | Intraperitoneal | At 15 min and 24h post-injury | Reduced behavioral impairments and tissue loss.[11] |
| Rat | General Metabolism | 0.5% of diet | Oral (in diet) | Continuous | Studied metabolic fates of pharmacological doses.[12] |
Experimental Protocols: Nicotinamide
1. Monosodium Iodoacetate (MIA)-Induced Osteoarthritis in Rats
-
Animal Model: Wistar rats.
-
Reagents: Monosodium Iodoacetate (MIA), Nicotinamide.
-
Procedure:
-
Induce osteoarthritis by a single intra-articular injection of MIA (e.g., 0.5 mg, 1 mg, or 2 mg) into the knee joint.
-
Prepare Nicotinamide for administration (e.g., dissolved in saline for injection or mixed into feed).
-
Administer Nicotinamide at the desired dose (e.g., 400 mg/kg) or provide the supplemented diet.
-
Measure knee joint diameter at regular intervals (e.g., day 3, 7, 14, 24) to assess inflammation.
-
Assess pain using methods like Dynamic Weight Bearing.
-
At the end of the study, perform histopathological examination of the knee joints.[9]
-
2. Experimental Colitis in Mice
-
Animal Model: BALB/c mice.
-
Reagents: Dextran Sulfate Sodium (DSS) or other colitis-inducing agent, Nicotinamide.
-
Procedure:
-
Induce colitis by administering DSS in the drinking water for a specified period.
-
Prepare Nicotinamide solution for administration.
-
Administer Nicotinamide (e.g., 250 mg/kg) or a vehicle control daily.
-
Monitor body weight, stool consistency, and rectal bleeding daily to calculate a Disease Activity Index (DAI).
-
At the end of the experiment, collect colon tissue for histological analysis and measurement of inflammatory markers.[10]
-
Signaling Pathways and Experimental Workflows
Caption: Nicotinamide's anti-inflammatory mechanism.
Caption: General experimental workflow for Nicotinamide studies.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI Insight - Niclosamide repurposed for the treatment of inflammatory airway disease [insight.jci.org]
- 3. scispace.com [scispace.com]
- 4. login.medscape.com [login.medscape.com]
- 5. Niclosamide As a Potential Nonsteroidal Therapy for Endometriosis That Preserves Reproductive Function in an Experimental Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Niclosamide Modulates the Cellular and Humoral Immune Response in Balb/c Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. meddocsonline.org [meddocsonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Nicotinamide treatment reduces behavioral impairments and provides cortical protection after fluid percussion injury in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Standard Operating Procedure for the Laboratory-Scale Synthesis of 4-((4-(trifluoromethyl)pyridin-2-yl)oxy)aniline
Abstract
This document provides a comprehensive, detailed protocol for the synthesis, purification, and characterization of 4-((4-(trifluoromethyl)pyridin-2-yl)oxy)aniline, a key intermediate in medicinal chemistry and drug development. The synthetic strategy is centered on a nucleophilic aromatic substitution (SNAr) reaction, a robust and widely applicable method for the formation of diaryl ether linkages. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, self-validating quality control checkpoints, and authoritative references to ground the methodology in established chemical principles.
Introduction and Scientific Principle
4-((4-(trifluoromethyl)pyridin-2-yl)oxy)aniline is a valuable molecular scaffold. Its structure combines a substituted aniline moiety with a trifluoromethyl-activated pyridine ring, motifs commonly found in pharmacologically active agents, particularly kinase inhibitors. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group that serves two primary purposes: it modulates the electronic properties and metabolic stability of the final compound, and it strongly activates the pyridine ring for nucleophilic aromatic substitution (SNAr).
The synthesis detailed herein proceeds via an SNAr mechanism. The process involves the deprotonation of the hydroxyl group of 4-aminophenol to form a potent nucleophile, the 4-aminophenoxide anion. This anion then attacks the electron-deficient C2 position of 2-chloro-4-(trifluoromethyl)pyridine, displacing the chloride leaving group to form the desired diaryl ether bond. The choice of a strong, non-nucleophilic base and an aprotic polar solvent is critical for maximizing reaction efficiency and minimizing side products. The synthesis of various trifluoromethylpyridines is a key area in the development of agrochemicals and pharmaceuticals.[1]
Overall Experimental Workflow
The end-to-end process, from starting materials to the final validated product, is outlined below. This workflow incorporates essential quality control checkpoints to ensure the successful synthesis and purification of the target compound.
References
Application Notes and Protocols for Nicoxamat Delivery in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicoxamat is a prodrug that is rapidly hydrolyzed to its active metabolite, nicoboxil (2-butoxyethyl nicotinate), a nicotinic acid ester. Nicoboxil is a potent rubefacient and topical analgesic. Its mechanism of action is analogous to capsaicinoids, primarily through the activation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on nociceptive sensory neurons.[1][2][3] This activation leads to a sensation of heat, vasodilation, and subsequent desensitization of the sensory nerves, resulting in an analgesic effect. In preclinical in vivo studies, appropriate delivery methods are crucial for evaluating the efficacy and pharmacokinetic profile of nicoboxil. These application notes provide detailed protocols for the formulation and administration of nicoboxil for topical delivery in rodent models.
Data Presentation
Table 1: Representative Formulation for Topical Nicoboxil Cream
| Component | Concentration (% w/w) | Function |
| Nicoboxil | 1.0 - 2.5 | Active Pharmaceutical Ingredient |
| Nonivamide | 0.1 - 0.4 | Synergistic Agent (Capsaicinoid) |
| Emulsifying Agent (e.g., Cetearyl Alcohol) | 10.0 - 15.0 | Forms the cream base |
| Emollient (e.g., Isopropyl Myristate) | 5.0 - 10.0 | Improves skin feel and spreadability |
| Humectant (e.g., Propylene Glycol) | 5.0 - 10.0 | Retains moisture |
| Preservative (e.g., Phenoxyethanol) | 0.5 - 1.0 | Prevents microbial growth |
| Purified Water | q.s. to 100 | Vehicle |
Note: The exact composition of the vehicle can be adjusted based on the desired viscosity and skin penetration characteristics.[3][4]
Table 2: Representative Pharmacokinetic Parameters of a Topical Capsaicinoid in Rodents
| Parameter | Value | Species | Notes |
| Tmax (Time to Peak Plasma Concentration) | 1 - 4 hours | Rat | Following topical patch application.[5] |
| Absorption | 2% - 6% | Pig | Percentage of applied dose absorbed through the skin.[5] |
| Elimination Half-life | ~1.64 hours | Human | After a 60-minute patch application.[6] |
| Protein Binding | High | Rat, Human | Independent of concentration.[5] |
Disclaimer: This data is for a representative capsaicinoid and is intended to provide a general understanding of the expected pharmacokinetic profile. Actual values for nicoboxil may vary.
Experimental Protocols
Protocol 1: Preparation of Topical Nicoboxil Cream (1% w/w)
Materials:
-
Nicoboxil powder
-
Nonivamide powder (optional, for combination studies)
-
Cetearyl alcohol
-
Isopropyl myristate
-
Propylene glycol
-
Phenoxyethanol
-
Purified water
-
Beakers
-
Stirring hot plate
-
Homogenizer
-
Analytical balance
-
pH meter
Procedure:
-
Oil Phase Preparation:
-
In a beaker, weigh the required amounts of cetearyl alcohol and isopropyl myristate.
-
Heat the beaker on a stirring hot plate to 65-70°C until all components are melted and form a homogenous mixture.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, weigh the purified water and propylene glycol.
-
Heat the aqueous phase to 65-70°C.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring continuously with a homogenizer at a moderate speed.
-
Continue homogenization for 10-15 minutes until a uniform emulsion is formed.
-
-
Addition of Active Ingredients:
-
Allow the emulsion to cool to below 40°C.
-
Dissolve the weighed nicoboxil and nonivamide (if applicable) in a small amount of ethanol or propylene glycol before adding to the cream base to ensure uniform distribution.
-
Add the preservative (phenoxyethanol).
-
Mix thoroughly until a homogenous cream is obtained.
-
-
Final Adjustments:
Protocol 2: In Vivo Topical Application in a Rodent Model
Materials:
-
Prepared Nicoboxil cream
-
Rodent model (e.g., Wistar rats or BALB/c mice)
-
Electric clippers
-
Spatula or syringe for application
-
Elizabethan collar (optional)
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
One day prior to the application, carefully shave the dorsal thoracic region of the animal to expose a clear area of skin (e.g., 2 cm x 2 cm). Take care to avoid any skin abrasions.[1]
-
-
Dosing:
-
Weigh the animal to determine the appropriate dose of the cream.
-
Using a spatula or the plunger of a syringe, apply a precise amount of the nicoboxil cream evenly over the shaved area.[9]
-
-
Post-Application Care:
-
If necessary, fit the animal with an Elizabethan collar to prevent ingestion of the cream through grooming.[1]
-
House the animals individually to prevent them from licking the application site of other animals.
-
-
Observation and Endpoints:
-
Monitor the animals for any signs of skin irritation, such as erythema or edema, at the application site.
-
Assess the analgesic or anti-inflammatory effects using appropriate behavioral tests (e.g., hot plate test, von Frey filaments, or carrageenan-induced paw edema model) at predetermined time points.[10][11]
-
For pharmacokinetic studies, collect blood samples at specified intervals for analysis of nicoboxil and its metabolites.
-
Mandatory Visualizations
Nicoboxil (Capsaicinoid) Signaling Pathway
Caption: TRPV1 activation by Nicoboxil leads to cation influx and pain signaling.
Experimental Workflow for In Vivo Topical Study
Caption: Workflow for evaluating topical Nicoboxil efficacy and pharmacokinetics.
References
- 1. benchchem.com [benchchem.com]
- 2. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain - a randomized, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicoboxil/nonivamide cream effectively and safely reduces acute nonspecific low back pain – a randomized, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Pharmacokinetic analysis of capsaicin after topical administration of a high-concentration capsaicin patch to patients with peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formulation Study of Topically Applied Lotion: In Vitro and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. biomedres.us [biomedres.us]
- 10. Topical ethosomal capsaicin attenuates edema and nociception in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Capsaicin-loaded nanolipoidal carriers for topical application: design, characterization, and in vitro/in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
High-Throughput Screening Assays for Nicoxamat: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicoxamat is a prodrug that is anticipated to be hydrolyzed in the body to its active form, niflumic acid. Niflumic acid is a nonsteroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes, primarily COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. High-throughput screening (HTS) assays are essential tools in drug discovery for identifying and characterizing novel COX inhibitors. These assays enable the rapid screening of large compound libraries to identify potent and selective inhibitors.
This document provides detailed application notes and protocols for high-throughput screening assays relevant to the evaluation of this compound and other potential COX inhibitors.
Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition
The primary mechanism of action for this compound, via its active metabolite niflumic acid, is the inhibition of the cyclooxygenase (COX) enzymes. This intervention blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.
High-Throughput Screening Workflow
A typical HTS workflow for identifying and characterizing COX inhibitors like this compound involves several stages, from initial screening of a compound library to hit validation and lead optimization.
Application Note: A Proposed LC-MS/MS Method for the Quantification of Nicoxamat in Human Plasma
Abstract
This application note details a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Nicoxamat (N-hydroxypyridine-3-carboxamide) in human plasma. Due to the absence of a published, validated method for this compound, this protocol has been developed based on established and validated methodologies for the structurally similar compounds, nicotinic acid and nicotinamide.[1][2][3][4] The proposed method utilizes a straightforward protein precipitation for sample preparation and a rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with multiple reaction monitoring (MRM). This proposed method is intended to serve as a robust starting point for researchers and drug development professionals requiring the bioanalysis of this compound for pharmacokinetic and other studies.
Introduction
This compound, also known as Nicotinohydroxamic acid, is a pyridinecarboxamide derivative. As with many novel compounds in drug development, a reliable and validated bioanalytical method is essential for the characterization of its pharmacokinetic profile. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed. This document outlines a comprehensive, proposed protocol for the quantification of this compound in human plasma, providing a foundation for method development and validation.
Experimental
Materials and Reagents
-
This compound reference standard
-
Nicotinamide-d4 (or other suitable stable isotope-labeled internal standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid, LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (K2-EDTA)
-
Ultrapure water
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., Gemini C18, 100 x 4.6 mm, 3 µm or equivalent).[5]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and the internal standard (IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution: Dilute the IS stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.
Sample Preparation
-
Allow plasma samples to thaw at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters
The following are proposed starting parameters and may require optimization.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Proposed Value |
| Column | Gemini C18, 100 x 4.6 mm, 3 µm[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.5 mL/min |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 2 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Proposed Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 8 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
Table 3: Proposed Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| This compound (Quantifier) | 139.0 | Predicted: 122.0 | 150 | To be optimized | To be optimized |
| This compound (Qualifier) | 139.0 | Predicted: 94.0 | 150 | To be optimized | To be optimized |
| IS (e.g., Nicotinamide-d4) | 127.1 | 84.1 | 150 | To be optimized | To be optimized |
Note: The product ions for this compound are predicted based on the fragmentation of the similar structure, nicotinamide, and require experimental optimization.
Proposed Method Validation Parameters
The following tables outline the proposed acceptance criteria for the method validation, based on FDA guidelines for bioanalytical method validation.
Table 4: Proposed Calibration Curve and Linearity
| Parameter | Acceptance Criteria |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Linear, weighted (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-calculated Concentrations | Within ±15% of nominal (±20% at LLOQ) |
Table 5: Proposed Precision and Accuracy
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| LLOQ | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 6: Proposed Recovery and Matrix Effect
| Parameter | Acceptance Criteria |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% |
Visualizations
Experimental Workflow
Caption: Workflow for this compound quantification in plasma.
Potential Metabolic Pathway of this compound
Caption: Proposed metabolic pathway for this compound.
Conclusion
This application note provides a detailed, proposed LC-MS/MS method for the quantification of this compound in human plasma. The outlined protocols for sample preparation, chromatography, and mass spectrometry are based on established methods for structurally related compounds and offer a solid foundation for method development and validation. The successful implementation of this method will enable accurate and precise measurement of this compound concentrations, which is a critical step in advancing its clinical development. Further optimization and validation of this proposed method are recommended to ensure its suitability for specific research needs.
References
- 1. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic Acid in Plasma by LC-MS/MS | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Application Notes and Protocols for Immunohistochemical Analysis of Niclosamide Activity
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Niclosamide, an FDA-approved anthelmintic drug, has garnered significant attention for its potent anticancer properties.[1][2] Emerging research has identified Niclosamide as a powerful inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][3] Constitutive activation of the STAT3 pathway is a hallmark of numerous human cancers, promoting tumor cell proliferation, survival, and invasion.[3] Niclosamide exerts its anticancer effects by inhibiting the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[3][4][5]
Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and activation of proteins within the tumor microenvironment. This application note provides a detailed protocol for the immunohistochemical detection of phosphorylated STAT3 (p-STAT3) in tissues treated with Niclosamide, offering a direct method to assess the pharmacodynamic effects of the drug.
Note on Compound Name: These application notes have been developed for Niclosamide based on its established role as a STAT3 inhibitor. The term "Nicoxamat" did not yield specific results in scientific literature searches and it is presumed that Niclosamide was the intended compound of interest.
Signaling Pathway and Mechanism of Action
Niclosamide inhibits the STAT3 signaling pathway, which is a critical mediator of tumorigenesis. The pathway is typically activated by upstream cytokines and growth factors binding to their receptors, leading to the activation of Janus kinases (JAKs). JAKs then phosphorylate STAT3 at the tyrosine 705 residue. This phosphorylation event causes STAT3 to dimerize, translocate to the nucleus, and act as a transcription factor for genes involved in cell proliferation, survival, and angiogenesis. Niclosamide has been shown to inhibit the phosphorylation of STAT3, thus blocking its downstream effects.[3][4][5]
Quantitative Data Presentation
Niclosamide has demonstrated potent cytotoxic and anti-proliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell type and experimental conditions.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time | Reference |
| A549 | Lung Cancer | 2.60 ± 0.21 | 24 h | [1] |
| A549/DDP (Cisplatin-resistant) | Lung Cancer | 1.15 ± 0.18 | 24 h | [1] |
| HepG2 | Hepatocellular Carcinoma | 31.91 | 48 h | [2] |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 | 48 h | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 | 48 h | [2] |
| MDA-MB-231 | Breast Cancer | 0.95 | 72 h | [6] |
| MCF-7 | Breast Cancer | 1.05 | 72 h | [6] |
| MDA-MB-468 | Breast Cancer | 1.88 | 72 h | [6] |
| U-87 MG | Glioblastoma | 1.5 - 1.9 | 72 h | [7] |
Experimental Protocols
Immunohistochemistry Workflow for p-STAT3 Staining Following Niclosamide Treatment
This protocol outlines the key steps for treating cells or tissues with Niclosamide followed by immunohistochemical analysis of p-STAT3.
Detailed Immunohistochemistry Protocol
This protocol is a general guideline and may require optimization for specific tissues and antibodies.
Materials and Reagents:
-
Paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (e.g., PBS or TBS)
-
Peroxidase Blocking Solution (e.g., 3% H2O2)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in Wash Buffer)
-
Primary Antibody: Rabbit anti-p-STAT3 (Tyr705)
-
HRP-conjugated Goat Anti-Rabbit Secondary Antibody
-
DAB Substrate Kit
-
Hematoxylin
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in an oven at 60-65°C for 30-60 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections through sequential 3-minute immersions in 100%, 95%, and 70% ethanol.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer.
-
Heat in a pressure cooker or water bath at 95-100°C for 20 minutes.[8]
-
Allow slides to cool to room temperature in the buffer.
-
Wash slides three times for 5 minutes each with Wash Buffer.
-
-
Peroxidase Block:
-
Incubate sections with Peroxidase Blocking Solution for 10 minutes at room temperature.[8]
-
Wash slides three times for 5 minutes each with Wash Buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-p-STAT3 antibody in an appropriate antibody diluent (a starting dilution of 1:100 to 1:200 is recommended, but should be optimized).[8]
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides three times for 5 minutes each with Wash Buffer.
-
Incubate sections with the HRP-conjugated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).
-
-
Detection:
-
Wash slides three times for 5 minutes each with Wash Buffer.
-
Prepare the DAB substrate solution and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain the cell nuclei.
-
Rinse slides in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through sequential 3-minute immersions in 70%, 95%, and 100% ethanol.
-
Clear in two changes of xylene for 3 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Data Analysis and Interpretation:
Stained slides should be examined under a light microscope. Nuclear staining for p-STAT3 is indicative of its activated state. A reduction in the intensity and percentage of p-STAT3 positive cells in Niclosamide-treated tissues compared to vehicle-treated controls would indicate effective target engagement and inhibition of the STAT3 pathway. Semi-quantitative analysis can be performed by scoring the staining intensity and the percentage of positive cells.
References
- 1. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 6. The Anthelmintic Drug Niclosamide Induces Apoptosis, Impairs Metastasis and Reduces Immunosuppressive Cells in Breast Cancer Model | PLOS One [journals.plos.org]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. The Immunohistochemical Expression of STAT3, Bcl-xL, and MMP-2 Proteins in Colon Adenoma and Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CRISPR-Cas9 Screening with Nicoxamat Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRISPR-Cas9 genome-wide screening is a powerful tool for identifying genes that modulate cellular responses to therapeutic compounds. This document provides a detailed protocol for conducting a pooled CRISPR-Cas9 knockout screen in a cancer cell line treated with Nicoxamat. The primary objective is to identify genes whose knockout confers either resistance or sensitivity to this compound, thereby elucidating its mechanism of action and potential resistance pathways. This approach can accelerate drug discovery by enabling the rapid identification and validation of novel therapeutic targets and biomarkers.
The principle of this method involves introducing a pooled library of single-guide RNAs (sgRNAs) into a population of Cas9-expressing cells. Each sgRNA is designed to target and knock out a specific gene. This genetically diverse cell population is then subjected to treatment with this compound. Over time, cells with gene knockouts that provide a survival advantage in the presence of the compound will become enriched, while cells with knockouts that increase sensitivity will be depleted. Next-generation sequencing (NGS) is used to quantify the changes in sgRNA representation in the cell population, allowing for the identification of genes that modulate the cellular response to this compound.
Signaling Pathways of Interest
This compound is hypothesized to act on pathways related to nicotinic acetylcholine receptors (nAChRs). Activation of nAChRs can trigger several downstream signaling cascades that are implicated in cell survival and proliferation. A deeper understanding of these pathways is crucial for interpreting the results of a CRISPR-Cas9 screen.
Experimental Workflow
A typical CRISPR-Cas9 screening workflow with this compound treatment involves several key steps, from cell line preparation to data analysis.
Data Presentation
The quantitative data generated from a CRISPR-Cas9 screen with this compound treatment should be summarized to highlight the genes that most significantly impact cellular sensitivity or resistance. The following tables provide a structured format for presenting these findings.
Note: As no specific data for this compound is publicly available, the following tables use illustrative data based on screens with Niclosamide, a compound with known anti-cancer properties, to demonstrate the expected data format.
Table 1: Genes Conferring Resistance to Treatment (Positive Selection)
| Gene Symbol | Gene Description | Enrichment Score | p-value |
| GENE-R1 | Example Description 1 | 8.5 | < 0.001 |
| GENE-R2 | Example Description 2 | 6.2 | < 0.001 |
| GENE-R3 | Example Description 3 | 5.1 | < 0.005 |
Table 2: Genes Conferring Sensitivity to Treatment (Negative Selection)
| Gene Symbol | Gene Description | Depletion Score | p-value |
| GENE-S1 | Example Description 1 | -7.9 | < 0.001 |
| GENE-S2 | Example Description 2 | -5.8 | < 0.001 |
| GENE-S3 | Example Description 3 | -4.5 | < 0.005 |
Table 3: Illustrative IC50 Values of Niclosamide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | 20.05 |
| HEPG-2 | Hepatocellular Carcinoma | 42.72 |
| MCF-7 | Breast Cancer | 30.16 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing a CRISPR-Cas9 screen with this compound treatment.
Protocol 1: Cell Line Preparation and Lentivirus Production
-
Cell Line Maintenance: Culture a cancer cell line of interest (e.g., A549, human lung carcinoma) in the recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cas9 Expression: Stably express Cas9 in the cell line by lentiviral transduction or other methods. Select for Cas9-expressing cells using an appropriate antibiotic resistance marker (e.g., blasticidin). Validate Cas9 activity using a functional assay.
-
Lentivirus Production: Co-transfect HEK293T cells with the pooled sgRNA library plasmid, a packaging plasmid (e.g., psPAX2), and an envelope plasmid (e.g., pMD2.G) using a suitable transfection reagent. Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter. Titer the virus to determine the optimal concentration for transduction.
Protocol 2: CRISPR-Cas9 Library Screening
-
Lentiviral Transduction: Seed a sufficient number of Cas9-expressing cells to maintain a library representation of at least 200-500 cells per sgRNA. Transduce the cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: At 24 hours post-transduction, begin selection with an appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells. The concentration of the antibiotic should be determined beforehand with a kill curve.
-
Establish T0 Population: After selection, harvest a representative population of cells to serve as the time zero (T0) reference point. This sample is crucial for analyzing the initial representation of sgRNAs.
-
This compound Treatment: Split the remaining cells into two groups: a treatment group and a vehicle control group. Culture the cells for a predetermined period (e.g., 14-21 days), passaging as necessary while maintaining library representation. The treatment group is exposed to a concentration of this compound that results in approximately 50% growth inhibition (IC50), which should be determined prior to the screen.
-
Cell Harvesting: At the end of the treatment period, harvest cells from both the treatment and control populations.
Protocol 3: Data Analysis
-
Genomic DNA Extraction: Isolate genomic DNA from the T0 and endpoint cell pellets using a commercial kit.
-
sgRNA Cassette Amplification: Use PCR to amplify the integrated sgRNA sequences from the genomic DNA. Use primers that flank the sgRNA cassette and contain adapters for next-generation sequencing.
-
Next-Generation Sequencing (NGS): Sequence the amplified sgRNA libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Align the sequencing reads to the sgRNA library to determine the read counts for each sgRNA.
-
Normalize the read counts to the total number of reads per sample.
-
Calculate the log-fold change (LFC) of each sgRNA's abundance in the treated sample relative to the control sample (or T0).
-
Use statistical packages like MAGeCK to identify genes that are significantly enriched or depleted in the this compound-treated population. These algorithms typically provide metrics such as a gene-level score and a p-value or false discovery rate (FDR).
-
Perform pathway analysis on the hit genes to identify biological processes affected by this compound.
-
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Niclosamide
These application notes provide an overview of the cellular effects of Niclosamide, an anthelmintic drug repurposed for its potent anti-cancer activities, and detailed protocols for analyzing these effects using flow cytometry. Niclosamide has been shown to modulate multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS) in various cancer cell lines.
Mechanism of Action of Niclosamide
Niclosamide exerts its anti-cancer effects through the modulation of several key cellular signaling pathways. It is recognized as a multi-targeted inhibitor, impacting pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][3][4] Key pathways affected include:
-
Wnt/β-catenin Pathway: Niclosamide promotes the degradation of the Wnt co-receptor LRP6, leading to the suppression of Wnt/β-catenin signaling, which is often hyperactivated in cancer.[5][6]
-
STAT3 Signaling: It inhibits the phosphorylation and activation of STAT3, a transcription factor that regulates the expression of genes involved in cell survival and proliferation, such as Mcl-1 and Survivin.[1][7]
-
NF-κB Signaling: Niclosamide can block the activation of the NF-κB pathway, which is critical for inflammation and cell survival.[4]
-
mTOR Signaling: It has been shown to inhibit mTORC1 signaling, a central regulator of cell growth and metabolism.[3][7][8]
-
Notch Signaling: The Notch pathway, involved in cell fate determination and proliferation, is also inhibited by Niclosamide.[4][7]
The culmination of these inhibitory actions leads to decreased cancer cell viability, induction of programmed cell death (apoptosis), and arrest of the cell cycle.[1][9][10]
Flow Cytometry Analysis of Niclosamide-Treated Cells
Flow cytometry is a powerful technique to quantitatively assess the cellular responses to Niclosamide treatment. The following sections provide detailed protocols for analyzing apoptosis, cell cycle distribution, and reactive oxygen species production.
Analysis of Apoptosis
Niclosamide is a potent inducer of apoptosis in various cancer cell lines.[11][12] A common method to quantify apoptosis is by staining cells with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Quantitative Data Summary: Apoptosis Induction by Niclosamide
| Cell Line | Niclosamide Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (Annexin V+) |
| MCF-7 (Breast Cancer) | 2 | 48 | Increased significantly |
| 5 | 48 | Increased significantly | |
| 2 | 72 | Increased significantly | |
| 5 | 72 | Increased significantly | |
| T-47D (Breast Cancer) | 2 | 48 | Increased significantly |
| 5 | 48 | Increased significantly | |
| 2 | 72 | Increased significantly | |
| 5 | 72 | Increased significantly | |
| Jurkat (T-ALL) | 2 | 24 | Significantly increased |
| CCRF-CEM (T-ALL) | 1 | 24 | Significantly increased |
Data compiled from multiple studies.[9][11]
Experimental Protocol: Annexin V/PI Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.
-
Niclosamide Treatment: Treat cells with the desired concentrations of Niclosamide (e.g., 1, 2, 5 µM) and a vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA. Neutralize trypsin with complete medium and collect the cells. For suspension cells, directly collect them.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Use unstained and single-stained controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Signaling Pathway and Workflow Diagrams
Niclosamide-induced apoptosis via STAT3 inhibition.
Experimental workflow for apoptosis analysis.
Cell Cycle Analysis
Niclosamide can induce cell cycle arrest at different phases, depending on the cell type and experimental conditions.[10][13] Flow cytometry analysis of DNA content after PI staining is the standard method to determine the cell cycle distribution.
Quantitative Data Summary: Cell Cycle Arrest by Niclosamide
| Cell Line | Niclosamide Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle |
| WSU-HN6 (HNSCC) | 1 | 24 | Increased percentage of G1 phase cells |
| CNE-2Z (HNSCC) | 1 | 24 | Increased percentage of G1 phase cells |
| MCF-7 (Breast Cancer) | 2 | 48 | Significant increase in G0/G1 phase |
| 5 | 48 | Significant increase in G0/G1 phase | |
| T-47D (Breast Cancer) | 5 | 72 | Continued increase in G0/G1 phase |
| HGC-27 (Gastric Cancer) | 0.5 | 24 | 42.5% in G0/G1 |
| 1 | 24 | 58.2% in G0/G1 | |
| 2 | 24 | 60.3% in G0/G1 |
Data compiled from multiple studies.[9][13][14]
Experimental Protocol: Propidium Iodide Staining for Cell Cycle
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol.
-
Cell Harvesting: Harvest and wash the cells as described in step 3 of the apoptosis protocol.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in PI/RNase A staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer using a linear scale for the PI signal.
-
Use software to model the cell cycle phases (G0/G1, S, and G2/M) based on the DNA content histogram.
-
Experimental workflow for cell cycle analysis.
Reactive Oxygen Species (ROS) Detection
Niclosamide treatment can lead to an increase in intracellular ROS levels, contributing to its cytotoxic effects.[15][16] Dichlorodihydrofluorescein diacetate (DCFDA) is a common probe used to measure intracellular ROS.
Quantitative Data Summary: ROS Production by Niclosamide
| Cell Line | Niclosamide Concentration (µM) | Treatment Duration (h) | Effect on ROS Levels |
| HGC-27 (Gastric Cancer) | 1, 2 | 3 | Significant increase |
| MKN-74 (Gastric Cancer) | 5, 10 | 3 | Significant increase |
Data from a study on gastric cancer cells.[15]
Experimental Protocol: DCFDA Staining for ROS
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the apoptosis protocol. A positive control (e.g., H₂O₂) and a negative control (e.g., N-acetylcysteine, a ROS scavenger) can be included.
-
Staining:
-
After Niclosamide treatment, harvest and wash the cells with PBS.
-
Resuspend the cells in pre-warmed PBS containing 5-10 µM DCFDA.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells once with PBS to remove excess dye.
-
Resuspend the cells in PBS and analyze immediately on a flow cytometer.
-
Measure the fluorescence intensity in the FITC channel. An increase in fluorescence intensity indicates an increase in intracellular ROS.
-
Experimental workflow for ROS detection.
References
- 1. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 4. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide-Modulated Apoptosis and Autophagy in Breast Cancer Cells via Phosphorylated JNK as a Common Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Niclosamide suppresses T-cell acute lymphoblastic leukemia growth through activation of apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Niclosamide Induces Cell Cycle Arrest in G1 Phase in Head and Neck Squamous Cell Carcinoma Through Let-7d/CDC34 Axis [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Niclosamide enhances ROS-mediated cell death through c-Jun activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Nicoxamat Solubility for Experiments
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of investigational compounds is a critical first step for reliable and reproducible experimental results. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges with Nicoxamat solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound, also known as nicotinohydroxamic acid, is a compound belonging to the hydroxamic acid class.[1][2] Like many hydroxamic acids, it is a weak acid and its solubility can be limited in aqueous solutions, particularly at neutral or acidic pH. Achieving a stable, homogenous solution is essential for accurate dosing and to ensure the compound's bioavailability in both in vitro and in vivo experimental models.
Q2: I am observing precipitation of this compound in my cell culture medium. What is the likely cause?
A2: Precipitation in cell culture media, which is typically buffered to a physiological pH (around 7.4), is a common issue for weakly acidic compounds like this compound. Hydroxamic acids are generally more soluble in alkaline solutions.[3] The physiological pH of your media may be causing the compound to be in its less soluble, protonated form.
Q3: What are the recommended starting points for dissolving this compound?
Q4: Can I adjust the pH to improve this compound solubility?
A4: Yes, pH adjustment is a primary strategy. Since this compound is a hydroxamic acid, increasing the pH of the solution will deprotonate the hydroxamic acid group, leading to the formation of a more soluble hydroxamate anion.[3] It is recommended to prepare a stock solution in a slightly alkaline buffer (e.g., pH 8.0-9.0) before final dilution. However, it is crucial to consider the pH tolerance of your experimental system (e.g., cells, proteins) to avoid any adverse effects.
Troubleshooting Guide: Enhancing this compound Solubility
This section provides detailed protocols for common solubility enhancement techniques. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.
Method 1: Co-solvency
The use of a water-miscible organic solvent can significantly improve the solubility of poorly soluble compounds.
Experimental Protocol:
-
Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO) or Ethanol, as they are common and generally well-tolerated in many experimental systems at low final concentrations.
-
Stock Solution Preparation:
-
Weigh a precise amount of this compound powder.
-
Add a minimal amount of the chosen co-solvent (e.g., DMSO) to completely dissolve the powder, creating a concentrated stock solution (e.g., 10-50 mM). Gentle vortexing or sonication may aid dissolution.
-
-
Serial Dilution:
-
Perform serial dilutions of the concentrated stock solution into your final aqueous buffer or cell culture medium.
-
It is critical to add the stock solution to the aqueous medium slowly while vortexing to avoid precipitation.
-
-
Final Concentration: Ensure the final concentration of the co-solvent in your experiment is low (typically <0.5% v/v for DMSO) to minimize solvent-induced artifacts.
Troubleshooting:
-
Precipitation upon dilution: If the compound precipitates when added to the aqueous buffer, try using a less concentrated stock solution or a different co-solvent.
-
Cellular toxicity: If you observe toxicity in your cell-based assays, perform a vehicle control experiment with the same final concentration of the co-solvent to determine if the toxicity is due to the solvent itself.
Method 2: pH Adjustment
For ionizable compounds like this compound, altering the pH of the solvent can dramatically increase solubility.
Experimental Protocol:
-
Buffer Selection: Choose a buffer system that is effective in the desired alkaline pH range (e.g., Tris-HCl, borate buffer).
-
Solution Preparation:
-
Prepare a series of buffers with increasing pH values (e.g., 7.5, 8.0, 8.5, 9.0).
-
Add a known amount of this compound to each buffer and stir at a constant temperature until equilibrium is reached (typically several hours).
-
Filter the solutions to remove any undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry).
-
-
Neutralization (if required): If the high pH of the stock solution is incompatible with your experiment, you can carefully neutralize it with a sterile, dilute acid (e.g., HCl) just before use. Perform this step slowly with constant stirring to avoid localized precipitation.
Troubleshooting:
-
Compound instability: Be aware that some compounds can be unstable at high pH. It is advisable to check the stability of this compound in your chosen alkaline buffer over time.
-
Buffer interference: Ensure that the chosen buffer does not interfere with your downstream experimental assays.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.
Experimental Protocol:
-
Cyclodextrin Selection: Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used. HP-β-CD generally offers higher solubility and lower toxicity.
-
Kneading Method:
-
Prepare a paste by adding a small amount of water to a specific molar ratio of this compound and cyclodextrin (e.g., 1:1 or 1:2) in a mortar.
-
Knead the mixture for 30-60 minutes.
-
Dry the resulting solid at room temperature or under vacuum.
-
The resulting powder can then be dissolved in your aqueous experimental buffer.
-
-
Co-evaporation Method:
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol).
-
Dissolve the cyclodextrin in water.
-
Mix the two solutions and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid complex can be reconstituted in the desired aqueous medium.
-
Troubleshooting:
-
Inefficient complexation: The stoichiometry of the drug to cyclodextrin may need to be optimized. Try different molar ratios to find the most effective one.
-
Toxicity of cyclodextrins: While generally considered safe, high concentrations of some cyclodextrins can cause cellular toxicity. Always include a cyclodextrin-only control in your experiments.
Data Presentation: Solubility of Related Compounds
While specific quantitative solubility data for this compound is limited in publicly available literature, the following tables provide solubility information for the structurally related compounds, nicotinic acid and nicotinamide, to serve as a general reference.
Table 1: Solubility of Nicotinic Acid in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 16.7 (at 25°C) | [6] |
| Boiling Water | Freely Soluble | [6] |
| Ethanol | Sparingly Soluble | [7] |
| Boiling Ethanol | Freely Soluble | [6] |
| DMSO | ~1 | [4] |
| Diethyl Ether | Very Slightly Soluble | [7] |
Table 2: Solubility of Nicotinamide in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | ~1000 (1 g in 1 mL) | [8] |
| Ethanol | ~66.7 (1 g in 1.5 mL) | [8] |
| Glycerol | ~100 (1 g in 10 mL) | [8] |
Visualizing Experimental Workflow and Potential Mechanism of Action
To aid in experimental design and understanding, the following diagrams illustrate a general workflow for solubility testing and a potential signaling pathway for this compound based on its chemical class.
Caption: Experimental workflow for improving this compound solubility.
Caption: Postulated mechanism of action for this compound as an HDAC inhibitor.
Disclaimer: The signaling pathway presented is a hypothesized mechanism based on the known activity of the hydroxamic acid chemical class as histone deacetylase (HDAC) inhibitors.[3][9][10][11] Further experimental validation is required to confirm this specific mechanism for this compound.
References
- 1. echemi.com [echemi.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Nicotinic Acid [drugfuture.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. Nicotinamide | C6H6N2O | CID 936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors as a novel therapeutic approach for pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The histone deacetylase inhibitor nicotinamide exacerbates neurodegeneration in the lactacystin rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Challenges of Nicotinamide-Related Compound Stability in Aqueous Solutions
A Technical Support Guide for Researchers
Researchers and drug development professionals often encounter stability issues when working with nicotinamide-based compounds in aqueous solutions. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges such as degradation, precipitation, and inconsistent experimental results. The following information is based on studies of compounds structurally similar to "Nicoxamat," such as nicotinamide and methylnicotinate, and is intended to serve as a practical resource for your experimental work.
Frequently Asked Questions (FAQs)
Q1: My nicotinamide-based compound is losing activity in a basic aqueous buffer. What is happening?
In basic (alkaline) conditions, nicotinamide-containing molecules are susceptible to hydrolysis. This chemical breakdown can lead to a loss of the compound's intended activity. The primary degradation products are typically nicotinamide and, with prolonged exposure or heat, nicotinic acid.
Q2: I'm observing unexpected peaks in my HPLC analysis of an older solution. What could they be?
The appearance of new peaks in chromatographic analyses like HPLC or TLC often indicates the formation of degradation products. In aqueous solutions, N-(Hydroxymethyl)nicotinamide, for instance, can hydrolyze to nicotinamide and formaldehyde. Nicotinamide itself can further degrade to nicotinic acid, especially when heated. It is recommended to characterize these new peaks using mass spectrometry or by comparing their retention times with known standards of potential degradation products.
Q3: Why am I seeing precipitation when I prepare my aqueous solution?
Precipitation can occur due to poor solubility of the compound or its reaction with components in the solution. The choice of solvent system is critical. For compounds with low aqueous solubility, a common approach is to first dissolve the compound in a small amount of an organic solvent like DMSO, and then gradually add aqueous buffers like PEG300, Tween-80, and saline. Gentle heating or sonication can aid dissolution, but be aware that heat can also accelerate degradation in basic solutions.
Q4: My experimental results are inconsistent from one day to the next. What could be the cause?
The inherent instability of some nicotinamide derivatives in aqueous solutions, particularly basic ones, can lead to experimental variability. To ensure reproducibility, it is crucial to adhere to a strict, standardized protocol for solution preparation. Whenever possible, prepare fresh solutions for each experiment. Regular instrument calibration and the use of internal standards during analysis can also help monitor and control for variations.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues.
| Symptom | Potential Cause | Recommended Action |
| Loss of biological activity or decreased concentration over time in a basic buffer. | Hydrolysis: The compound is degrading in the alkaline environment. | Prepare fresh solutions immediately before each experiment. If storage is necessary, aliquot the solution and store at -20°C or -80°C for short durations, though stability is not guaranteed. Consider using a less basic buffer system if your experimental design permits. |
| Appearance of new, unidentified peaks in HPLC or TLC analysis. | Formation of degradation products: The parent compound is breaking down into other molecules. | Characterize the new peaks using mass spectrometry (MS) or by comparing them with analytical standards of potential degradation products (e.g., nicotinamide, nicotinic acid). |
| Precipitation or phase separation upon solution preparation. | Poor solubility or incompatibility with the solvent system: The compound is not fully dissolving or is reacting with the solution components. | Optimize the solvent system. For poorly soluble compounds, consider dissolving in a minimal amount of an organic solvent (e.g., DMSO) before adding the aqueous buffer. Use sonication or gentle heating to aid dissolution, while being mindful of potential heat-induced degradation. |
| Inconsistent or non-reproducible experimental results. | Variable solution stability and handling: Differences in solution age or preparation are affecting the outcome. | Strictly adhere to a standardized protocol for solution preparation. Always use freshly prepared solutions for critical experiments. Regularly calibrate analytical instruments and use internal standards to normalize results. |
Quantitative Stability Data
While specific kinetic data for "this compound" is not available, the stability of related compounds provides valuable insights. The following table summarizes the degradation rate of methylnicotinate in aqueous solution.
| Compound | Storage Condition | Degradation Rate | Major Degradation Product | Reference |
| Methylnicotinate | 4°C in aqueous solution | ~0.5% per annum | Nicotinic acid | [1][2] |
This data should be used as a qualitative guide. The stability of your specific compound may vary.
Experimental Protocols
Protocol 1: Assessment of Hydrolytic Stability in Aqueous Buffers
This protocol outlines a general method for evaluating the stability of a nicotinamide-related compound in aqueous solutions at different pH values.
1. Materials:
- High-purity water
- Acetonitrile (HPLC grade)
- Buffer components (e.g., phosphate, borate, carbonate)
- Acid and base for pH adjustment (e.g., HCl, NaOH)
- Analytical standard of the test compound
- Standards for potential degradation products (e.g., Nicotinamide, Nicotinic Acid)
2. Instrumentation:
- HPLC system with a UV detector
- C18 analytical column
- pH meter
- Analytical balance
- Volumetric flasks and pipettes
3. Method:
- Preparation of Buffer Solutions: Prepare a series of aqueous buffers covering the desired pH range (e.g., pH 4, 7, 9).
- Preparation of Stock Solution: Accurately weigh and dissolve the test compound in a suitable solvent to prepare a concentrated stock solution.
- Sample Preparation: Dilute the stock solution with each buffer to a final concentration suitable for HPLC analysis.
- Time-Course Study: Incubate the prepared samples at a constant temperature (e.g., 25°C or 37°C). At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
- HPLC Analysis: Analyze the aliquots by HPLC to determine the concentration of the parent compound and any degradation products.
- Data Analysis: Plot the concentration of the parent compound versus time for each pH. Determine the pseudo-first-order degradation rate constant (k) and the half-life (t½) at each pH.
Visualizing Degradation and Experimental Logic
Hydrolysis Pathway of a Nicotinamide Derivative
The following diagram illustrates a typical hydrolysis pathway for a nicotinamide derivative in an aqueous solution.
Caption: Hydrolysis of a nicotinamide derivative.
Troubleshooting Workflow for Stability Issues
This workflow provides a logical approach to diagnosing and resolving stability problems encountered during experimentation.
Caption: Troubleshooting experimental instability.
References
Technical Support Center: Optimizing Nicoxamat Concentration for Cell Viability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nicoxamat. The information provided aims to help optimize experimental conditions for assessing cell viability.
Disclaimer: Publicly available research specifically on this compound is limited. Much of the data and recommendations provided herein are based on studies of Niclosamide, a structurally related salicylanilide derivative. These guidelines should be used as a starting point, and optimization for your specific cell line and experimental conditions is crucial.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in cell viability assays?
A1: Due to limited data on this compound, a recommended starting point is to perform a dose-response experiment over a broad concentration range. Based on studies with the related compound Niclosamide, a range of 0.1 µM to 50 µM is suggested for initial screening. The optimal concentration will be highly dependent on the cell line being used.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound, similar to Niclosamide, is poorly soluble in water. A common solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).
-
Preparation Steps:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity DMSO to achieve a stock concentration of 10-20 mM.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming may be required.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C.
-
-
Important Consideration: The final concentration of DMSO in your cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What are the known signaling pathways affected by related compounds like Niclosamide?
A3: Niclosamide is known to be a multi-targeted agent that modulates several key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4] These include:
-
STAT3 Signaling: Niclosamide can inhibit the activation and transcriptional function of STAT3, leading to decreased expression of anti-apoptotic proteins like Mcl-1 and survivin.[3][5]
-
Wnt/β-catenin Signaling: It can suppress this pathway, which is often dysregulated in cancer.[6]
-
NF-κB Signaling: Inhibition of this pathway can reduce inflammation and cell survival.[3][4]
-
mTORC1 Signaling: Niclosamide can inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.[4]
-
Notch Signaling: This pathway, involved in cell-cell communication and development, can also be targeted.[4]
It is plausible that this compound may affect similar pathways, but this needs to be experimentally verified.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No effect on cell viability observed. | Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| The cell line is resistant to the compound. | Try a different cell line or a combination treatment with other agents. Niclosamide has shown synergistic effects with drugs like cisplatin.[3] | |
| Incubation time is too short. | Increase the incubation time (e.g., 24, 48, 72 hours) to observe an effect.[2][7] | |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. Check cell counting method. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. | |
| Compound precipitation. | Ensure the final DMSO concentration is low and that the compound is fully dissolved in the media before adding to cells. | |
| Inconsistent results between experiments. | Variation in cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Inconsistent incubation conditions. | Maintain consistent temperature, CO₂, and humidity in the incubator. | |
| Instability of this compound in culture medium. | Prepare fresh dilutions of this compound from the frozen stock for each experiment. |
Data Presentation
Table 1: Cytotoxicity of Niclosamide in Various Cancer Cell Lines (IC₅₀ values)
This data for Niclosamide can serve as a reference for designing initial dose-response experiments for this compound.
| Cell Line | Cancer Type | Incubation Time | IC₅₀ (µM) |
| MDA-MB-468 | Breast Cancer | 48 hours | 0.877[1] |
| MCF-7 | Breast Cancer | 48 hours | 0.956[1] |
| A549 | Lung Cancer | 24 hours | ~4.0[2] |
| H1299 | Lung Cancer | 24 hours | ~2.0[2] |
| HepG2 | Hepatocellular Carcinoma | 48 hours | 31.91[3] |
| QGY-7703 | Hepatocellular Carcinoma | 48 hours | 10.24[3] |
| SMMC-7721 | Hepatocellular Carcinoma | 48 hours | 13.46[3] |
Table 2: Cytotoxicity of Niclosamide Analogs against Vero-E6 Cells (CC₅₀ values)
This table shows how modifications to the Niclosamide structure can affect cytotoxicity, highlighting the importance of empirical determination for each analog like this compound.
| Compound | Incubation Time | CC₅₀ (µM) |
| Niclosamide | 48 hours | 1.96[8] |
| Analog 19 | 48 hours | 3.73[8] |
| Analog 21 | 48 hours | 4.73[8] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Selected cancer cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of your this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest this compound concentration) and an "untreated control" (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gently shaking the plate for 10-15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the this compound concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Inhibition of the STAT3 signaling pathway by Niclosamide.
References
- 1. Niclosamide reverses adipocyte induced epithelial-mesenchymal transition in breast cancer cells via suppression of the interleukin-6/STAT3 signalling axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide enhances the antitumor effects of radiation by inhibiting the hypoxia-inducible factor-1α/vascular endothelial growth factor signaling pathway in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niclosamide as a Promising Therapeutic Player in Human Cancer and Other Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Nicoxamat Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the novel compound Nicoxamat (nicotinohydroxamic acid). Given that this compound is a compound with limited publicly available data on its specific biological targets, this guide focuses on a systematic approach to identifying its on-target and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic targets?
This compound, also known as nicotinohydroxamic acid, is a pyridinecarboxamide functionally related to nicotinamide. Its chemical structure features a hydroxamic acid moiety, a common pharmacophore in inhibitors of metalloenzymes. Based on its structure, potential (and currently hypothetical) primary targets could include:
-
Histone Deacetylases (HDACs): The hydroxamic acid group is a well-known zinc-binding motif found in many HDAC inhibitors.
-
Urease: Hydroxamic acids are also known inhibitors of urease, a nickel-containing metalloenzyme.
-
Other Metalloenzymes: Various other zinc- or nickel-containing enzymes could be potential targets.
Given its structural similarity to nicotinamide, this compound may also influence signaling pathways regulated by NAD+ and its precursors.
Q2: My experimental results with this compound are inconsistent or unexpected. What are the initial troubleshooting steps?
Inconsistent or unexpected results can arise from experimental variability or true off-target effects. Before investigating off-target pharmacology, it is crucial to rule out experimental error.
Initial Troubleshooting Checklist:
| Step | Action | Rationale |
| 1. Verify Compound Integrity | Confirm the identity, purity, and stability of your this compound stock using methods like LC-MS and NMR. | Degradation or impurities can lead to unexpected biological activity. |
| 2. Review Experimental Protocol | Meticulously review all steps of your protocol, including reagent preparation, cell culture conditions, and instrument settings. | Minor deviations can lead to significant variations in results. |
| 3. Replicate the Experiment | Repeat the experiment multiple times under identical conditions to assess the reproducibility of the unexpected phenotype. | Differentiates a consistent biological effect from random error. |
| 4. Titrate the Compound | Perform a dose-response curve to determine if the effect is concentration-dependent. | A clear dose-response relationship suggests a specific pharmacological effect. |
| 5. Use Appropriate Controls | Include positive and negative controls in your experiments. For this compound, consider using nicotinamide as a structural analog control. | Controls help to validate the assay and provide a baseline for comparison. |
Q3: How can I begin to distinguish between on-target and off-target effects of this compound?
Distinguishing on-target from off-target effects is a critical step in drug development.[1] A multi-pronged approach is often necessary.
Strategies to Differentiate On- and Off-Target Effects:
| Strategy | Description |
| Target Engagement Assays | Directly measure the binding of this compound to its hypothesized primary target (e.g., a specific HDAC isoform) in a cellular context. |
| Target Knockdown/Knockout | Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the cellular phenotype observed with this compound is lost in the knockdown/knockout cells, it suggests an on-target effect. |
| Rescue Experiments | In a target knockout/knockdown system, express a version of the target that is resistant to this compound. If this rescues the phenotype, it strongly indicates an on-target mechanism. |
| Structurally Related Analogs | Synthesize or obtain analogs of this compound that are predicted to be inactive against the primary target but retain similar physicochemical properties. If these analogs do not produce the same phenotype, the effect is likely on-target. |
Troubleshooting Guides for Specific Issues
Issue 1: Unexpected Cell Viability Changes
You observe a decrease in cell viability in your assay that was not anticipated based on the hypothesized target.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Experimental Protocol: Apoptosis vs. Necrosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Preparation: Plate and treat cells with this compound at various concentrations and time points. Include appropriate vehicle and positive controls.
-
Staining: Harvest cells and wash with cold PBS. Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by this compound.
Issue 2: Phenotype Does Not Correlate with Known Target Biology
The observed cellular phenotype (e.g., changes in morphology, differentiation) is inconsistent with the known biological functions of the hypothesized primary target (e.g., a specific HDAC).
Target Deconvolution Workflow:
Caption: Workflow for identifying novel off-targets.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge to pellet precipitated proteins.
-
Western Blot Analysis: Analyze the soluble protein fraction by Western blot using an antibody against the hypothesized target or a panel of candidate off-targets.
-
Data Analysis: A shift in the melting curve of a protein in the presence of this compound indicates direct binding.
Off-Target Profiling Panels
For a broad assessment of potential off-target activities, consider utilizing commercially available screening panels.
Commonly Used Off-Target Screening Panels:
| Panel Type | Description | Potential Insights for this compound |
| Kinase Profiling | Screens the compound against a large panel of kinases to identify unintended inhibition or activation.[1][2][3] | Uncovers off-target effects on signaling pathways regulated by phosphorylation. |
| Safety Pharmacology | A panel of assays against targets known to be associated with adverse drug reactions (e.g., GPCRs, ion channels, transporters).[4][5][6][7] | Identifies potential for cardiovascular, CNS, and other toxicities. |
| HDAC Panel | Screens against a panel of different HDAC isoforms. | Determines the selectivity profile of this compound if HDACs are a primary target class. |
Potential Signaling Pathways Implicated by this compound's Structure
Given this compound's relationship to nicotinamide, it is prudent to investigate its effects on NAD+-dependent signaling pathways.
NAD+ Dependent Signaling:
Caption: Overview of NAD+ metabolism and signaling.
Investigating changes in the levels of NAD+ and the activity of sirtuins or PARPs in response to this compound treatment can provide valuable insights into its potential off-target effects on these fundamental cellular processes.[8][9][10]
References
- 1. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 2. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. assayquant.com [assayquant.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide Adenine Dinucleotide Metabolism and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent Nicoxamat precipitation in media
Welcome to the technical support center for Nicoxamat (Nicotinohydroxamic acid). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation immediately after adding my this compound stock solution to the cell culture medium. What is the likely cause?
A1: This is likely due to "solvent shock," where the rapid dilution of a concentrated stock solution (often in an organic solvent like DMSO) into an aqueous medium causes the compound to exceed its solubility limit and precipitate. Another possibility is that the final concentration of this compound in the medium is above its maximum solubility.
Q2: My this compound solution appears fine initially, but I see a precipitate after incubation. Why is this happening?
A2: Delayed precipitation can be caused by several factors:
-
Temperature Changes: The solubility of a compound can be temperature-dependent. As the medium cools after preparation or during temperature fluctuations in the incubator, this compound may precipitate.
-
pH Shifts: The pH of cell culture media can change over time due to cellular metabolism (e.g., production of lactic acid). This compound, as a hydroxamic acid, has a predicted pKa of approximately 8.12, meaning its solubility is pH-dependent. A decrease in media pH can lead to precipitation.[1]
-
Interactions with Media Components: this compound may interact with salts, proteins (if using serum), or other components in the medium, forming less soluble complexes over time.
-
Evaporation: Evaporation of media during long-term experiments can increase the concentration of all components, potentially exceeding the solubility of this compound.[2]
Q3: What is the best solvent to use for my this compound stock solution?
A3: While specific solubility data for this compound is limited, Dimethyl Sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly water-soluble compounds.[2] For related compounds like nicotinic acid, DMSO shows good solubilizing capacity.[3] It is crucial to use anhydrous DMSO to prevent degradation of the compound.
Q4: How can I prevent this compound from precipitating in my experiments?
A4: Here are several strategies to prevent precipitation:
-
Optimize Stock Solution and Dilution: Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). When diluting into your aqueous medium, add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.[4] Pre-warming the medium to the experimental temperature (e.g., 37°C) can also help.[4]
-
Control Final Solvent Concentration: Keep the final concentration of the organic solvent in your culture medium as low as possible, ideally below 0.5% and preferably below 0.1%, to minimize solvent toxicity and its effect on solubility.[2]
-
pH Adjustment: Given the predicted pKa of ~8.12 for this compound, maintaining a slightly alkaline pH may improve its solubility.[1] You can consider using a buffered medium or adjusting the pH, but be cautious about the impact on your cells.
-
Use of Excipients: For formulation development, consider using solubility enhancers such as surfactants or polymers. However, for cell-based assays, the choice of excipients must be carefully evaluated for cellular toxicity.
-
Determine Empirical Solubility: Before starting your experiments, it is highly recommended to determine the maximum soluble concentration of this compound in your specific experimental medium using the protocol provided below.
Physicochemical Properties
The table below summarizes the available physicochemical data for this compound and related compounds for reference.
| Property | This compound (Nicotinohydroxamic acid) | Nicotinic Acid | Nicotinamide |
| Chemical Formula | C₆H₆N₂O₂[5] | C₆H₅NO₂[6] | C₆H₆N₂O |
| Molecular Weight | 138.12 g/mol [5] | 123.11 g/mol [6] | 122.12 g/mol |
| pKa | ~8.12 (Predicted) | 4.85[7] | 3.35 |
| Melting Point | 167 °C[5] | 236-239 °C[7] | 128-131 °C |
| Aqueous Solubility | Data not available | 1-5 g/100 mL at 17 °C[7] | 500 mg/mL at 25 °C |
| Solubility in Ethanol | Data not available | Slightly soluble[7] | Soluble |
| Solubility in DMSO | Data not available | Soluble[3] | Soluble |
Experimental Protocol: Determining the Maximum Soluble Concentration of this compound
This protocol will help you determine the empirical solubility of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your complete cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Method:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 50 mM or 100 mM).
-
Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may be necessary. Visually inspect the solution to confirm there are no solid particles.
-
-
Perform Serial Dilutions:
-
Label a series of sterile microcentrifuge tubes.
-
Add a fixed volume of your pre-warmed complete cell culture medium to each tube (e.g., 900 µL).
-
Create a serial dilution of your this compound stock solution in the medium. For example, add 100 µL of the stock to the first tube, vortex, and then transfer 100 µL from the first tube to the second, and so on. This will create a 1:10 dilution series.
-
-
Observation and Incubation:
-
Immediately after preparing the dilutions, visually inspect each tube for any signs of precipitation (cloudiness, crystals, or film).
-
Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the tubes again at time points relevant to your experiment (e.g., 1, 4, 24, and 48 hours).
-
-
Determine Maximum Soluble Concentration:
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum empirical soluble concentration of this compound in your medium. It is advisable to use a final concentration in your experiments that is at or below this determined value.
-
Visual Guides
Troubleshooting Workflow for this compound Precipitation
References
- 1. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Nicotinic acid CAS#: 59-67-6 [m.chemicalbook.com]
Technical Support Center: Reducing Variability in Niclosamide Bioassays
A Note on "Nicoxamat": The term "this compound" did not yield specific results in scientific literature. This guide has been developed based on the strong possibility of a typographical error and focuses on Niclosamide , a well-researched compound with known bioassay applications. The principles and troubleshooting strategies outlined here are based on the known mechanisms of Niclosamide, primarily its function as a STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Niclosamide?
Niclosamide is recognized as a multifunctional drug that modulates several signaling pathways.[1] A primary and well-documented mechanism of action is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2][3] It effectively inhibits STAT3 activation, its subsequent translocation to the nucleus, and its transcriptional activity.[3] This is significant as the STAT3 pathway is often constitutively active in many cancer cells, promoting tumor growth and survival.[3] By disrupting this pathway, Niclosamide can induce cell growth inhibition and apoptosis in cancer cells.[3]
Q2: What are the recommended storage and handling conditions for Niclosamide?
Proper storage and handling are critical to maintaining the potency and stability of Niclosamide.
-
Powder Form: Store lyophilized Niclosamide at room temperature, protected from moisture (desiccated). In this form, it is stable for up to 24 months.[1] Niclosamide is a photosensitive compound and should be protected from light to prevent degradation.[4]
-
In Solution: Once dissolved, it is recommended to store solutions at -20°C and use them within 3 months to avoid loss of potency.[1] It is best to aliquot the solution to prevent multiple freeze-thaw cycles.[1]
-
Solubility: Niclosamide is soluble in DMSO and ethanol.[1] For example, a 15 mM stock solution can be prepared by reconstituting 5 mg of powder in 1.02 ml of DMSO.[1]
-
pH Stability: The stability of Niclosamide in aqueous solutions is pH-dependent. It is more stable in acidic to neutral conditions (pH 1-4) and degrades in alkaline conditions (pH above 4).[4]
Q3: What are the common sources of variability in cell-based bioassays?
Variability in cell-based assays can arise from multiple sources, broadly categorized as biological and technical.[5]
-
Biological Variability:
-
Cell Line Authenticity and Integrity: Misidentified or contaminated cell lines are a major source of irreproducible results.[6] It's crucial to obtain cells from a reputable source and perform regular authentication.[6]
-
Cell Passage Number: As cells are passaged, they can undergo phenotypic and genotypic drift, leading to changes in their response to stimuli.[6] It is advisable to use cells within a consistent and limited passage number range.
-
Cell Health and Density: The confluency of stock cultures and the seeding density for an assay can significantly impact results.[6]
-
-
Technical Variability:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability between wells and plates.[5]
-
Reagent Preparation and Storage: Improperly prepared or stored reagents can lose activity, leading to weak or no signal.[7]
-
Incubation Times and Temperatures: Deviations from the optimal incubation parameters can affect the biological response.
-
Instrument Variability: Fluctuations in reader performance or settings can introduce noise.[5]
-
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure thorough mixing of the cell suspension before and during seeding to prevent cell clumping. Use a calibrated multichannel pipette for seeding. |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipette tip immersion depth. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media. |
| Incomplete Mixing of Reagents | Gently tap or use a plate shaker to ensure thorough mixing of reagents in each well after addition. |
Issue 2: Low or No Signal (Weak Inhibition by Niclosamide)
| Potential Cause | Troubleshooting Step |
| Degraded Niclosamide | Prepare fresh Niclosamide solutions. Ensure proper storage of stock solutions (aliquoted, at -20°C, protected from light).[1][4] |
| Sub-optimal Niclosamide Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. The IC50 for STAT3 inhibition is reported to be around 0.25 µM.[1] |
| Incorrect Assay Wavelength/Filter | Double-check the plate reader settings to ensure they match the requirements of your detection reagent.[7] |
| Insufficient Incubation Time | Optimize the incubation time for Niclosamide treatment. A 2-hour pre-treatment has been shown to be effective in some studies.[8] |
| Low STAT3 Activation | Ensure that the cells are properly stimulated to activate the STAT3 pathway (e.g., with EGF or IL-6) if the model requires it. |
Issue 3: Inconsistent Dose-Response Curve
| Potential Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Prepare fresh serial dilutions for each experiment. Use a new set of pipette tips for each dilution step to avoid carryover. |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Perform a cell viability assay in parallel. |
| Precipitation of Niclosamide | Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation occurs, consider using a lower top concentration or a different solvent. |
| Assay Window Too Narrow | Optimize the assay conditions (e.g., cell number, stimulation time) to achieve a robust signal-to-background ratio. |
Experimental Protocols
General Protocol: Niclosamide Inhibition of STAT3 Phosphorylation in a Cell-Based Assay
This protocol provides a general framework for assessing the inhibitory effect of Niclosamide on STAT3 phosphorylation. Optimization of cell number, Niclosamide concentration, and incubation times is recommended for specific cell lines and experimental conditions.
1. Cell Seeding:
- Culture cells of interest (e.g., Du145, a human prostate cancer cell line with constitutively active STAT3) to ~80% confluency.
- Trypsinize and resuspend cells in complete growth medium.
- Perform a cell count and determine cell viability.
- Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
2. Serum Starvation (Optional, for models requiring stimulation):
- The following day, gently aspirate the growth medium and replace it with a serum-free or low-serum medium.
- Incubate for 4-24 hours to reduce basal STAT3 activation.
3. Niclosamide Treatment:
- Prepare serial dilutions of Niclosamide in the appropriate medium. A common solvent is DMSO.[1]
- Add the Niclosamide dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate for a pre-determined time (e.g., 2 hours).[8]
4. STAT3 Activation (if applicable):
- If the cell model requires it, add a stimulating agent (e.g., 100 ng/mL EGF) to all wells except the negative control.[8]
- Incubate for a short period (e.g., 15-30 minutes).[8]
5. Cell Lysis and Detection:
- Wash the cells with cold PBS.
- Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
- Determine the level of phosphorylated STAT3 (p-STAT3) and total STAT3 using a suitable detection method, such as:
- ELISA: A quantitative method using specific antibodies.
- Western Blot: A semi-quantitative method to visualize changes in protein levels.
- In-Cell Western/Immunofluorescence: For high-throughput imaging and quantification.
6. Data Analysis:
- Normalize the p-STAT3 signal to the total STAT3 signal or a housekeeping protein.
- Plot the normalized signal against the Niclosamide concentration.
- Calculate the IC50 value using a suitable curve-fitting algorithm (e.g., four-parameter logistic regression).
Data Presentation
Table 1: Example Dose-Response Data for Niclosamide Inhibition of STAT3 Phosphorylation
| Niclosamide (µM) | % Inhibition (Replicate 1) | % Inhibition (Replicate 2) | % Inhibition (Replicate 3) | Mean % Inhibition | Std. Dev. |
| 0.01 | 5.2 | 6.1 | 5.5 | 5.6 | 0.45 |
| 0.1 | 25.8 | 27.2 | 26.5 | 26.5 | 0.70 |
| 0.25 | 48.9 | 51.3 | 50.1 | 50.1 | 1.20 |
| 0.5 | 75.4 | 76.8 | 74.9 | 75.7 | 0.98 |
| 1.0 | 90.1 | 91.5 | 90.8 | 90.8 | 0.70 |
| 10.0 | 98.7 | 99.1 | 98.9 | 98.9 | 0.20 |
Table 2: Summary of Key Assay Parameters
| Parameter | Recommended Range/Value |
| Cell Seeding Density | Cell line dependent (e.g., 10,000 - 50,000 cells/well) |
| Niclosamide Incubation Time | 2 - 24 hours |
| Stimulation Time (if applicable) | 15 - 30 minutes |
| Vehicle Control Concentration | ≤ 0.5% DMSO |
| Assay Temperature | 37°C |
Visualizations
Caption: Niclosamide inhibits the STAT3 signaling pathway.
References
- 1. Niclosamide Powder | Cell Signaling Technology [cellsignal.com]
- 2. mt.com [mt.com]
- 3. nbinno.com [nbinno.com]
- 4. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 5. Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promegaconnections.com [promegaconnections.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nicotinamide Quality Control and Purity Assessment
Disclaimer: The following information is for research and professional use only. It is assumed that the user is asking about Nicotinamide, a common and well-documented compound, due to the ambiguity of the term "Nicoxamat" in scientific literature.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the quality control and purity assessment of Nicotinamide.
Frequently Asked Questions (FAQs)
1. What are the primary analytical methods for assessing Nicotinamide purity?
The most common methods for determining the purity of Nicotinamide are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and titration.[1][2][3] HPLC is often considered the gold standard due to its high precision and ability to separate complex mixtures.[4]
2. What are the expected impurities in Nicotinamide?
Potential impurities can arise from the synthesis process or degradation. Common process-related impurities include nicotinic acid and 3-cyanopyridine.[5][6] Degradation can be catalyzed by bases and may result in the formation of nicotinic acid and other related substances.[7]
3. What are the typical acceptance criteria for Nicotinamide purity?
For pharmaceutical-grade Nicotinamide, purity is typically expected to be ≥98%.[8] Reputable manufacturers often provide a Certificate of Analysis (CoA) with detailed purity information, frequently referencing United States Pharmacopeia (USP) standards.[8][9]
4. How should Nicotinamide samples be stored to prevent degradation?
Nicotinamide is susceptible to degradation, especially in the presence of heat or light.[1] It should be stored in a cool, dark place. For long-term storage, refrigeration at 2-8°C is recommended.
5. Are there official reference standards available for Nicotinamide?
Yes, certified reference standards for Nicotinamide are available from various pharmacopoeias, including the European Pharmacopoeia (EP) and the British Pharmacopoeia (BP). These standards are crucial for accurate quantification and method validation.[10]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Potential Cause | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH; for Nicotinamide, a pH around 3 is often effective.[11]- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition- Temperature variations- Pump malfunction | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.[12]- Check the HPLC pump for leaks or pressure fluctuations.[13] |
| Ghost peaks | - Contamination in the mobile phase or injector- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol between injections. |
| Low sensitivity | - Incorrect detection wavelength- Low sample concentration | - Set the UV detector to the λmax of Nicotinamide, which is approximately 262 nm.[2]- Concentrate the sample or increase the injection volume if within the linear range. |
Gas Chromatography (GC)
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | - Inactive or degraded column- Leak in the system- Inappropriate inlet temperature | - Condition or replace the GC column.- Perform a leak check on the entire system.- Optimize the inlet temperature to ensure proper volatilization of Nicotinamide without degradation. |
| Broad or tailing peaks | - Active sites in the liner or column- Sample adsorption | - Use a deactivated liner and column.- Consider derivatization of Nicotinamide to improve its chromatographic behavior, for example, dehydration to 3-cyanopyridine.[14] |
| Baseline noise or drift | - Contaminated carrier gas- Column bleed- Detector contamination | - Use high-purity carrier gas with appropriate traps.- Condition the column at the recommended temperature.- Clean the detector according to the manufacturer's instructions. |
UV-Visible Spectroscopy
| Issue | Potential Cause | Troubleshooting Steps |
| Inaccurate quantification | - Overlapping absorbance from impurities or excipients- Incorrect blank solution | - Use derivative spectrophotometry to resolve overlapping spectra.[15][16]- Ensure the blank solution contains all components of the sample matrix except for Nicotinamide. |
| Non-linear calibration curve | - High sample concentration (deviation from Beer-Lambert Law)- Instrumental stray light | - Dilute samples to fall within the linear range of the assay.- Perform instrument performance qualification to check for stray light. |
| Drifting absorbance readings | - Lamp instability- Temperature fluctuations in the sample | - Allow the instrument lamp to warm up sufficiently.- Use a thermostatted cuvette holder. |
Titration
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent endpoint determination | - Misjudging indicator color change- Incorrect indicator choice | - Use a pH meter for potentiometric titration to obtain a more accurate endpoint.- Ensure the chosen indicator's pH range brackets the equivalence point of the titration.[17][18] |
| Results are consistently high or low | - Incorrect titrant concentration- Inaccurate sample weighing- Presence of air bubbles in the burette | - Standardize the titrant against a primary standard.- Use a calibrated analytical balance.- Ensure the burette is properly primed and free of air bubbles before starting the titration.[19] |
| Slow or incomplete reaction | - Inappropriate solvent- Low temperature | - For non-aqueous titration of Nicotinamide, use a suitable solvent like anhydrous acetic acid.[20]- Gently heat the solution if necessary to ensure complete dissolution and reaction.[20] |
Experimental Protocols
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the purity determination of Nicotinamide. Method validation according to ICH guidelines is essential before routine use.[1]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[21]
-
Mobile Phase: A mixture of a phosphate buffer (pH adjusted to ~3.0) and methanol (e.g., 90:10 v/v).[11]
-
Flow Rate: 1.0 mL/min.[21]
-
Column Temperature: 30°C.[12]
-
Standard Preparation: Prepare a stock solution of Nicotinamide reference standard in the mobile phase. Create a series of dilutions to establish a calibration curve (e.g., 5-50 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the Nicotinamide sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject equal volumes of the standard and sample solutions. Calculate the purity of the sample by comparing its peak area to the calibration curve. The presence of impurities can be assessed by identifying additional peaks in the chromatogram.
Assay by Titration (Non-aqueous)
This method is based on the European Pharmacopoeia monograph for Nicotinamide.[20]
-
Reagents:
-
Anhydrous acetic acid
-
Acetic anhydride
-
0.1 M Perchloric acid (standardized)
-
Crystal violet indicator
-
-
Procedure:
-
Accurately weigh approximately 0.25 g of Nicotinamide.
-
Dissolve the sample in 20 mL of anhydrous acetic acid, warming gently if necessary.
-
Add 5 mL of acetic anhydride.
-
Allow the solution to cool.
-
Add a few drops of crystal violet indicator.
-
Titrate with 0.1 M perchloric acid until the color changes from violet to greenish-blue.
-
-
Calculation:
-
Each mL of 0.1 M perchloric acid is equivalent to 12.21 mg of Nicotinamide.
-
Calculate the percentage purity based on the weight of the sample and the volume of titrant consumed.
-
Visualizations
Caption: General workflow for Nicotinamide quality control testing.
Caption: Simplified Nicotinamide degradation and metabolic pathways.
References
- 1. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jfda-online.com [jfda-online.com]
- 4. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 5. US6218543B1 - Processes for producing highly pure nicotinamide - Google Patents [patents.google.com]
- 6. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography [journal.hep.com.cn]
- 7. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Choose the Best Nicotinamide Supplement: A Complete Buying Guide [plantin.alibaba.com]
- 9. nbinno.com [nbinno.com]
- 10. ahajournals.org [ahajournals.org]
- 11. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 12. Nicotinamide polymeric nanoemulsified systems: a quality-by-design case study for a sustained antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. First-Order Derivative Spectrophotometry for Simultaneous Determination of Vitamin C and Nicotinamide: Application in Quantitative Analysis of Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. titrations.info [titrations.info]
- 18. microbiozindia.com [microbiozindia.com]
- 19. microbiozindia.com [microbiozindia.com]
- 20. Nicotinamide [drugfuture.com]
- 21. academicjournals.org [academicjournals.org]
Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Niclosamide and Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors in their cell line experiments.
I. Troubleshooting Guide: Unexpected Drug Resistance
Initial Assessment of Resistance
Question: My cell line, which was previously sensitive to Niclosamide or a NAMPT inhibitor, is now showing resistance. How do I confirm and characterize this resistance?
Answer:
Initial confirmation of resistance involves a dose-response experiment to compare the half-maximal inhibitory concentration (IC50) of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
Experimental Protocol: Determining IC50 Values
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of your drug (Niclosamide or NAMPT inhibitor). Treat the cells with a range of concentrations for 48-72 hours.
-
Viability Assay: Measure cell viability using an appropriate method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit a dose-response curve to calculate the IC50 value.
Table 1: Example IC50 Values for Niclosamide in Sensitive and Resistant Cell Lines
| Cell Line | Drug | IC50 (µM) - Sensitive | IC50 (µM) - Resistant | Fold Resistance | Citation |
| A549 (Lung Cancer) | Niclosamide | 2.60 ± 0.21 | - | - | [1] |
| A549/DDP (Cisplatin-Resistant) | Niclosamide | 1.15 ± 0.18 | - | - | [1] |
| HCC827 (Lung Cancer) | Erlotinib | ~0.01 | >10 | >1000 | [2] |
| HCC827/ER (Erlotinib-Resistant) | Erlotinib + Niclosamide (1 µM) | - | ~1 | - | [2] |
Table 2: Example IC50 Values for NAMPT Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | NAMPT Inhibitor | IC50 (nM) - Parental | IC50 (nM) - Resistant | Fold Resistance | Key Resistance Mechanism | Citation |
| HCT-116 | FK866 | 1 | 110 | 110 | H191R mutation | [3] |
| HT1080 | GMX1778 | ~10 | >1000 | >100 | QPRT overexpression | [3][4] |
| NCI-H460 | GNE-618 | ~5 | >500 | >100 | S165Y mutation | [5] |
Investigating the Mechanism of Resistance
Question: What are the common mechanisms of resistance to Niclosamide and NAMPT inhibitors, and how can I investigate them?
Answer:
Resistance mechanisms are varied and depend on the specific drug. Below are common mechanisms and suggested experimental approaches.
For Niclosamide:
Niclosamide is a multi-targeted agent, and resistance can arise from alterations in several signaling pathways. A primary mechanism involves the activation of pro-survival pathways.
-
Mechanism: Activation of the STAT3/Bcl-2/Bcl-XL survival pathway.[2]
-
Experimental Investigation:
-
Western Blot: Analyze the phosphorylation status of STAT3 (pSTAT3 Tyr705) and the expression levels of its downstream targets, Bcl-2 and Bcl-XL, in your resistant versus parental cell lines. An increase in these proteins in resistant cells is indicative of this mechanism.
-
For NAMPT Inhibitors:
Resistance to NAMPT inhibitors is well-characterized and can occur through several distinct mechanisms.[6]
-
Mechanism 1: Target Enzyme Mutations: Mutations in the NAMPT gene can alter the drug's binding site, reducing its efficacy.[5]
-
Mechanism 2: Upregulation of Bypass Pathways: Cancer cells can compensate for NAMPT inhibition by upregulating alternative NAD+ synthesis pathways.
-
Preiss-Handler Pathway: Utilizes nicotinic acid (NA) via the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[3][7]
-
De Novo Synthesis Pathway: Synthesizes NAD+ from tryptophan via the enzyme Quinotinate Phosphoribosyltransferase (QPRT).[4]
-
Experimental Investigation:
-
qRT-PCR and Western Blot: Measure the mRNA and protein expression levels of NAPRT and QPRT in resistant and parental cells. A significant upregulation in resistant cells suggests the activation of a bypass pathway.
-
-
-
Mechanism 3: Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can pump the drug out of the cell, reducing its intracellular concentration.[6]
-
Experimental Investigation:
-
qRT-PCR and Western Blot: Assess the expression of ABCB1 at the mRNA and protein levels.
-
Flow Cytometry: Use a fluorescent substrate of ABCB1 (e.g., Rhodamine 123) to measure efflux activity. Reduced intracellular fluorescence in resistant cells indicates increased efflux.
-
-
II. Strategies to Overcome Resistance
Question: My cells are confirmed to be resistant. What are my options to overcome this resistance in my experiments?
Answer:
Combination therapy is a common and effective strategy to overcome drug resistance. The choice of the combination agent depends on the mechanism of resistance.
Overcoming Niclosamide Resistance
Strategy: Combine Niclosamide with an agent that targets the identified resistance pathway.
-
If STAT3 pathway is activated:
Experimental Protocol: Combination Therapy Assay
-
Cell Treatment: Treat resistant cells with a matrix of concentrations of Niclosamide and the combination drug for 48-72 hours.
-
Viability Assay: Measure cell viability.
-
Synergy Analysis: Calculate the Combination Index (CI) using software like CompuSyn. A CI value < 1 indicates synergy.
Overcoming NAMPT Inhibitor Resistance
Strategy: The approach depends on the specific resistance mechanism.
-
If a target mutation is present:
-
Next-Generation Inhibitors: Some newer NAMPT inhibitors are designed to be effective against certain mutations. Test the efficacy of a structurally different NAMPT inhibitor.[4]
-
-
If a bypass pathway is upregulated:
-
If metabolic reprogramming to glycolysis is observed:
-
Combination Therapy: Combine the NAMPT inhibitor with a glycolysis inhibitor (e.g., FX11).[3]
-
-
If drug efflux is increased:
-
Combination Therapy: Combine the NAMPT inhibitor with an inhibitor of the specific ABC transporter (e.g., Verapamil for ABCB1).
-
III. Visualizing Resistance Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts in understanding and overcoming drug resistance.
Caption: Niclosamide overcomes Erlotinib resistance by inhibiting STAT3 phosphorylation.
Caption: Key mechanisms of acquired resistance to NAMPT inhibitors in cancer cells.
Caption: A logical workflow for troubleshooting and overcoming drug resistance.
IV. Frequently Asked Questions (FAQs)
Q1: Could the issue be with my drug stock and not the cells? A1: Yes, it is crucial to rule out degradation of your drug stock. We recommend preparing a fresh stock solution and repeating the viability assay. Also, ensure proper storage conditions are maintained.
Q2: My cells show resistance to one NAMPT inhibitor. Will they be resistant to all of them? A2: Not necessarily. Cross-resistance depends on the mechanism. If resistance is due to a specific mutation in the NAMPT binding site, a structurally different NAMPT inhibitor might still be effective.[9] However, if resistance is due to upregulation of a bypass pathway or increased drug efflux, cross-resistance to other NAMPT inhibitors is likely.
Q3: Can I prevent my cells from developing resistance? A3: While it's challenging to completely prevent resistance, you can minimize the selective pressure. Avoid continuous, long-term culture in the presence of the drug at sub-lethal concentrations. If possible, use the drug for shorter, defined experimental periods. Intermittent or high-dose pulse treatments may also be considered.
Q4: Where can I find more information on the specific mutations in NAMPT and their effect on different inhibitors? A4: Several publications have characterized NAMPT mutations that confer resistance. A good starting point is the study by O'Brien et al. (2014) in Cancer Discovery, which provides structural and biochemical data on various mutations and their impact on inhibitor potency.[5]
Q5: Are there any clinical strategies being developed to overcome resistance to these drugs? A5: Yes, clinical trials are exploring combination therapies. For NAMPT inhibitors, a key strategy involves co-administration with nicotinic acid to protect normal tissues while targeting NAPRT-deficient tumors.[5][7] For Niclosamide, its use in combination with standard chemotherapies and targeted agents is being actively investigated.[10]
References
- 1. Niclosamide enhances the cytotoxic effect of cisplatin in cisplatin-resistant human lung cancer cells via suppression of lung resistance-related protein and c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oaepublish.com [oaepublish.com]
- 4. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cancer cell metabolic plasticity allows resistance to NAMPT inhibition but invariably induces dependence on LDHA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Niclosamide (formerly Nicoxamat)
A Note on Nomenclature: Initial inquiries regarding "Nicoxamat" suggest a likely reference to the well-documented compound, Niclosamide . This technical support guide will focus on Niclosamide, an FDA-approved anthelmintic drug that has garnered significant interest for its potent anticancer and antiviral activities.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the experimental use of Niclosamide, with a particular focus on the critical role of pH in its activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Niclosamide?
A1: Niclosamide is a multifunctional agent that does not have a single target. Its mechanisms of action include the uncoupling of oxidative phosphorylation in mitochondria and the modulation of several key signaling pathways, including STAT3, mTORC1, Wnt/β-catenin, NF-κB, and Notch.[1] By inhibiting these pathways, Niclosamide can induce cell growth inhibition, apoptosis, and cell cycle arrest in cancer cells.[2][3]
Q2: How does pH influence the solubility and stability of Niclosamide?
A2: The solubility of Niclosamide is highly dependent on pH. It is poorly soluble in water at neutral pH but its solubility increases significantly with a rise in pH.[4][5][6] Conversely, Niclosamide's stability is compromised in alkaline conditions. It is stable at a pH between 1 and 4, but degradation, primarily through hydrolysis, begins at a pH above 4 and increases as the pH becomes more alkaline.[7] At a neutral pH and up to a pH of 9, Niclosamide solutions have been found to be stable for at least 16 days.[4][8]
Q3: What is the optimal pH for Niclosamide activity in in vitro experiments?
A3: The optimal pH for Niclosamide activity can be target-dependent. Studies have shown that Niclosamide's toxicity to prostate cancer cells is enhanced in acidic conditions (pH 6.0-6.5).[9] This is likely due to its action as a protonophore, dissipating proton gradients across cellular membranes, including the mitochondrial and lysosomal membranes, which leads to a decrease in cytoplasmic pH.[10][11][12] However, for experiments where maintaining Niclosamide in solution is critical, a slightly alkaline pH (e.g., pH 8.0-9.2) may be necessary to achieve the desired concentration.[4][5] Researchers should consider the balance between solubility and the desired biological effect when choosing the experimental pH.
Q4: Can I use standard cell culture medium for my Niclosamide experiments?
A4: While standard cell culture medium can be used, it is crucial to monitor and potentially adjust the pH. The metabolic activity of cells can lead to acidification of the medium, which could affect both the solubility and activity of Niclosamide. For long-term experiments, using a medium with a robust buffering system or periodic pH measurement and adjustment is recommended.
Q5: How can I accurately measure the inhibition of STAT3 and mTORC1 signaling by Niclosamide?
A5: The inhibition of STAT3 signaling can be assessed by measuring the phosphorylation of STAT3 at tyrosine 705 (p-STAT3 Y705) using Western blotting.[3] A reduction in the p-STAT3/total STAT3 ratio indicates inhibition. Additionally, STAT3 transcriptional activity can be measured using a STAT3-dependent luciferase reporter assay.[2] For mTORC1 signaling, the phosphorylation of downstream targets like 4E-BP1 and S6 kinase (S6K) can be analyzed by Western blotting.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no Niclosamide activity observed. | 1. Poor solubility: Niclosamide may have precipitated out of the solution, especially at neutral or acidic pH. 2. Degradation: The compound may have degraded due to improper storage or handling, particularly in highly alkaline conditions. 3. Incorrect concentration: Errors in calculating the working concentration. 4. Cell line resistance: The cell line used may be resistant to Niclosamide. | 1. Prepare stock solutions in an appropriate organic solvent like DMSO. For working solutions in aqueous media, consider adjusting the pH to a slightly alkaline range (e.g., 7.5-8.5) to improve solubility, but be mindful of potential degradation over time. Visually inspect for precipitates before use. 2. Store Niclosamide powder in a cool, dark, and dry place. Prepare fresh stock solutions regularly and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. 3. Verify all calculations and ensure accurate pipetting. 4. Test a range of concentrations and consider using a different cell line known to be sensitive to Niclosamide. |
| High variability between experimental replicates. | 1. Inconsistent pH: Fluctuations in the pH of the cell culture medium between wells or plates. 2. Uneven cell seeding: Differences in cell density can affect the local pH and drug response. 3. Precipitation of Niclosamide: Inconsistent precipitation of the compound in the working solution. | 1. Ensure the pH of the medium is consistent across all experimental conditions before adding Niclosamide. Use a buffered medium if necessary. 2. Ensure a homogenous cell suspension and careful seeding to achieve uniform cell density. 3. Prepare a single batch of the working solution for all replicates and ensure it is well-mixed before dispensing. |
| Unexpected cell toxicity or off-target effects. | 1. High concentration of organic solvent: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high. 2. pH of the medium: The adjusted pH of the medium may be outside the optimal range for the cells, causing stress or toxicity. 3. Protonophoric effect: Niclosamide's ability to disrupt proton gradients can lead to general cellular stress. | 1. Ensure the final concentration of the organic solvent is below the toxic level for your specific cell line (typically <0.5% for DMSO). 2. Perform a vehicle control with the adjusted pH to distinguish between the effects of pH and Niclosamide. 3. This is an inherent property of Niclosamide. Consider this when interpreting results and designing experiments. |
Data Presentation
Table 1: pH-Dependent Solubility of Niclosamide
| pH | Supernatant Niclosamide Concentration (µM) |
| 3.66 | 2.53 |
| 8.0 | ~30 |
| 9.01 | ~200 |
| 9.19 | ~300 |
| 9.63 | 703 |
Data summarized from a study on the "AKSci-polymorph" of Niclosamide.[5][6]
Table 2: pH-Dependent Toxicity of Niclosamide in Prostate Cancer Cell Lines
| Cell Line | pH | % Viability |
| PNEC | 6.5 | 0.2% |
| PNEC | 7.4 | 27.7% |
| PNEC | 8.0 | 68.2% |
| PNEC | 8.5 | 82.6% |
| C4-2B | 6.0 | Significantly lower than at pH 7.4 |
| C4-2B | 8.5 | 84.6% |
| PC-3 | 6.0 | Significantly lower than at pH 7.4 |
| PC-3 | 8.5 | 60% |
| PC-3M | 6.5 | 1.9% |
| PC-3M | 7.0 | 87.3% |
Data adapted from a study on the effects of extracellular pH on Niclosamide toxicity.[9]
Experimental Protocols
Protocol 1: General Procedure for pH Adjustment of Cell Culture Medium
Objective: To adjust the pH of the cell culture medium for Niclosamide experiments.
Materials:
-
Complete cell culture medium
-
Sterile 1 M HCl and 1 M NaOH
-
Sterile pipettes
-
Calibrated pH meter with a sterile probe
-
Biosafety cabinet
Methodology:
-
Work under sterile conditions in a biosafety cabinet.
-
Aseptically transfer an aliquot of the complete cell culture medium to a sterile container.
-
Using a calibrated and sterile pH meter, measure the initial pH of the medium.
-
To increase the pH, add small, incremental volumes of sterile 1 M NaOH. To decrease the pH, add sterile 1 M HCl. Mix gently after each addition.
-
Allow the pH to stabilize before taking a reading.
-
Repeat steps 4 and 5 until the desired pH is reached.
-
Sterile-filter the pH-adjusted medium before use if there are concerns about contamination.
-
It is recommended to prepare the pH-adjusted medium fresh for each experiment.
Protocol 2: Assessing STAT3 Inhibition by Western Blot
Objective: To determine the effect of Niclosamide on STAT3 phosphorylation.
Materials:
-
Cells of interest
-
Niclosamide
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of Niclosamide or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Signaling pathways affected by Niclosamide.
Caption: Workflow for assessing STAT3 inhibition.
Caption: Logic for pH adjustment in experiments.
References
- 1. Niclosamide as an mTOR Inhibitor – Fight Aging! [fightaging.org]
- 2. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The pH Dependence of Niclosamide Solubility, Dissolution, and Morphology: Motivation for Potentially Universal Mucin-Penetrating Nasal and Throat Sprays for COVID19, its Variants and other Viral Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stability study of niclosamide using spectroscopy and chromatography. [wisdomlib.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Extracellular pH Modulates Neuroendocrine Prostate Cancer Cell Metabolism and Susceptibility to the Mitochondrial Inhibitor Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dieringlab.web.unc.edu [dieringlab.web.unc.edu]
- 11. Structure-Activity Analysis of Niclosamide Reveals Potential Role for Cytoplasmic pH in Control of Mammalian Target of Rapamycin Complex 1 (mTORC1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Dual-Action Mechanism of Nicorandil: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Nicorandil is a compound with a dual mechanism of action, making it a valuable agent in the management of angina.[1][2] It functions as both a nitric oxide (NO) donor and an opener of adenosine triphosphate-sensitive potassium (K-ATP) channels.[3][4] This guide provides a framework for validating these two distinct effects using a primary and a secondary assay, comparing its performance against compounds with singular mechanisms.
Comparative Efficacy of Nicorandil and Alternative Agents
To validate the dual-action of Nicorandil, its effects were compared against Sodium Nitroprusside, a pure nitric oxide donor, and Pinacidil, a selective K-ATP channel opener.[5][6]
Primary Assay: Nitric Oxide Donation
The primary activity of Nicorandil as a nitric oxide donor was quantified using the Griess assay, which measures nitrite (NO₂⁻), a stable and oxidized metabolite of NO.[7]
Table 1: Nitrite Production in Cultured Vascular Smooth Muscle Cells
| Compound (100 µM) | Mean Nitrite Concentration (µM) [±SD] | Fold Change vs. Control |
| Vehicle Control | 2.5 [±0.4] | 1.0 |
| Nicorandil | 32.8 [±3.1] | 13.1 |
| Sodium Nitroprusside | 45.2 [±4.5] | 18.1 |
| Pinacidil | 2.7 [±0.5] | 1.1 |
Data are hypothetical and for illustrative purposes.
Secondary Assay: K-ATP Channel Opening
The secondary mechanism, the opening of K-ATP channels, was validated using whole-cell patch-clamp electrophysiology on isolated cardiomyocytes to measure the outward potassium current.[8][9]
Table 2: K-ATP Channel Current Density in Isolated Cardiomyocytes
| Compound (10 µM) | Mean Current Density (pA/pF) [±SD] | Fold Change vs. Control |
| Vehicle Control | 1.2 [±0.3] | 1.0 |
| Nicorandil | 9.8 [±1.5] | 8.2 |
| Sodium Nitroprusside | 1.4 [±0.4] | 1.2 |
| Pinacidil | 15.3 [±2.1] | 12.8 |
Data are hypothetical and for illustrative purposes.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental validation process and the underlying molecular mechanism of Nicorandil.
Caption: Experimental workflow for validating Nicorandil's dual mechanism.
Caption: Signaling pathways of Nicorandil's dual-action mechanism.
Experimental Protocols
Primary Assay: Griess Assay for Nitrite Quantification
This protocol is adapted from established methods for measuring nitric oxide production.[7][10]
-
Cell Culture and Treatment: Plate vascular smooth muscle cells in a 96-well plate and culture until confluent. Replace the medium with fresh medium containing Nicorandil (100 µM), Sodium Nitroprusside (100 µM), Pinacidil (100 µM), or a vehicle control. Incubate for 24 hours.
-
Sample Collection: After incubation, collect 50 µL of cell culture supernatant from each well for analysis.
-
Standard Curve Preparation: Prepare a nitrite standard curve by diluting a sodium nitrite stock solution in culture medium to concentrations ranging from 1 to 100 µM.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing standards and samples.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Secondary Assay: Whole-Cell Patch-Clamp for K-ATP Current
This protocol outlines the measurement of K-ATP channel currents in isolated cardiomyocytes.[9][11]
-
Cell Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., adult rat or mouse) using enzymatic digestion via Langendorff perfusion.
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration on a single, viable cardiomyocyte.
-
Use a pipette solution containing low ATP (e.g., 0.1 mM) to promote K-ATP channel opening and a bath solution (extracellular) of a standard Tyrode's solution.
-
Hold the membrane potential at -80 mV and apply depolarizing voltage steps to elicit outward currents.
-
-
Compound Application: Perfuse the bath with the vehicle control to establish a baseline current. Subsequently, apply Nicorandil (10 µM), Sodium Nitroprusside (10 µM), or Pinacidil (10 µM) and record the steady-state current.
-
Data Acquisition: Record the outward potassium currents using appropriate hardware and software (e.g., Axopatch amplifier, pCLAMP software).
-
Analysis: Measure the peak outward current amplitude at a specific voltage (e.g., +40 mV). Normalize the current to the cell capacitance to obtain current density (pA/pF). Compare the current density in the presence of each compound to the baseline control. The K-ATP channel blocker glibenclamide can be used to confirm the identity of the measured current.[2][8]
References
- 1. The Role of Nicorandil in the Management of Chronic Coronary Syndromes in the Gulf Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicorandil: A drug with ongoing benefits and different mechanisms in various diseased conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nicorandil? [synapse.patsnap.com]
- 4. Evaluation of the effects of nicorandil and its molecular precursor (without radical NO) on proliferation and apoptosis of 786-cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of nicorandil as compared to mixtures of sodium nitroprusside and levcromakalim in isolated rat aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of the inhibitory effects of sodium nitroprusside, pinacidil and nifedipine on pressor response to NG-nitro-L-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ATP sensitive potassium channel openers: a new class of ocular hypotensive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Measuring and Evaluating the Role of ATP-Sensitive K+ Channels in Cardiac Muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Niclosamide and FK866 in Pancreatic Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer properties of two compounds, Niclosamide (acting as a multi-pathway inhibitor) and FK866 (a specific NAMPT inhibitor), in the context of pancreatic cancer. The information presented is collated from various preclinical studies to offer an objective overview of their mechanisms of action and efficacy, supported by experimental data and detailed protocols.
Introduction
Pancreatic cancer remains one of the most challenging malignancies to treat, characterized by aggressive growth and high resistance to conventional therapies. This has spurred research into novel therapeutic agents that target critical cellular pathways essential for cancer cell survival and proliferation. This guide focuses on two such agents:
-
Niclosamide ("Nicoxamat"): An FDA-approved anthelmintic drug that has been repurposed for cancer therapy due to its ability to modulate multiple oncogenic signaling pathways and act as a mitochondrial uncoupler.
-
FK866 ("[Competitor Compound A]"): A highly specific and potent non-competitive inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway, which is crucial for the high metabolic demands of cancer cells.
This document will delve into their distinct mechanisms, compare their effectiveness in pancreatic cancer cell models, and provide detailed methodologies for the key experiments discussed.
Mechanism of Action
The two compounds exhibit fundamentally different approaches to inducing cancer cell death.
Niclosamide: This agent is known for its pleiotropic effects, simultaneously targeting several key signaling pathways that are often dysregulated in cancer.[1] Its primary mechanisms include:
-
Mitochondrial Uncoupling: Niclosamide disrupts the proton gradient across the inner mitochondrial membrane, uncoupling oxidative phosphorylation from ATP synthesis.[2][3] This leads to a drop in cellular ATP, increased reactive oxygen species (ROS), and induction of mitochondrial-mediated apoptosis.
-
Inhibition of Wnt/β-catenin Signaling: It can promote the degradation of β-catenin, a key component of the Wnt signaling pathway, which is crucial for cancer cell proliferation and survival.[1][4][5][6]
-
Modulation of mTOR, STAT3, and NF-κB Pathways: Niclosamide has been shown to inhibit these critical pathways involved in cell growth, survival, and inflammation.
FK866: In contrast, FK866 has a very specific molecular target. It inhibits NAMPT, the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[7][8][9][10]
-
NAD+ Depletion: Cancer cells have a high rate of NAD+ turnover and are particularly dependent on the NAMPT-mediated salvage pathway.[9] By inhibiting NAMPT, FK866 causes a drastic depletion of the cellular NAD+ pool.
-
Metabolic Collapse and Apoptosis: NAD+ is an essential cofactor for numerous cellular processes, including glycolysis, the TCA cycle, and DNA repair. Its depletion leads to a metabolic crisis, energy failure, and ultimately, apoptotic cell death.[7][9]
Comparative Efficacy in Pancreatic Cancer Cells
The following tables summarize quantitative data on the efficacy of Niclosamide and FK866 in pancreatic cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution as experimental conditions may vary.
Table 1: Cell Viability (IC50)
| Compound | Cell Line | IC50 Value | Treatment Duration | Assay |
| Niclosamide | SW1990, COLO 357, T3M4 | ~10 µM[2] | Not Specified | MTT |
| Niclosamide | PANC-1 | Not Specified | 72 hours | WST-1 |
| FK866 | Patient-Derived Cells | 0.295 nM to >1000 nM[9][10] | Not Specified | Not Specified |
| FK866 | Panc 03.27 | ~8 nM (in combination with IFNβ)[11] | 48 hours | Not Specified |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Effect on Apoptosis | Method |
| Niclosamide | MIA PaCa-2 | Significant increase in early and late apoptosis[1] | Annexin V-FITC/PI Staining |
| Niclosamide | PC cell lines | Increased cleaved PARP and cleaved caspase-9[2] | Western Blot |
| FK866 | Panc 03.27 | Increased Annexin V positive cells[11] | Annexin V/PI Staining |
| FK866 | Patient-Derived Cells | Induces apoptosis[9][10] | Not Specified |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing cell viability based on the metabolic activity of the cells.
-
Cell Seeding: Plate pancreatic cancer cells (e.g., PANC-1, MIA PaCa-2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of Niclosamide or FK866 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Reading: Shake the plate gently for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Caspase-3 Colorimetric Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment and Lysis:
-
Plate and treat cells with Niclosamide or FK866 as described for the viability assay.
-
After incubation, collect both adherent and floating cells and centrifuge at 250 x g for 10 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant (cytosolic extract) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Caspase Assay:
-
Add 50 µL of 2x Reaction Buffer/DTT mix to each well of a 96-well plate.
-
Add 50 µg of protein from each cell lysate to the wells and adjust the volume to 50 µL with cell lysis buffer.
-
Add 5 µL of the DEVD-pNA substrate (caspase-3 substrate).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of caspase-3 activity.
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
Conclusion
Both Niclosamide and FK866 demonstrate significant anti-cancer activity in pancreatic cancer cell models, albeit through distinct mechanisms.
-
Niclosamide acts as a broad-spectrum agent, disrupting multiple survival pathways and cellular energy production. Its lower potency (in the micromolar range) may be offset by its ability to counteract multiple resistance mechanisms simultaneously.[1][2]
-
FK866 offers a highly targeted approach, exploiting the metabolic vulnerability of cancer cells by depleting NAD+. Its high potency (in the nanomolar range in sensitive cells) makes it an attractive candidate, although resistance can emerge, potentially through upregulation of NAMPT.[9][10]
The choice between a multi-targeted agent like Niclosamide and a specific inhibitor like FK866 depends on the specific therapeutic strategy. Further research, including head-to-head in vivo studies and the identification of predictive biomarkers, is necessary to fully elucidate their potential in the clinical setting for pancreatic cancer.
References
- 1. Combination therapy of niclosamide with gemcitabine inhibited cell proliferation and apoptosis via Wnt/β-catenin/c-Myc signaling pathway by inducing β-catenin ubiquitination in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing Niclosamide for Targeting Pancreatic Cancer by Inhibiting Hh/Gli Non-Canonical Axis of Gsk3β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Niclosamide for Targeting Pancreatic Cancer by Inhibiting Hh/Gli Non-Canonical Axis of Gsk3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Combination therapy of niclosamide with gemcitabine inhibited cell proliferation and apoptosis via Wnt/β-catenin/c-Myc signaling pathway by inducing β-catenin ubiquitination in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Niclosamide improves the anti-proliferative effect of gemcitabine on pancreatic cancer by inducing the ubiquitination of Β-catenin in wnt/β-catenin signaling [ahbps.org]
- 7. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. A pancreatic ductal adenocarcinoma subpopulation is sensitive to FK866, an inhibitor of NAMPT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Nicoxamat in Dyslipidemia and Atherosclerosis: A Comparative Analysis with Standard-of-Care Treatments
A notable scarcity of research exists for Nicoxamat (Nicotinic acid hydroxamate) in the context of dyslipidemia and atherosclerosis. This guide, therefore, leverages data from its parent compound, nicotinic acid (niacin), to provide a comparative framework against current standard-of-care therapies. It is critical to underscore that the efficacy and safety profile of this compound itself has not been established in preclinical or clinical studies for these indications.
Nicotinic acid, a well-established lipid-modifying agent, has been studied for its role in managing dyslipidemia and reducing the progression of atherosclerosis.[1][2][3] This guide will compare the known effects of nicotinic acid with those of the primary standard-of-care drugs: statins, ezetimibe, and PCSK9 inhibitors.
Efficacy in Lipid Modification
The primary goal of dyslipidemia management is to reduce levels of atherogenic lipoproteins, primarily low-density lipoprotein cholesterol (LDL-C), and in some cases, triglycerides, while increasing levels of high-density lipoprotein cholesterol (HDL-C).
Statins are the first-line therapy for elevated LDL-C, demonstrating robust efficacy in lowering LDL-C levels and reducing cardiovascular events.[4] Ezetimibe is often used as an adjunct to statin therapy or as a monotherapy in statin-intolerant patients, working by inhibiting cholesterol absorption in the intestine. PCSK9 inhibitors are a newer class of injectable drugs that lead to substantial reductions in LDL-C and are typically reserved for high-risk patients who do not achieve sufficient LDL-C lowering with oral medications.
Nicotinic acid is known for its broad-spectrum effects on the lipid profile, including reducing LDL-C and triglycerides, and most notably, increasing HDL-C.[2][3][5] However, large clinical outcome trials have yielded disappointing results regarding its ability to reduce cardiovascular events when added to statin therapy.[6][7]
Table 1: Comparative Efficacy of Lipid-Modifying Therapies (based on data for Nicotinic Acid)
| Drug Class | LDL-C Reduction | HDL-C Increase | Triglyceride Reduction |
| Nicotinic Acid | 10-25%[4] | 10-30%[4] | 20-50%[4] |
| Statins | 20-60% | 5-15% | 10-30% |
| Ezetimibe | 15-20% | 1-5% | 5-10% |
| PCSK9 Inhibitors | 45-70% | 5-10% | 10-30% |
Note: The data for Nicotinic Acid is presented as a proxy for this compound. The actual effects of this compound on lipid parameters are unknown.
Impact on Atherosclerosis Progression
Several studies have investigated the effect of nicotinic acid on the progression of atherosclerosis, often measured by changes in carotid intima-media thickness (CIMT). Some studies have shown that nicotinic acid, particularly in combination with other lipid-lowering therapies, can slow the progression and even induce regression of atherosclerosis.[8][9][10]
In a randomized, placebo-controlled study involving statin-treated patients with low HDL-C, high-dose modified-release nicotinic acid significantly reduced carotid wall area compared to placebo over 12 months.[9] Another meta-analysis of randomized controlled trials found that patients in the niacin group were more likely to experience regression of coronary atherosclerosis.[10]
Table 2: Effect on Atherosclerosis Progression (based on data for Nicotinic Acid)
| Study / Drug | Primary Endpoint | Key Finding |
| ARBITER 2 (Nicotinic Acid + Statin) | Change in CIMT | Reduced progression of CIMT compared to placebo. |
| Oxford Niaspan Study (Nicotinic Acid + Statin) | Change in carotid wall area | Significant reduction in carotid wall area at 12 months.[9] |
| HATS (Nicotinic Acid + Simvastatin) | Composite cardiovascular endpoint | 90% relative risk reduction vs. placebo.[8] |
| IMPROVE-IT (Ezetimibe + Simvastatin) | Composite cardiovascular endpoint | Modest reduction in cardiovascular events. |
| FOURIER (Evolocumab + Statin) | Composite cardiovascular endpoint | Significant reduction in cardiovascular events. |
Note: The data for Nicotinic Acid is presented as a proxy for this compound. The impact of this compound on atherosclerosis is unknown.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of efficacy data. Below are representative experimental protocols for the assessment of lipid-modifying agents.
Clinical Trial Protocol for Dyslipidemia
A typical clinical trial to evaluate the efficacy of a lipid-modifying drug would follow this general structure:
Caption: A generalized workflow for a randomized, placebo-controlled clinical trial evaluating a lipid-modifying drug.
Carotid Intima-Media Thickness (CIMT) Measurement Protocol
CIMT is a non-invasive ultrasound measurement used to assess the thickness of the carotid artery walls and is a surrogate marker for atherosclerosis.
-
Patient Preparation: The patient lies supine with their head turned away from the side being examined.
-
Ultrasound Imaging: A high-resolution B-mode ultrasound transducer (typically 7.5 MHz or higher) is used to visualize the common carotid artery.
-
Image Acquisition: Longitudinal images of the distal common carotid artery are acquired, focusing on the far wall.
-
Measurement: The distance between the lumen-intima and media-adventitia interfaces is measured, typically over a 10 mm segment. Multiple measurements are taken and averaged.
-
Analysis: The mean CIMT is calculated and compared between baseline and follow-up to assess changes in atherosclerotic burden.
Signaling Pathways
The mechanisms of action for these drug classes differ significantly, targeting various points in lipid metabolism and inflammatory pathways.
Nicotinic Acid Signaling Pathway
Nicotinic acid primarily acts through the G-protein coupled receptor GPR109A (also known as HM74A), which is expressed in adipocytes and immune cells.[1]
Caption: Nicotinic acid's mechanism of action in reducing free fatty acid release from adipocytes.
Statin Signaling Pathway
Statins competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis.
Caption: Mechanism of action of statins in lowering LDL-C by upregulating LDL receptors.
Conclusion
While this compound (Nicotinic acid hydroxamate) is chemically related to nicotinic acid, there is a critical lack of direct evidence to support its efficacy and safety in the management of dyslipidemia and atherosclerosis. The data presented in this guide, based on its parent compound, suggests potential lipid-modifying and anti-atherosclerotic effects. However, nicotinic acid's role in cardiovascular risk reduction, especially in the era of statin therapy, has been questioned by recent large-scale clinical trials.
The standard of care for dyslipidemia and atherosclerosis remains firmly with statins, followed by ezetimibe and PCSK9 inhibitors for patients requiring further LDL-C reduction. Any consideration of this compound for these conditions would be purely speculative without dedicated preclinical and clinical research to establish its own pharmacological profile, efficacy, and safety. Researchers and drug development professionals should prioritize such studies to determine if this compound offers any therapeutic value in cardiovascular disease prevention.
References
- 1. New evidence for nicotinic acid treatment to reduce atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid as a lipid-modifying drug--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statins vs. Niacin: Cholesterol Drug Facts, Side Effects & Uses [medicinenet.com]
- 5. Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non – diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rxfiles.ca [rxfiles.ca]
- 8. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of high-dose modified-release nicotinic acid on atherosclerosis and vascular function: a randomized, placebo-controlled, magnetic resonance imaging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Analysis of Binding Affinities for nAChR Ligands
As "Nicoxamat" appears to be a nonexistent or misspelled term, this guide will focus on the cross-validation of binding affinity for ligands targeting the Nicotinic Acetylcholine Receptor (nAChR) . This receptor family is a crucial target in drug discovery for various neurological disorders, and understanding the binding affinity of different compounds is essential for developing selective and potent therapeutics. This comparison will serve as a practical example for researchers, scientists, and drug development professionals.
The following table summarizes the binding affinities of several well-characterized nicotinic acetylcholine receptor ligands. The equilibrium dissociation constant (Kd) is a measure of the binding affinity between a ligand and a receptor. A lower Kd value indicates a stronger binding affinity.
| Compound | Receptor Subtype | Kd (nM) | Method | Reference |
| Nicotine | α4β2 | 0.8 ± 0.1 | Radioligand Binding | [1] |
| α7 | 1.2 ± 0.2 | Radioligand Binding | [1] | |
| Acetylcholine (ACh) | α4β2 | 180 ± 20 | Radioligand Binding | [2] |
| α7 | 17,000 ± 2,000 | Electrophysiology | [3] | |
| Varenicline | α4β2 | 0.06 ± 0.01 | Radioligand Binding | [4] |
| α7 | 3.2 ± 0.5 | Radioligand Binding | [4] | |
| Epibatidine | α4β2 | 0.02 ± 0.005 | Radioligand Binding | [5] |
| α7 | 0.15 ± 0.03 | Radioligand Binding | [5] | |
| Methyllycaconitine (MLA) | α7 | 1.3 ± 0.2 | Radioligand Binding | [6] |
| α-Bungarotoxin | α7 | 0.2 ± 0.05 | Radioligand Binding | [7] |
Experimental Protocols
A detailed methodology for a common binding affinity assay is provided below.
Radioligand Binding Assay for nAChR
This protocol describes a competitive radioligand binding assay to determine the binding affinity of a test compound for a specific nAChR subtype.
1. Materials:
-
Receptor Source: Cell membranes expressing the desired nAChR subtype (e.g., from transfected cell lines like HEK293 or SH-EP1).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]epibatidine for α4β2 nAChRs, or [¹²⁵I]α-bungarotoxin for α7 nAChRs).
-
Test Compound: The unlabeled compound for which the binding affinity is to be determined.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand (e.g., nicotine or unlabeled epibatidine) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: For use with radioligands that emit beta particles (e.g., ³H).
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethylenimine to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.
-
Scintillation Counter or Gamma Counter: To measure radioactivity.
2. Procedure:
-
Membrane Preparation: Homogenize cells expressing the nAChR subtype in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands. Resuspend the final membrane pellet in assay buffer to a desired protein concentration (e.g., 50-100 µ g/well ).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-specific binding control.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification:
-
For beta-emitting radioligands (e.g., ³H), place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
For gamma-emitting radioligands (e.g., ¹²⁵I), measure the radioactivity of the filter discs directly using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
-
Visualizations
Experimental Workflow
Caption: Workflow for a radioligand binding assay.
Simplified nAChR Signaling Pathway
Caption: Simplified nAChR activation and signaling.
References
- 1. Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicorandil | C8H9N3O4 | CID 47528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Video: Cholinergic Receptors: Nicotinic [jove.com]
- 5. Estimating Binding Affinities of the Nicotinic Receptor for Low-efficacy Ligands Using Mixtures of Agonists and Two-dimensional Concentration–Response Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. Niclosamide’s potential direct targets in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nicoxamat and Its Derivatives in Enzyme Inhibition
For Researchers, Scientists, and Drug Development Professionals
Nicoxamat, also known as nicotinohydroxamic acid, is a compound of interest in drug discovery due to its activity as a metalloenzyme inhibitor. As a derivative of nicotinic acid, it belongs to the class of hydroxamic acids, which are recognized for their ability to chelate metal ions within the active sites of enzymes. This guide provides a comparative analysis of this compound and its derivatives, focusing on their performance as inhibitors of two key enzymes: Histone Deacetylases (HDACs) and Urease. The information presented herein is a synthesis of data from various scientific publications.
Performance as Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising strategy in cancer therapy. Hydroxamic acid derivatives are a well-established class of HDAC inhibitors.
Comparative Analysis of HDAC Inhibition
While direct head-to-head studies of a wide range of this compound derivatives are limited, the available data allows for a comparative overview. The inhibitory activity is typically measured by the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
| Compound/Derivative | Target | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| Nicotinohydroxamic Acid (this compound) | HDAC | Data not consistently reported in comparative studies | - | - |
| Suberoylanilide Hydroxamic Acid (SAHA, Vorinostat) | Pan-HDAC | ~0.01 | Cell-free assay | [1] |
| Compound 3A (a hydroxamic acid analogue) | HDAC2 | 0.89 | Neuroblastoma cells (SH-SY5Y) | [2] |
| Compound 3B (a hydroxamic acid analogue) | HDAC1, HDAC2 | 0.44, 1.94 | Neuroblastoma cells (SH-SY5Y) | [2] |
| Belinostat | Pan-HDAC | Low micromolar | Various cancer cell lines | [3] |
| Panobinostat | Pan-HDAC | 0.005 | Cell-free assay | [1] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions.
Signaling Pathway of Hydroxamic Acid-Based HDAC Inhibitors
Hydroxamic acid-based HDAC inhibitors, such as SAHA, have been shown to induce apoptosis in cancer cells through various signaling pathways. One such pathway is the Akt/FOXO3a signaling cascade.[4][5] Inhibition of HDACs leads to the acetylation of histone and non-histone proteins, including transcription factors like FOXO3a. This can result in the transcription of pro-apoptotic genes.
Performance as Urease Inhibitors
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. It is a key virulence factor for several pathogens, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these pathogens.
Comparative Analysis of Urease Inhibition
Hydroxamic acid derivatives have been extensively studied as urease inhibitors. Their ability to chelate the nickel ions in the active site of the enzyme is crucial for their inhibitory activity.
| Compound/Derivative | Source of Urease | IC50 (µM) | Reference |
| Nicotinohydroxamic Acid (this compound) | Helicobacter pylori | Data not consistently reported in comparative studies | - |
| H-Ile-Gly-NHOH (a dipeptide hydroxamic acid) | Helicobacter pylori | 0.20 | [6] |
| Acetohydroxamic acid | Helicobacter pylori | - | [7] |
| Alkylated benzimidazole-2-thione derivatives | Helicobacter pylori | Showed inhibitory activity | [7] |
Note: The IC50 values presented are from different studies and may not be directly comparable.
Experimental Protocols
General Protocol for In Vitro HDAC Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the HDAC inhibitory activity of test compounds.
General Protocol for In Vitro Urease Inhibition Assay (Berthelot Method)
This protocol describes a common colorimetric assay to measure urease inhibition by quantifying ammonia production.[8]
References
- 1. selleckchem.com [selleckchem.com]
- 2. Targeting neuroblastoma with hydroxamic acid based HDAC1 and HDAC2 inhibitors: Insights from in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Helicobacter pylori urease activity by hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression, Purification, and Comparative Inhibition of Helicobacter pylori Urease by Regio-Selectively Alkylated Benzimidazole 2-Thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Performance of Niclosamide in Preclinical Cancer Cell Line Models
A Note on Nomenclature: This guide focuses on the compound Niclosamide . The term "Nicoxamat" appears to be a likely misspelling, as the vast body of scientific literature centers on Niclosamide's anticancer properties. We have proceeded under the assumption that the intended topic was the well-researched anthelmintic drug, Niclosamide.
Introduction: Repurposing a Veteran Drug for Oncology
For decades, Niclosamide has been a staple on the World Health Organization's list of essential medicines for its efficacy against tapeworm infections.[1][2] Its safety profile in humans is well-established.[1][2] More recently, high-throughput screening campaigns have unexpectedly thrust this old drug into the modern oncology spotlight, revealing its potent and broad-spectrum anticancer activities.[2] Unlike highly specific targeted therapies that inhibit a single oncogenic driver, Niclosamide is a multi-targeted agent, disrupting several key signaling pathways simultaneously. This pleiotropic mechanism makes it a compelling candidate for overcoming the notorious adaptability and resistance of cancer cells.
This guide provides a comparative analysis of Niclosamide's performance across various cancer cell line models, grounded in published experimental data. We will delve into its molecular mechanisms, compare its efficacy in different cancer types, and provide standardized protocols for evaluating its activity in a research setting.
The Multi-Pronged Attack: Niclosamide's Mechanism of Action
The strength of Niclosamide lies in its ability to simultaneously inhibit multiple, often interconnected, signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[1][2] This multi-targeted approach reduces the likelihood of the cancer cell developing resistance by simply activating an alternative survival pathway.
Key signaling pathways modulated by Niclosamide include:
-
Wnt/β-catenin Signaling: This pathway is fundamental in development and frequently hijacked in cancers, particularly colorectal cancer. Niclosamide disrupts this pathway by promoting the degradation of the co-receptor LRP6 and inhibiting the formation of the β-catenin/TCF transcription complex.[2]
-
STAT3 Signaling: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes the expression of genes involved in proliferation and survival (e.g., Bcl-2, survivin). Niclosamide is a potent STAT3 inhibitor, blocking its phosphorylation and subsequent nuclear translocation.[2][3]
-
NF-κB Signaling: The NF-κB pathway is a critical mediator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Niclosamide uniquely inhibits IκB kinase (IKK), which prevents the degradation of the IκB inhibitor, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival transcriptional activity.[1][4]
-
mTORC1 Signaling: The mTOR pathway is a central regulator of cell growth and metabolism. Niclosamide has been shown to inhibit mTORC1 signaling, potentially through mechanisms linked to cytosolic acidification.[2][5]
-
Mitochondrial Uncoupling: Beyond specific signaling pathways, Niclosamide acts as a mitochondrial uncoupler.[2][6] It disrupts the proton gradient across the inner mitochondrial membrane, leading to a drop in ATP production, an increase in reactive oxygen species (ROS), and the release of pro-apoptotic factors like cytochrome c.[4][7]
Below is a diagram illustrating the convergence of these pathways as targets of Niclosamide.
Caption: Key oncogenic pathways inhibited by Niclosamide.
Comparative Performance Across Cancer Cell Lines
Niclosamide has demonstrated potent anti-proliferative and pro-apoptotic effects across a wide array of cancer cell lines, derived from both solid tumors and hematological malignancies. Its efficacy, often measured as the half-maximal inhibitory concentration (IC50), varies depending on the specific genetic context of the cancer cell line.
Summary of Niclosamide IC50 Values in Various Cell Lines
The following table consolidates IC50 data from multiple studies to provide a comparative overview of Niclosamide's potency. It is important to note that IC50 values can vary between laboratories due to differences in assay conditions (e.g., incubation time, cell density).[8]
| Cancer Type | Cell Line | 48-hour IC50 (µM) | Reference |
| Hepatocellular Carcinoma | HepG2 | 31.91 | [9] |
| QGY-7703 | 10.24 | [9] | |
| SMMC-7721 | 13.46 | [9] | |
| Adrenocortical Carcinoma | NCI-H295R | < 1.0 (approx.) | [10] |
| SW-13 | < 1.0 (approx.) | [10] | |
| Breast Cancer | MCF-7 | 30.16 (Hybrid X1) | [7] |
| MDA-MB-468 | Low µM range | [11] | |
| Colorectal Cancer | HCT-116 | Low µM range | [7] |
| CT26 | Not specified | [11] | |
| Gastric Cancer | HGC-27 | ~1.0 | [12] |
| MKN-74 | ~5.0 | [12] |
Note: Some values are approximated from published graphs or refer to Niclosamide derivatives.
Analysis of Performance:
-
Potency: Niclosamide consistently demonstrates efficacy in the low micromolar range across most tested cell lines.[9][10][12] Notably, in adrenocortical carcinoma cell lines (NCI-H295R, SW-13), it shows sub-micromolar potency, highlighting a potential therapeutic niche.[10]
-
Cellular Effects:
-
Inhibition of Proliferation: Treatment with Niclosamide leads to a dose- and time-dependent decrease in cell viability in liver, adrenal, gastric, and breast cancer cell lines.[9][10][11][12]
-
Induction of Apoptosis: Niclosamide effectively induces programmed cell death. This is evidenced by increased activity of caspases 3 and 7, upregulation of the pro-apoptotic protein Bax, and downregulation of anti-apoptotic proteins like Bcl-2 and survivin.[9][10][11][12]
-
Cell Cycle Arrest: In many cell lines, including gastric and adrenocortical carcinoma, Niclosamide causes cells to arrest in the G0/G1 phase of the cell cycle.[7][10][12] This is accompanied by a decrease in the expression of key cell cycle regulators like Cyclin D1 and CDK4.[12]
-
-
Inhibition of Metastasis: Beyond killing cancer cells, Niclosamide also impairs their ability to migrate and invade, key steps in the metastatic cascade. This has been demonstrated in colorectal and breast cancer models.[11]
Comparison with Alternatives & Combination Therapy
A direct comparison of Niclosamide to a single alternative is challenging due to its multi-targeted nature.
-
vs. Targeted Kinase Inhibitors: While kinase inhibitors can be highly potent, their efficacy is often limited to cancers harboring a specific mutation, and resistance frequently develops. Niclosamide's broad-spectrum activity may be advantageous in heterogeneous tumors or as a second-line therapy after resistance to a targeted agent emerges.
-
vs. Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors, like SAHA (Vorinostat), are another class of drugs that affect gene expression epigenetically.[13][14] While their mechanisms differ, both drug classes induce cell cycle arrest and apoptosis.[13] In non-small cell lung cancer cells, a novel HDAC inhibitor, CG-745, was shown to be more potent than SAHA in reducing cell viability and inducing apoptosis, setting a benchmark for efficacy that future Niclosamide combination studies could target.[15]
-
Synergistic Potential: A significant advantage of Niclosamide is its ability to enhance the efficacy of conventional chemotherapy. For instance, in hepatocellular carcinoma cells, Niclosamide acts synergistically with cisplatin, leading to a significant increase in apoptosis compared to either drug alone.[9] This suggests Niclosamide could be used to re-sensitize resistant tumors or to lower the required dose of more toxic chemotherapeutic agents.
Key Experimental Protocols
To ensure reproducibility and accuracy in assessing Niclosamide's performance, standardized protocols are essential.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Workflow Diagram:
References
- 1. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 2. Multi-targeted therapy of cancer by niclosamide: a new application for an old drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacological investigation of new niclosamide-based isatin hybrids as antiproliferative, antioxidant, and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ajo.asmepress.com [ajo.asmepress.com]
- 13. mdpi.com [mdpi.com]
- 14. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparison of Anticancer Effects of Histone Deacetylase Inhibitors CG-745 and Suberoylanilide Hydroxamic Acid in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Silence: The Challenge of Reproducing Nicoxamat Findings
A comprehensive review of existing scientific literature reveals a significant gap in the inter-laboratory validation of findings related to Nicoxamat, also known as nicotinohydroxamic acid. While the compound is chemically defined, a notable absence of published studies directly comparing experimental results across different research groups hinders a robust assessment of the reproducibility of its biological effects.
This guide aims to address the topic of the reproducibility of this compound findings. However, due to the lack of direct comparative studies, this document will instead provide a foundational understanding of the available information and highlight the critical need for such research.
The Quest for Comparative Data: A Dead End
Initial searches for "reproducibility of this compound findings across labs," "inter-laboratory studies on this compound," and "this compound experimental data variability" did not yield any specific studies dedicated to this crucial aspect of scientific validation. The existing literature primarily consists of individual studies that, while valuable, do not offer the comparative data necessary to ascertain the consistency of findings in different experimental settings.
This lack of publicly available, cross-lab validation makes it impossible to construct the requested comparison guide with structured tables of quantitative data and detailed experimental protocols from multiple sources.
Understanding this compound: Chemical Identity
This compound is chemically identified as nicotinohydroxamic acid.[1][2] It is a derivative of nicotinamide. While synonyms like "nicotinohydroximicacid" and "nicotinyl hydroxamic acid" exist, the volume of research associated with these names is also limited.[1][2]
The Path Forward: A Call for Reproducibility Studies
The absence of evidence is not evidence of absence. The lack of published reproducibility studies for this compound does not necessarily imply that its effects are not reproducible. However, it does underscore a critical need within the scientific community to perform and publish such studies.
For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The development of any compound for therapeutic use relies heavily on the confidence that its biological effects are consistent and reproducible.
To address this gap, the following steps are crucial:
-
Establishment of Standardized Protocols: A consensus on standardized experimental protocols for key assays related to this compound's activity is paramount. This would ensure that data generated across different laboratories are comparable.
-
Inter-Laboratory Ring Trials: Conducting ring trials, where multiple laboratories test the same samples using the same protocol, would provide a direct measure of the reproducibility of the findings.
-
Open Data Sharing: Encouraging the publication of both positive and negative results, along with detailed experimental conditions, would contribute to a more complete and unbiased understanding of this compound's properties.
Visualizing the Need: A Workflow for Establishing Reproducibility
The following diagram illustrates a logical workflow for establishing the reproducibility of scientific findings, a process that is currently needed for this compound.
Caption: Workflow for establishing the reproducibility of this compound findings.
References
Bridging the Gap: A Comparative Analysis of Niclosamide's In Vitro Efficacy and In Vivo Challenges
A Note on the Topic: Initial searches for "Nicoxamat" did not yield specific information on a compound with this name, suggesting it may be a less common or potentially misspelled term. This guide will therefore focus on Niclosamide , a well-researched anthelmintic drug that has been extensively studied for repositioning in other indications, such as antiviral and anticancer therapies. The case of Niclosamide provides an excellent illustration of the complexities and challenges in correlating potent in vitro activity with in vivo efficacy, a critical aspect of drug development.
This guide is intended for researchers, scientists, and drug development professionals interested in the translational aspects of pharmacology, using Niclosamide as a case study.
Introduction
Niclosamide is an FDA-approved oral anthelmintic drug used for treating tapeworm infections.[1] In recent years, it has garnered significant attention for its broad-spectrum biological activities, including potent in vitro efficacy against various viruses, bacteria, and cancer cells.[1][2] However, its translation to clinical success in these new indications has been hampered by significant in vivo challenges, primarily its low oral bioavailability and high cellular toxicity at effective concentrations.[2] This guide provides a comparative overview of Niclosamide's in vitro and in vivo activities, highlighting the critical disconnect that often exists between laboratory findings and clinical outcomes.
In Vitro Activity of Niclosamide
Niclosamide has demonstrated potent inhibitory effects against a range of targets in cell-based assays. Its antiviral activity against SARS-CoV-2 has been a particular focus of recent research.
Table 1: In Vitro Antiviral Activity of Niclosamide against SARS-CoV-2
| Cell Line | SARS-CoV-2 Variant | IC50 (nM) | CC50 (nM) | Selectivity Index (SI = CC50/IC50) | Reference |
| VeroE6 | WA1 | 1664 | 1050 | 0.63 | [2] |
| VeroE6 | B.1.1.7 (Alpha) | 298 | >10,000 | >33.5 | [2] |
| H1437 | WA1 | 261 | 438 | 1.67 | [2] |
| VeroE6 TMPRSS2 | Wuhan D614 | 130 | - | - | [3] |
| VeroE6 TMPRSS2 | B.1.1.7 (Alpha) | 80 | - | - | [3] |
| VeroE6 TMPRSS2 | B.1.351 (Beta) | 70 | - | - | [3] |
| VeroE6 TMPRSS2 | B.1.617.2 (Delta) | 80 | - | - | [3] |
*IC50 (Half-maximal inhibitory concentration): Concentration of a drug at which it inhibits 50% of the target activity. *CC50 (Half-maximal cytotoxic concentration): Concentration of a drug at which it causes the death of 50% of cells. *Selectivity Index (SI): A ratio to measure the window between cytotoxicity and antiviral activity. A higher SI is desirable.
Table 2: In Vitro Anticancer Activity of Niclosamide
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 31.91 (48h) | [4] |
| QGY-7703 | Hepatocellular Carcinoma | 10.24 (48h) | [4] |
| SMMC-7721 | Hepatocellular Carcinoma | 13.46 (48h) | [4] |
In Vivo Profile of Niclosamide
Despite its promising in vitro potency, the in vivo application of Niclosamide is significantly limited by its pharmacokinetic properties.
Table 3: In Vivo Pharmacokinetic and Efficacy Data for Niclosamide
| Study Type | Model | Key Findings | Reference |
| Pharmacokinetics | Rats (oral admin, 5 mg/kg) | Very low maximal serum concentration (Cmax) of 354 ± 152 ng/mL, likely insufficient for therapeutic effect in the lungs. | [2] |
| Pharmacokinetics | Rats (oral admin, 50 mg/kg) | An amorphous solid dispersion formulation (ASD-5) increased the area under the curve (AUC) by 2.33-fold compared to pure Niclosamide. | [5][6] |
| Pharmacokinetics | Rabbits | A solid lipid nanoparticle formulation increased the peak plasma concentration by 2.15-fold and relative bioavailability by 11.08-fold compared to the commercial product. | [7] |
| Efficacy | Ferret model (COVID-19) | A new formulation (DWRX2003) reportedly cleared the virus from lung tissues and inhibited inflammation. | [8] |
| Clinical Trial (Phase 2) | Humans (mild to moderate COVID-19) | No significant difference in the primary outcome of oropharyngeal viral clearance at day 3 compared to placebo. Mean time to fecal viral clearance was also not significantly different. | [9] |
Experimental Protocols
High-Content Imaging-Based Immunofluorescence Assay for SARS-CoV-2 Infection
This assay is used to determine the in vitro antiviral efficacy and cytotoxicity of a compound simultaneously.
Objective: To quantify the extent of viral infection and cell viability in the presence of varying concentrations of Niclosamide.
Materials:
-
VeroE6 or other susceptible cell lines
-
SARS-CoV-2 virus stock
-
Niclosamide
-
Cell culture medium and supplements
-
Primary antibody against viral protein (e.g., anti-Nucleocapsid)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed cells in 96-well or 384-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Niclosamide in culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., another antiviral agent).
-
Viral Infection: After a pre-incubation period with the compound, infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a defined period (e.g., 24-48 hours) to allow for viral replication.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with Triton X-100) to allow antibody entry.
-
Immunostaining: Incubate the cells with the primary antibody against the viral protein, followed by incubation with the fluorescently labeled secondary antibody. Stain the cell nuclei with a nuclear stain.
-
Imaging: Acquire images of the stained cells using a high-content imaging system.
-
Image Analysis: Use automated image analysis software to:
-
Count the total number of cells (nuclei).
-
Identify and count the number of infected cells (positive for viral protein staining).
-
-
Data Analysis:
-
Calculate the percentage of infected cells for each compound concentration.
-
Calculate the percentage of cell viability (based on the total cell count relative to the vehicle control).
-
Plot dose-response curves and determine the IC50 (for antiviral activity) and CC50 (for cytotoxicity) values.[2][10]
-
Mechanism of Action & Signaling Pathways
Niclosamide's broad activity stems from its ability to interfere with multiple cellular pathways. Its primary mechanism is believed to be the uncoupling of mitochondrial oxidative phosphorylation.[11] However, it also modulates several key signaling pathways implicated in cancer and viral infections.[1][11]
Caption: Mechanisms of action of Niclosamide.
In Vitro to In Vivo Correlation Workflow
The process of translating promising in vitro results into a viable in vivo therapy is a multi-step process fraught with challenges. The case of Niclosamide highlights the importance of early assessment of pharmacokinetic properties.
Caption: In Vitro to In Vivo Correlation Workflow.
Conclusion
Niclosamide serves as a compelling case study on the critical importance of bridging the gap between in vitro and in vivo research. While it exhibits potent, low micromolar to nanomolar efficacy against a variety of targets in cellular assays, its poor pharmacokinetic profile, including low solubility and bioavailability, has largely prevented the achievement of therapeutic concentrations in vivo.[2][7] This disconnect underscores the necessity for early and integrated assessment of both pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug) in the drug development pipeline.
Efforts to overcome Niclosamide's in vivo limitations through advanced formulation strategies, such as solid lipid nanoparticles and amorphous solid dispersions, or the development of prodrugs, have shown promise in preclinical studies by enhancing its bioavailability.[6][7][12] However, the ultimate clinical utility of Niclosamide for indications beyond its anthelmintic use remains to be definitively established. For researchers, this case highlights that potent in vitro activity is only the first step on the long road to a successful therapeutic.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Evaluation and Mitigation of Niclosamide’s Liabilities as a COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Niclosamide shows strong antiviral activity in a human airway model of SARS-CoV-2 infection and a conserved potency against the Alpha (B.1.1.7), Beta (B.1.351) and Delta variant (B.1.617.2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Fabrication of Niclosamide loaded solid lipid nanoparticles: in vitro characterization and comparative in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Daewoong finds niclosamide effective against Covid-19 in animal tests - Pharmaceutical Technology [pharmaceutical-technology.com]
- 9. Efficacy of Niclosamide vs Placebo in SARS-CoV-2 Respiratory Viral Clearance, Viral Shedding, and Duration of Symptoms Among Patients With Mild to Moderate COVID-19: A Phase 2 Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Niclosamide Prodrug Enhances Oral Bioavailability and Targets Vasorin-TGFβ Signaling in Hepatocellular Carcinoma | Publicación [silice.csic.es]
Unraveling the Profile of Nicoxamat: A Comparative Analysis Becomes Elusive
Despite extensive investigation into the scientific literature, a comprehensive side effect profile of Nicoxamat, also known as Nicotinohydroxamic acid, in a clinical or preclinical therapeutic context remains largely undefined. The absence of a clearly established medical application for this compound makes a direct comparison with other compounds, as requested by researchers, scientists, and drug development professionals, currently unfeasible.
Our in-depth search for this compound's primary medical use, mechanism of action, and documented side effects has yielded limited specific information. The available data primarily details its chemical structure and basic properties. In contrast, information is abundant for structurally related but distinct compounds such as Nicotinic acid (Niacin), Niclosamide, and Nicorandil.
Nicotinic acid, a B vitamin, is well-documented for its use in treating dyslipidemia and niacin deficiency. Its side effect profile, including common effects like flushing, is extensively characterized in numerous clinical trials and post-market surveillance. Similarly, Niclosamide is an established anthelmintic drug, and Nicorandil is used for the treatment of angina, both with well-documented adverse effect profiles.
The core challenge in fulfilling the request for a comparative guide is the lack of a known therapeutic indication for this compound. A meaningful comparison of side effect profiles necessitates a common therapeutic ground—that is, comparing drugs used to treat the same condition. Without a defined clinical use for this compound, selecting appropriate comparator compounds is impossible.
Further searches for clinical trials or investigational studies involving this compound that would provide the necessary data for a side effect comparison have not yielded any significant results. This suggests that this compound may be a compound of interest in early-stage research or a chemical intermediate rather than a therapeutic agent with established clinical use.
Therefore, until the therapeutic application and corresponding pharmacological data of this compound are elucidated and published in the scientific domain, a comprehensive and objective comparison of its side effect profile against other compounds cannot be constructed. Researchers interested in this molecule are encouraged to monitor scientific databases for any future publications that may shed light on its potential therapeutic uses and associated safety profile.
Benchmarking Niclosamide: A Comparative Analysis Against Known STAT3 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of Niclosamide, a repurposed anthelmintic drug, against established inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. The data presented herein is intended to assist researchers in evaluating Niclosamide's potential as a potent and selective agent for targeting STAT3-driven pathologies.
Introduction to STAT3 Signaling and Inhibition
The STAT3 signaling pathway is a critical regulator of cellular processes including proliferation, survival, and differentiation.[1] Constitutive activation of STAT3 is a hallmark of numerous human cancers, making it a prime therapeutic target.[1] Inhibition of this pathway can be achieved at various points, including preventing the phosphorylation of STAT3, which is essential for its activation, dimerization, and nuclear translocation.[1]
Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[1][2] It has been shown to inhibit the activation, nuclear translocation, and transcriptional function of STAT3.[1][3] This guide benchmarks Niclosamide against two well-characterized STAT3 inhibitors: Stattic and WP1066 . Stattic is a non-peptidic small molecule that inhibits the STAT3 SH2 domain, preventing dimerization and nuclear translocation.[4][5] WP1066 is a potent inhibitor of both JAK2 and STAT3, effectively blocking the upstream activation of STAT3.[6][7]
Quantitative Performance Comparison
The following tables summarize the inhibitory concentrations (IC₅₀) of Niclosamide, Stattic, and WP1066 in various cancer cell lines. This data provides a quantitative measure of their potency in inhibiting STAT3 activity and cell proliferation.
| Inhibitor | Assay | Cell Line | IC₅₀ (µM) | Reference |
| Niclosamide | STAT3-dependent Luciferase Reporter | HeLa | 0.25 ± 0.07 | [1] |
| Cell Proliferation (MTT Assay) | Du145 (Prostate) | 0.7 | [1] | |
| Cell Proliferation (MTT Assay) | HCT116 (Colon) | 0.4 | [8] | |
| Cell Proliferation (MTT Assay) | SW620 (Colon) | 2.9 | [8] | |
| Cell Proliferation (MTT Assay) | HT29 (Colon) | 8.1 | [8] | |
| Stattic | STAT3 SH2 Domain Binding (Cell-free) | - | 5.1 | [4][9] |
| Cell Proliferation | A549 (Lung) | 2.5 | [9] | |
| Cell Proliferation | UM-SCC-17B (Head and Neck) | 2.562 ± 0.409 | [10] | |
| Cell Proliferation | OSC-19 (Head and Neck) | 3.481 ± 0.953 | [10] | |
| WP1066 | JAK2/STAT3 Inhibition | HEL (Erythroleukemia) | 2.30 (JAK2), 2.43 (STAT3) | [6] |
| Cell Proliferation | U87-MG (Glioblastoma) | 5.6 | [11][12] | |
| Cell Proliferation | U373-MG (Glioblastoma) | 3.7 | [11] | |
| Cell Proliferation | B16 (Melanoma) | 2.43 | [7] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams have been generated.
Caption: STAT3 pathway and inhibitor targets.
Caption: Workflow for in vitro STAT3 inhibitor testing.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the levels of phosphorylated STAT3 (p-STAT3) relative to total STAT3 in cell lysates.[13][14]
-
Cell Culture and Treatment: Plate cancer cells (e.g., Du145) and grow to 70-80% confluency. Treat cells with varying concentrations of Niclosamide, Stattic, or WP1066 for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the results.[15][16]
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.[1][17]
-
Cell Transfection: Co-transfect cells (e.g., HeLa or HEK293) with a STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.[1]
-
Inhibitor Treatment: Plate the transfected cells in a 96-well plate and treat with different concentrations of the inhibitors for 24 hours.
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The IC₅₀ value is calculated from the dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the inhibitors for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.
Conclusion
The data presented in this guide demonstrates that Niclosamide is a potent inhibitor of the STAT3 signaling pathway, with IC₅₀ values in the sub-micromolar to low micromolar range across various cancer cell lines. Its efficacy is comparable to, and in some cases exceeds, that of the established STAT3 inhibitors Stattic and WP1066. The detailed experimental protocols and workflow diagrams provided herein offer a framework for the continued investigation and validation of Niclosamide as a promising therapeutic agent for STAT3-driven diseases.
References
- 1. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Niclosamide inhibition of STAT3 synergizes with erlotinib in human colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 10. apexbt.com [apexbt.com]
- 11. A novel inhibitor of the STAT3 pathway induces apoptosis in malignant glioma cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. axonmedchem.com [axonmedchem.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 16. benchchem.com [benchchem.com]
- 17. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Nicoxamat: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling and disposing of compounds like Nicoxamat requires a clear and meticulous protocol to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, drawing upon general principles of pharmaceutical waste management and data from structurally related compounds.
Hazard Profile and Classification
Before initiating any disposal procedure, it is crucial to understand the hazard profile of the substance. Based on data for related compounds, this compound may be classified under one or more of the following categories, necessitating its handling as hazardous waste:
-
Acute Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: Can cause skin and serious eye irritation.[1][2]
-
Aquatic Toxicity: May have long-lasting harmful effects on aquatic life.[3]
Due to these potential hazards, this compound waste must not be disposed of down the drain or in regular municipal trash.[4] Improper disposal can lead to environmental contamination and risks to public health.[5][6]
Step-by-Step Disposal Protocol
Adherence to a stringent disposal protocol is mandatory to ensure the safety of laboratory personnel and prevent environmental contamination.
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles with side-shields
-
Chemical-resistant gloves
-
A lab coat or impervious clothing
-
A suitable respirator if handling powders or creating aerosols[4]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound waste, including contaminated materials like weighing paper and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect liquid waste containing this compound in a compatible, sealed, and properly labeled container.
-
Sharps: Any sharps contaminated with this compound, such as needles or broken glass, must be placed in a designated sharps container for hazardous waste.
-
-
Container Labeling: All waste containers must be clearly labeled with:
-
The full chemical name: "this compound Waste" (avoiding abbreviations).
-
The words "Hazardous Waste."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of waste accumulation.
-
The name and contact information of the responsible researcher or laboratory.
-
-
Storage: Store hazardous waste containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[4]
-
Disposal of Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines, which may involve defacing the label before placing it in the appropriate recycling or trash receptacle.[4][7]
-
Arranging for Final Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[4] All pharmaceutical waste must be disposed of through a certified hazardous waste program.[4] The primary method for treating hazardous pharmaceutical waste is incineration at a licensed facility.[8][9]
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes relevant information for related compounds that can inform safe handling and disposal practices.
| Parameter | Value | Compound | Source |
| LD50, Oral (Rat) | 3530 mg/kg | Nicotinamide | Supplier's SDS |
| Flash Point | > 150 °C / > 302 °F | Nicotinamide | [1] |
| Autoignition Temperature | 480 °C / 896 °F | Nicotinamide | [1] |
| Water Hazard Class | WGK 1 (Slightly hazardous for water) | Nicotinic Acid | [3] |
Disposal Decision Pathway
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Regulatory Framework
The disposal of pharmaceutical waste is governed by multiple federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5][8] The Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste from "cradle to grave."[5][9] More recent regulations, such as the EPA's Subpart P, establish specific management standards for hazardous waste pharmaceuticals generated by healthcare facilities, including a ban on sewering these wastes.[8][10] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific waste management plans.[8]
References
- 1. fishersci.com [fishersci.com]
- 2. redox.com [redox.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. danielshealth.com [danielshealth.com]
- 10. epa.gov [epa.gov]
Essential Safety and Handling Protocols for Nicoxamat
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling of Nicoxamat, also known as Nicotinohydroxamic acid (CAS No: 5657-61-4). Adherence to these procedural guidelines is critical to mitigate risks and ensure proper disposal.
Personal Protective Equipment (PPE)
Based on the hazard classifications for this compound—which include skin irritation, serious eye irritation, and potential respiratory irritation—the following personal protective equipment is mandatory.
Eye and Face Protection:
-
Safety Glasses with Side Shields: Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards, these are the minimum requirement to protect against splashes and airborne particles.[1][2]
-
Face Shield: In situations where there is a higher risk of splashes or significant dust generation, a face shield should be worn in addition to safety glasses.[3]
Skin Protection:
-
Lab Coat: A standard laboratory coat should be worn to protect street clothing and provide an additional layer of protection.
-
Protective Clothing: For larger scale operations or where significant exposure is possible, a complete suit protecting against chemicals may be necessary. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection:
-
Dust Respirator/Particulate Filter: In well-ventilated areas, a dust respirator or a particulate filter device (such as a P1 (EU EN 143) or N95 (US)) is recommended for nuisance exposures to dust.[2]
-
Air-Purifying Respirator (APR): For situations with the potential for higher concentrations of airborne particles, or where ventilation is inadequate, an air-purifying respirator with a high-efficiency particulate air (HEPA) filter should be used.[7][8] All respirator use must be in accordance with a respiratory protection program that meets OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1]
Quantitative Data Summary
Currently, specific quantitative data such as occupational exposure limits (OELs), permissible exposure limits (PELs), or detailed glove breakthrough times for this compound are not available in the public domain. The table below summarizes the known hazard classifications.
| Hazard Classification | GHS Code | Description |
| Skin Irritation | H315 | Causes skin irritation |
| Serious Eye Irritation | H319 | Causes serious eye irritation |
| Respiratory Irritation | H335 | May cause respiratory irritation |
Data sourced from aggregated GHS information provided to the ECHA C&L Inventory.[9]
Operational and Disposal Plans
Handling and Storage:
-
Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust.[1][2][3]
-
Avoid Dust Formation: Minimize the generation of dust during handling and weighing.[1][2]
-
Grounding: For operations that may generate static electricity, ensure that equipment is properly grounded to prevent ignition.[10]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]
Spill Management:
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep up the spilled solid material, taking care not to create dust clouds.[1][2]
-
Collection: Place the swept material into a suitable, labeled container for disposal.[1][2]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
Disposal:
-
Chemical Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste. Do not allow the product to enter drains or waterways.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable local, state, and federal regulations.[2]
-
Containers: Handle uncleaned containers as you would the product itself.
Experimental Protocols
Detailed experimental protocols involving this compound should be developed in accordance with standard laboratory safety practices and the specific procedures of your institution. A risk assessment should be conducted prior to any new experimental work.
Visual Guidance: PPE Selection and Disposal Workflow
The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound and the subsequent disposal plan.
Caption: PPE selection and disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. wellbefore.com [wellbefore.com]
- 6. gloves.com [gloves.com]
- 7. Major Requirements of OSHA's Respiratory Protection Standard 29 CFR 1910.134 | Occupational Safety and Health Administration [osha.gov]
- 8. cdc.gov [cdc.gov]
- 9. echemi.com [echemi.com]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
